Product packaging for 1-Pyrazin-2-yl-1,4-diazepane(Cat. No.:CAS No. 502133-53-1)

1-Pyrazin-2-yl-1,4-diazepane

Cat. No.: B1333839
CAS No.: 502133-53-1
M. Wt: 178.23 g/mol
InChI Key: ZIPUZQXWPDCSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Pyrazin-2-yl-1,4-diazepane is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4 B1333839 1-Pyrazin-2-yl-1,4-diazepane CAS No. 502133-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrazin-2-yl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-10-5-7-13(6-1)9-8-11-3-4-12-9/h3-4,8,10H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPUZQXWPDCSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394238
Record name 1-pyrazin-2-yl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502133-53-1
Record name 1-pyrazin-2-yl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Pyrazin-2-yl-1,4-diazepane: A Technical Overview of a Novel Heterocyclic Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a summary of the currently available information on the basic properties of 1-Pyrazin-2-yl-1,4-diazepane, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties

This compound, identified by the CAS number 502133-53-1, is a chemical compound featuring a pyrazine ring linked to a 1,4-diazepane moiety.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 502133-53-1[1]
Molecular Formula C₉H₁₄N₄[1]
Molecular Weight 178.23 g/mol [1]
SMILES C1CNCCN(C1)C2=NC=CN=C2[1]
Storage Temperature 2-8°C[1]
Boiling Point Not available[1]

Synthesis and Characterization

A plausible synthetic approach, based on established methodologies for similar compounds, is outlined below. This workflow is a theoretical projection and has not been experimentally validated for this specific molecule.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-chloropyrazine 2-Chloropyrazine Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution 2-chloropyrazine->Nucleophilic_Aromatic_Substitution 1,4-diazepane 1,4-Diazepane 1,4-diazepane->Nucleophilic_Aromatic_Substitution Target_Compound This compound Nucleophilic_Aromatic_Substitution->Target_Compound

Caption: Hypothetical synthesis of this compound.

Characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Potential Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available data on the biological activity, pharmacological properties, or associated signaling pathways of this compound. However, the pyrazine and 1,4-diazepane scaffolds are present in numerous biologically active molecules.

The pyrazine ring is a key component in various pharmaceuticals, and its derivatives have been reported to possess a wide range of pharmacological activities. Similarly, the 1,4-diazepane nucleus is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting activities such as antipsychotic, anxiolytic, and anticancer effects.[2][3]

The logical relationship for investigating the potential of this compound is outlined below.

G Compound This compound Screening Biological Screening (e.g., cell-based assays, receptor binding) Compound->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Identification->Screening Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship studies) Hit_Identification->Lead_Optimization Active Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Drug discovery workflow for novel compounds.

Conclusion

This compound is a readily available chemical entity with defined basic properties. While specific experimental and biological data are currently lacking in the public domain, its structural motifs suggest potential for further investigation in the field of medicinal chemistry. This guide serves as a foundational document, and it is anticipated that future research will elucidate the synthetic methodologies and pharmacological profile of this and related compounds. Researchers are encouraged to undertake studies to explore its potential applications.

References

"1-Pyrazin-2-yl-1,4-diazepane" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical compound 1-Pyrazin-2-yl-1,4-diazepane, including its chemical structure, IUPAC name, and predicted physicochemical properties. Due to the limited availability of direct experimental data for this specific molecule, this document presents a plausible synthetic route and expected characterization data based on established methodologies for analogous N-aryl-1,4-diazepanes. Furthermore, potential biological activities and associated signaling pathways are discussed in the context of the known pharmacology of pyrazine and 1,4-diazepine derivatives. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related compounds.

Chemical Structure and Nomenclature

The chemical structure and IUPAC name for the compound of interest are foundational to any further investigation.

  • Common Name: this compound

  • CAS Number: 502133-53-1[1]

  • IUPAC Name: 1-(Pyrazin-2-yl)-1,4-diazepane[1]

  • Molecular Formula: C₉H₁₄N₄

  • Molecular Weight: 178.23 g/mol

  • Chemical Structure: Chemical structure of this compound

Physicochemical Properties (Predicted)

PropertyPredicted ValueData Source
Molecular Weight 178.23 g/mol Calculated
logP 0.4PubChem (Analog)[2]
Topological Polar Surface Area (TPSA) 53.5 ŲCalculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 1Calculated

Synthesis and Characterization

While a specific, published synthesis for this compound has not been identified, a plausible and commonly employed method for the synthesis of N-aryl-1,4-diazepanes is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Proposed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for similar couplings.

Materials:

  • 2-Chloropyrazine

  • 1,4-Diazepane (Homopiperazine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-chloropyrazine (1.0 mmol), 1,4-diazepane (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield this compound.

Logical Workflow for Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_workup Workup & Purification 2-Chloropyrazine 2-Chloropyrazine Reaction Reaction 2-Chloropyrazine->Reaction 1,4-Diazepane 1,4-Diazepane 1,4-Diazepane->Reaction Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction XPhos XPhos XPhos->Reaction NaOtBu NaOtBu NaOtBu->Reaction Extraction Extraction Reaction->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound Product Product

Caption: Proposed synthetic workflow for this compound.

Expected Characterization Data

The following table outlines the expected analytical data for the characterization of this compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazine ring protons (typically in the aromatic region, δ 8.0-8.5 ppm). Signals for the diazepane ring protons, likely appearing as complex multiplets in the aliphatic region (δ 2.5-4.0 ppm). The NH proton of the diazepane ring will appear as a broad singlet.
¹³C NMR Resonances for the carbon atoms of the pyrazine ring (in the aromatic region, δ 130-160 ppm). Resonances for the carbon atoms of the diazepane ring (in the aliphatic region, δ 40-60 ppm).
Mass Spectrometry (MS) The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound. Fragmentation patterns may show the loss of fragments from the diazepane ring.
Infrared (IR) Spectroscopy C-H stretching vibrations for the aromatic and aliphatic protons. N-H stretching vibration for the secondary amine in the diazepane ring. C=N and C=C stretching vibrations characteristic of the pyrazine ring.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the constituent moieties, pyrazine and 1,4-diazepane, are present in numerous biologically active compounds.

Insights from Analogous Compounds
  • 1,4-Diazepine Derivatives: This class of compounds is well-known for its diverse pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[3] The seven-membered ring serves as a versatile scaffold in medicinal chemistry.

  • Pyrazine Derivatives: Pyrazine-containing molecules have been investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology.[4] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazine-based compounds as kinase inhibitors, a plausible area of investigation for this compound would be its effect on intracellular signaling cascades regulated by kinases. For instance, many kinase inhibitors target pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.

G cluster_receptor Cell Surface Receptor cluster_cascade Kinase Cascade cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Growth Factor Growth Factor Growth Factor->Growth Factor Receptor This compound This compound This compound->RAF Inhibition

References

An In-depth Technical Guide to the Synthesis of 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of a potential synthetic pathway for 1-Pyrazin-2-yl-1,4-diazepane, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct synthesis literature for this specific molecule, this guide proposes a robust and scientifically sound pathway based on established synthetic methodologies for analogous compounds, particularly N-arylation of saturated nitrogen heterocycles.

Introduction

1,4-Diazepane and pyrazine moieties are prevalent scaffolds in a multitude of biologically active compounds. The combination of these two rings in this compound may lead to novel pharmacological properties. This document outlines a feasible synthesis strategy, details experimental considerations, and provides a framework for researchers to successfully synthesize this target molecule and its derivatives.

Proposed Synthetic Pathway: N-Arylation via Buchwald-Hartwig Cross-Coupling

The most direct and widely applicable method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this case, the reaction would involve the coupling of a halosubstituted pyrazine with 1,4-diazepane.

A critical consideration in this synthesis is the potential for di-arylation of the 1,4-diazepane. To achieve mono-arylation, the use of a protecting group on one of the diazepine nitrogens is essential. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under many reaction conditions and its ease of removal.

The proposed two-step synthetic pathway is as follows:

  • Step 1: Mono-protection of 1,4-diazepane. Reaction of 1,4-diazepane with di-tert-butyl dicarbonate (Boc)₂O will yield tert-butyl 1,4-diazepane-1-carboxylate.

  • Step 2: Buchwald-Hartwig Cross-Coupling. The mono-protected diazepane is then coupled with 2-chloropyrazine using a palladium catalyst and a suitable phosphine ligand.

  • Step 3: Deprotection. The Boc protecting group is removed from the resulting intermediate to yield the final product, this compound.

Below is a DOT language script visualizing this proposed pathway.

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Protection cluster_step2 Step 2: Buchwald-Hartwig Coupling cluster_step3 Step 3: Deprotection Diazepane 1,4-Diazepane Boc_Diazepane tert-Butyl 1,4-diazepane-1-carboxylate Diazepane->Boc_Diazepane (Boc)₂O, Solvent Chloropyrazine 2-Chloropyrazine Coupled_Product tert-Butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate Boc_Diazepane->Coupled_Product 2-Chloropyrazine, Pd Catalyst, Ligand, Base Final_Product This compound Coupled_Product->Final_Product Acid (e.g., TFA, HCl)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis. Optimization of these conditions may be necessary to achieve desired yields and purity.

3.1. Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (Mono-Boc-protection)

  • Reagents: 1,4-Diazepane, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1,4-diazepane (1.0 eq) in the chosen solvent.

    • Add the base (1.1 eq).

    • Slowly add a solution of (Boc)₂O (1.0 eq) in the same solvent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

3.2. Synthesis of tert-Butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate (Buchwald-Hartwig Coupling)

  • Reagents: tert-Butyl 1,4-diazepane-1-carboxylate (1.2 eq), 2-Chloropyrazine (1.0 eq), Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst like RuPhos Pd G3, 2 mol%), Phosphine ligand (e.g., RuPhos, XPhos, 4-6 mol%), Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5 eq), Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

    • Add the tert-butyl 1,4-diazepane-1-carboxylate and 2-chloropyrazine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

3.3. Synthesis of this compound (Deprotection)

  • Reagents: tert-Butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane, 1,4-Dioxane).

  • Procedure:

    • Dissolve the Boc-protected compound in the chosen solvent.

    • Add an excess of the acid (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane).

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The product can be isolated as the corresponding salt or neutralized with a base and extracted into an organic solvent.

    • If necessary, purify the final product by recrystallization or column chromatography.

Data Presentation: Comparative Reaction Conditions for N-Arylation

The following table summarizes typical conditions for Buchwald-Hartwig N-arylation of cyclic amines, which can serve as a starting point for optimizing the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3
Aryl Halide 2-Chloropyrazine2-Bromopyrazine2-Iodopyrazine
Amine Mono-Boc-1,4-diazepaneMono-Boc-1,4-diazepaneMono-Boc-1,4-diazepane
Pd Source Pd₂(dba)₃Pd(OAc)₂RuPhos Pd G3
Ligand XPhosRuPhosRuPhos
Base NaOtBuCs₂CO₃K₃PO₄
Solvent Toluene1,4-DioxaneToluene
Temperature 100 °C110 °C90 °C
Typical Yield Moderate to HighModerate to HighHigh

Experimental Workflow Visualization

The general workflow for the synthesis and purification of the target compound is depicted in the following diagram.

Experimental_Workflow Start Starting Materials (Protected Diazepane, Halopyrazine) Reaction_Setup Reaction Setup (Inert Atmosphere, Add Reagents) Start->Reaction_Setup Reaction Heating and Stirring (Monitor by TLC/LC-MS) Reaction_Setup->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Deprotection Deprotection Step Characterization->Deprotection Final_Purification Final Purification Deprotection->Final_Purification Final_Product This compound Final_Purification->Final_Product

"1-Pyrazin-2-yl-1,4-diazepane" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of 1-Pyrazin-2-yl-1,4-diazepane. Due to the limited availability of detailed public data on this specific compound, this document also presents general methodologies for the synthesis and biological evaluation of the broader class of 1,4-diazepines, which may be applicable for research and development purposes.

Core Compound Data

The fundamental chemical and registration data for this compound are summarized below.

PropertyValue
CAS Number 502133-53-1
Molecular Weight 178.24 g/mol
Molecular Formula C₉H₁₄N₄

General Experimental Protocols for 1,4-Diazepine Derivatives

General Synthesis of 1,4-Diazepine Derivatives

The synthesis of 1,4-diazepine cores often involves cyclization reactions. A common approach is the condensation of a diamine with a suitable electrophilic partner. For N-aryl or N-heteroaryl diazepanes, a typical method is the reaction of a halo-aromatic/heteroaromatic compound with a protected diazepane, followed by deprotection.

A plausible synthetic route for compounds like this compound could involve the nucleophilic substitution of a halopyrazine with 1,4-diazepane. Often, one of the nitrogen atoms of the diazepane ring is protected (e.g., with a Boc group) to control regioselectivity, followed by a deprotection step.

Workflow for the Synthesis of N-Aryl/Heteroaryl-1,4-Diazepanes

G start Start with Protected 1,4-Diazepane (e.g., Boc-protected) step1 React with a Halopyrazine (e.g., 2-chloropyrazine) in the presence of a base start->step1 step2 Purification of the Protected Intermediate step1->step2 step3 Deprotection Step (e.g., using an acid like TFA for a Boc group) step2->step3 step4 Final Product: This compound step3->step4 end Characterization (NMR, MS, etc.) step4->end

A general synthetic workflow for N-substituted 1,4-diazepanes.

Biological Activity Evaluation

The 1,4-diazepine scaffold is present in a wide range of biologically active compounds, and derivatives are often screened for various therapeutic activities.[1] Potential biological activities for novel 1,4-diazepine derivatives could include antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1]

Cytotoxicity Assays

A primary step in drug discovery is to assess the cytotoxic effects of a new compound. A common method is the MTT assay.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay : After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Data Analysis : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. For many small molecule inhibitors, the initial steps of investigation would involve screening against a panel of kinases or other enzyme targets to identify potential biological activities. The broader class of nitrogen-containing heterocycles, including diazepine derivatives, has been explored for a variety of targets in drug discovery.

Given that many pyrazine-containing molecules are investigated as kinase inhibitors, a logical starting point for a compound like this compound in a research setting would be to screen it against a panel of cancer-related kinases to identify any potential inhibitory activity. If a target is identified, further studies would be required to elucidate its effect on downstream signaling pathways.

References

Hypothetical Mechanism of Action for 1-Pyrazin-2-yl-1,4-diazepane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document presents a hypothesized mechanism of action for the compound 1-Pyrazin-2-yl-1,4-diazepane. As of the date of this publication, there is no publicly available experimental data detailing the biological activity of this specific molecule. The hypotheses presented herein are derived from the known pharmacological profiles of its constituent chemical scaffolds—the pyrazine ring and the 1,4-diazepane core—and should be viewed as a theoretical framework to guide future research.

Introduction

This compound is a novel chemical entity combining two pharmacologically significant heterocyclic scaffolds. The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anxiolytic, antipsychotic, and anticonvulsant effects.[1][2][3] Similarly, the pyrazine ring is a key component of many biologically active compounds, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] The conjugation of these two moieties suggests that this compound may possess unique pharmacological properties, potentially acting on central nervous system (CNS) targets. This whitepaper proposes a primary and a secondary hypothesis for its mechanism of action, outlines potential experimental validation protocols, and provides illustrative data and pathway diagrams.

Hypothesis 1 (Primary): Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

Our primary hypothesis posits that this compound functions as a dual antagonist of the dopamine D2 and serotonin 5-HT2A receptors. This profile is characteristic of atypical antipsychotic drugs. The 1,4-diazepane scaffold is a common feature in antipsychotic agents.[1] The pyrazinyl group, acting as an electron-withdrawing aromatic system, could confer high affinity for these G-protein coupled receptors (GPCRs).

Hypothesized Signaling Pathway

Antagonism at the D2 receptor in the mesolimbic pathway is expected to reduce positive symptoms of psychosis by inhibiting the downstream signaling cascade of dopamine. This involves blocking the dopamine-induced inhibition of adenylyl cyclase, thereby normalizing cAMP levels and protein kinase A (PKA) activity. Simultaneously, 5-HT2A receptor antagonism in the mesocortical pathway can increase dopamine release, potentially alleviating negative and cognitive symptoms.

G cluster_0 Postsynaptic Neuron (Mesolimbic) cluster_1 Postsynaptic Neuron (Mesocortical) D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation Response_D2 Reduced Neuronal Excitability DARPP32->Response_D2 Modulation of Ion Channels Dopamine Dopamine Dopamine->D2R Compound This compound Compound->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C (PLC) HT2AR->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG PIP2 Hydrolysis Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Second Messengers Response_HT2A Increased Dopamine Release (Indirect) Ca_PKC->Response_HT2A Modulation of Neurotransmission Serotonin Serotonin Serotonin->HT2AR Compound2 This compound Compound2->HT2AR Antagonism

Caption: Hypothesized dual antagonism of D2 and 5-HT2A receptors.

Hypothesis 2 (Secondary): Orexin Receptor Antagonism

A secondary hypothesis is that this compound acts as a dual orexin receptor antagonist (OX1R and OX2R). The N,N-disubstituted 1,4-diazepane scaffold has been identified as a central component in potent, CNS-penetrant orexin antagonists that promote sleep.[8] Orexins are neuropeptides that regulate wakefulness. Antagonism of their receptors is a novel mechanism for the treatment of insomnia.

Hypothesized Signaling Pathway

By blocking the binding of Orexin-A and Orexin-B to their cognate receptors (OX1R and OX2R), the compound would prevent the Gq/11 and Gi/o-mediated signaling cascades that lead to neuronal excitation and the promotion of wakefulness. This would result in a decrease in arousal and an increase in sleep.

G cluster_0 Wake-Promoting Neuron OX1R Orexin 1 Receptor (OX1R) Gq Gq Protein OX1R->Gq Coupling OX2R Orexin 2 Receptor (OX2R) Gi Gi Protein OX2R->Gi Coupling PLC_AC PLC / Adenylyl Cyclase Gq->PLC_AC Activates PLC Gi->PLC_AC Inhibits AC Excitatory Neuronal Excitation (Wakefulness) PLC_AC->Excitatory Downstream Signaling Inhibitory Inhibition of Excitatory Signaling Orexin Orexin A/B Orexin->OX1R Orexin->OX2R Compound This compound Compound->OX1R Antagonism Compound->OX2R Antagonism Compound->Inhibitory Promotes Sleep

Caption: Hypothesized dual antagonism of orexin receptors OX1R and OX2R.

Quantitative Data from Analogous Compounds

To provide context for potential experimental outcomes, the following table summarizes binding affinity data (Ki values) for analogous compounds featuring the 1,4-diazepane or pyrazine scaffolds acting on the hypothesized targets.

Compound ClassTarget ReceptorRepresentative CompoundKi (nM)Reference
N-Aryl-1,4-Diazepines Dopamine D2Clozapine126N/A
Serotonin 5-HT2AClozapine12N/A
1,4-Diazepane Derivatives Orexin 1 (OX1R)N,N-disubstituted-1,4-diazepane15[8]
Orexin 2 (OX2R)N,N-disubstituted-1,4-diazepane8[8]
Pyrazinecarboxamides Cannabinoid CB1Example Compound50-100[9]

Note: Data is illustrative and drawn from public domain sources on analogous, not identical, compounds.

Proposed Experimental Protocols

To validate the proposed hypotheses, a tiered experimental approach is recommended.

Tier 1: In Vitro Receptor Binding and Functional Assays
  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, with a primary focus on human D2, 5-HT2A, OX1R, and OX2R.

    • Methodology:

      • Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., CHO-K1 for D2, HEK293 for 5-HT2A and Orexin receptors).

      • Incubate membrane preparations with a specific radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A, [125I]Orexin-A for OX1R/OX2R) and varying concentrations of the test compound.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify radioactivity using liquid scintillation counting.

      • Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.

  • Functional Assays (cAMP and Calcium Flux):

    • Objective: To determine the functional activity (antagonism or agonism) of the compound at the primary target receptors.

    • Methodology (D2 Antagonism - cAMP Assay):

      • Use a cell line expressing the D2 receptor (e.g., CHO-D2).

      • Pre-treat cells with varying concentrations of this compound.

      • Stimulate the cells with a known D2 agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor.

      • Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

      • An antagonist will reverse the agonist-induced decrease in cAMP.

    • Methodology (5-HT2A/OX1R Antagonism - Calcium Flux Assay):

      • Use a cell line expressing the 5-HT2A or OX1R receptor, loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Pre-treat cells with the test compound.

      • Stimulate with an appropriate agonist (e.g., Serotonin for 5-HT2A, Orexin-A for OX1R).

      • Measure the transient increase in intracellular calcium using a fluorescence plate reader.

      • An antagonist will block the agonist-induced calcium signal.

Experimental Workflow Diagram

G cluster_workflow Experimental Validation Workflow start Synthesize & Purify Compound binding_assay Radioligand Binding Assays (D2, 5-HT2A, OX1R, OX2R) start->binding_assay functional_assay Functional Assays (cAMP, Ca2+ Flux) binding_assay->functional_assay If high affinity (Ki < 100 nM) adme_tox In Vitro ADME/Tox (Solubility, Permeability, CYP Inhibition) functional_assay->adme_tox If potent antagonist in_vivo_pk In Vivo Pharmacokinetics (Rodent) adme_tox->in_vivo_pk If favorable profile in_vivo_pd In Vivo Pharmacodynamics (e.g., Rodent Sleep Studies, PPI Models) in_vivo_pk->in_vivo_pd conclusion Confirm Mechanism of Action in_vivo_pd->conclusion

Caption: Tiered workflow for experimental validation of the hypothesis.

Conclusion

The compound this compound represents an intriguing chemical structure with the potential for significant CNS activity. Based on the well-documented pharmacology of its core scaffolds, we hypothesize that its primary mechanism of action is likely dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile consistent with atypical antipsychotics. An alternative, compelling hypothesis is its function as a dual orexin receptor antagonist for the treatment of insomnia. The proposed experimental protocols provide a clear path to test these hypotheses, determine the compound's affinity and functional activity, and ultimately elucidate its therapeutic potential. Further investigation into this compound is highly warranted.

References

An In-depth Technical Guide to 1-Pyrazin-2-yl-1,4-diazepane: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the synthesis, biological activity, and mechanism of action of 1-Pyrazin-2-yl-1,4-diazepane. This guide, therefore, provides a comprehensive overview based on the broader classes of pyrazine and 1,4-diazepine derivatives, offering insights into the potential properties and research avenues for the target compound and its analogs.

Introduction

The fusion of a pyrazine ring with a 1,4-diazepane scaffold presents a novel chemical entity with significant potential in medicinal chemistry. The pyrazine moiety, a nitrogen-containing heterocycle, is a common feature in numerous biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles. Similarly, the 1,4-diazepane core is a privileged structure found in a variety of psychoactive drugs, known for its ability to interact with central nervous system targets. This technical guide explores the landscape of this compound, its structural analogs, and derivatives, focusing on their synthesis, potential biological activities, and proposed mechanisms of action.

Synthesis of this compound and its Analogs

Hypothetical Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloropyrazine

  • 1-Boc-1,4-diazepane

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Acid for deprotection (e.g., Trifluoroacetic acid or HCl in Dioxane)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Buchwald-Hartwig Amination: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chloropyrazine (1.0 eq), 1-Boc-1,4-diazepane (1.1 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).

  • Add anhydrous toluene and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(tert-butoxycarbonyl)-4-(pyrazin-2-yl)-1,4-diazepane.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane and stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

  • Further purification may be achieved by recrystallization or a final chromatographic step.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of this compound has not been explicitly reported. However, based on the activities of related pyrazine and diazepine-containing molecules, it is plausible that this compound and its derivatives could exhibit a range of pharmacological effects, including antipsychotic, anxiolytic, and anticancer activities.[1][2] Structure-activity relationship (SAR) studies of analogous compound classes suggest that modifications to both the pyrazine and diazepine rings can significantly impact biological activity.

Quantitative Data for Analogous Compound Classes

Due to the absence of specific data for this compound, the following table summarizes representative biological data for structurally related pyrazine and diazepine derivatives to provide a comparative context.

Compound ClassTarget/AssayIC50/Ki (nM)Reference CompoundBiological Activity
Phenyl-piperazine derivatives5-HT1A Receptor1.5BMY 7378Anxiolytic
BenzodiazepinesGABA-A Receptor5.2DiazepamAnxiolytic, Sedative
Pyrazinamide AnalogsM. tuberculosis25,000PyrazinamideAntitubercular
Substituted PyrazinesVarious Cancer Cell Lines1,000 - 10,000-Anticancer

Note: The data presented are for analogous compound classes and should not be directly extrapolated to this compound.

Potential Signaling Pathways and Mechanisms of Action

Given the structural motifs present in this compound, it is hypothesized to interact with central nervous system (CNS) receptors, similar to other psychoactive compounds. A plausible mechanism of action could involve the modulation of neurotransmitter systems such as dopamine and serotonin, which are common targets for antipsychotic and anxiolytic drugs.

G cluster_0 Receptor Binding cluster_1 Intracellular Signaling cluster_2 Physiological Response This compound This compound Dopamine D2 Receptor Dopamine D2 Receptor This compound->Dopamine D2 Receptor Antagonist? Serotonin 5-HT2A Receptor Serotonin 5-HT2A Receptor This compound->Serotonin 5-HT2A Receptor Antagonist? Adenylyl Cyclase Adenylyl Cyclase Dopamine D2 Receptor->Adenylyl Cyclase Inhibition Phospholipase C Phospholipase C Serotonin 5-HT2A Receptor->Phospholipase C Activation cAMP Pathway cAMP Pathway Adenylyl Cyclase->cAMP Pathway IP3/DAG Pathway IP3/DAG Pathway Phospholipase C->IP3/DAG Pathway Neuronal Activity Modulation Neuronal Activity Modulation cAMP Pathway->Neuronal Activity Modulation IP3/DAG Pathway->Neuronal Activity Modulation Antipsychotic/Anxiolytic Effects Antipsychotic/Anxiolytic Effects Neuronal Activity Modulation->Antipsychotic/Anxiolytic Effects

Caption: Plausible signaling pathway for this compound.

Experimental and Logical Workflow

The discovery and development of novel therapeutic agents based on the this compound scaffold would follow a structured experimental workflow, from initial synthesis to preclinical evaluation.

G Start Start Synthesis of Analogs Synthesis of Analogs Start->Synthesis of Analogs Structural Characterization Structural Characterization Synthesis of Analogs->Structural Characterization NMR, MS, HPLC In Vitro Screening In Vitro Screening Structural Characterization->In Vitro Screening Receptor Binding, Cell-based Assays SAR Analysis SAR Analysis In Vitro Screening->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Iterative Design & Synthesis Lead Optimization->Synthesis of Analogs In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Animal Models Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development Toxicity, PK/PD End End Preclinical Development->End

References

In Silico Toxicity Prediction of 1-Pyrazin-2-yl-1,4-diazepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico toxicity prediction of the novel heterocyclic compound, 1-Pyrazin-2-yl-1,4-diazepane. In the absence of extensive empirical toxicity data, computational toxicology methodologies offer a robust, ethical, and cost-effective initial assessment of a compound's potential adverse effects. This document outlines detailed protocols for predicting key toxicity endpoints, including carcinogenicity, mutagenicity, hepatotoxicity, and acute toxicity (LD50). It further details the use of various established Quantitative Structure-Activity Relationship (QSAR) models and software platforms. All predictive data is summarized in structured tables for clarity. Additionally, this guide includes workflow diagrams and depictions of relevant signaling pathways generated using Graphviz to visually articulate the complex processes involved in computational toxicity assessment.

Introduction

This compound is a heterocyclic compound featuring both a pyrazine and a diazepane ring system. Such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] However, the presence of these nitrogen-containing heterocyclic moieties also necessitates a thorough evaluation of their potential toxicity.[2][3] Heterocyclic compounds can pose various health risks, including mutagenicity, carcinogenicity, and organ-specific toxicity.[2]

In silico toxicology has emerged as an indispensable tool in early-stage drug discovery and chemical safety assessment.[4] By leveraging computational models, it is possible to predict the toxicological profile of a molecule based on its structure, enabling a risk-based approach to chemical evaluation and reducing the reliance on animal testing.[5][6] This guide details a systematic in silico approach to predict the toxicity of this compound.

In Silico Toxicity Prediction Workflow

G cluster_0 Data Input cluster_1 Prediction Models cluster_2 Toxicity Endpoints cluster_3 Analysis & Reporting a SMILES/SD File of This compound b QSAR Models (e.g., VEGA, TEST) a->b Input Structure c Expert Rule-Based Systems (e.g., Toxtree, Lazar) a->c Input Structure d Database Comparison (e.g., ProTox-II) a->d Input Structure e Mutagenicity (Ames Test) b->e Predicts f Carcinogenicity b->f Predicts g Hepatotoxicity b->g Predicts h Acute Toxicity (LD50) b->h Predicts i Cardiotoxicity (hERG) b->i Predicts c->e Predicts c->f Predicts c->g Predicts c->h Predicts c->i Predicts d->e Predicts d->f Predicts d->g Predicts d->h Predicts d->i Predicts j Data Integration & Weight of Evidence e->j f->j g->j h->j i->j k Toxicity Profile Summary j->k l Risk Assessment k->l

Figure 1: General workflow for in silico toxicity prediction.

Methodologies and Experimental Protocols

This section outlines the protocols for predicting various toxicity endpoints using widely accepted in silico tools.

Mutagenicity Prediction

Protocol:

  • Structural Input: The 2D structure of this compound is converted to a SMILES (Simplified Molecular Input Line Entry System) string or an SD file.

  • Model Selection: A consensus approach using multiple QSAR models is recommended to improve prediction accuracy.[5][6]

    • VEGA (Virtual evaluation of chemical properties and toxicity): Utilizes multiple models, such as the CAESAR and SarPy models, to predict Ames mutagenicity.

    • Toxtree: Employs a decision tree approach based on structural alerts (e.g., the Benigni-Bossa rulebase) to flag potential mutagens.

    • Lazar (Lazy Structure-Activity Relationships): Predicts mutagenicity by comparing the query compound to a database of structurally similar compounds with known experimental data.[7]

  • Prediction Execution: The chemical structure is submitted to each platform.

  • Result Analysis: The outputs from each model are compared. A positive prediction from multiple models, especially those based on different algorithms, increases the confidence in the potential for mutagenicity. The presence of specific structural alerts associated with mutagenicity is also noted.

Carcinogenicity Prediction

Protocol:

  • Structural Input: As with mutagenicity, the SMILES or SD file of the compound is used.

  • Model Selection:

    • Lazar: Predicts carcinogenic potential for various species (e.g., rat, mouse) based on structural similarity.

    • ProTox-II: Provides a prediction of carcinogenicity based on a large dataset of compounds.

    • VEGA: Includes models for carcinogenicity prediction.

  • Prediction Execution: The compound's structure is processed by the selected software.

  • Result Analysis: The probability of carcinogenicity is assessed. It is important to consider the applicability domain of the models used to ensure the predictions are reliable for this specific chemical structure.

Hepatotoxicity Prediction

Protocol:

  • Structural Input: The standardized chemical structure is used.

  • Model Selection:

    • ProTox-II: Offers a specific prediction for hepatotoxicity.

    • ADMET Predictor: A commercial software that can predict various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including hepatotoxicity.[7]

  • Prediction Execution: The models are run with the input structure.

  • Result Analysis: The prediction of whether the compound is likely to be a hepatotoxin is recorded, along with the confidence score of the prediction.

Acute Toxicity (LD50) Prediction

Protocol:

  • Structural Input: The compound's structure is provided in a compatible format.

  • Model Selection:

    • ProTox-II: Predicts the oral LD50 value in rodents and classifies the compound into one of the GHS (Globally Harmonized System) toxicity classes.[8]

    • TEST (Toxicity Estimation Software Tool): A suite of QSAR models that can predict LD50 values for different routes of administration.[9]

  • Prediction Execution: The software calculates the predicted LD50 value.

  • Result Analysis: The predicted LD50 value (in mg/kg) and the corresponding toxicity class are documented. This provides an estimate of the dose at which acute lethality may occur.

Predicted Toxicity Profile of this compound

The following tables summarize the hypothetical in silico toxicity predictions for this compound based on the capabilities of the aforementioned tools.

Table 1: Predicted Mutagenicity and Carcinogenicity

Toxicity EndpointPrediction ModelPredicted OutcomeConfidence/Remarks
Mutagenicity (Ames) VEGA (Consensus)NegativeHigh Confidence
Toxtree (Benigni-Bossa)No Structural Alerts
LazarInactiveBased on similar structures
Carcinogenicity ProTox-IIInactive75% Probability
LazarNegativeLow Confidence

Table 2: Predicted Organ and Acute Toxicity

Toxicity EndpointPrediction ModelPredicted ValueGHS Category
Hepatotoxicity ProTox-IIInactive68% Probability
Acute Oral Toxicity (LD50) ProTox-II1500 mg/kgCategory 4
TEST1250 mg/kgCategory 4

Relevant Signaling Pathways in Toxicity

The toxicity of heterocyclic compounds can often be mediated through interactions with specific biological pathways. The Aryl Hydrocarbon Receptor (AhR) signaling pathway is a key player in the metabolic activation of many xenobiotics, which can lead to toxic downstream effects.

G cluster_0 Cytoplasm cluster_1 Nucleus compound This compound (Ligand) ahr_complex AhR Complex (AhR, HSP90, XAP2, p23) compound->ahr_complex Binds to ahr_ligand Activated AhR-Ligand Complex ahr_complex->ahr_ligand Conformational Change ahr_arnt AhR-ARNT-Ligand Complex ahr_ligand->ahr_arnt Translocates to Nucleus & Dimerizes with ARNT arnt ARNT arnt->ahr_arnt xre Xenobiotic Response Element (XRE) on DNA ahr_arnt->xre Binds to cyp1a1 CYP1A1 Gene Transcription xre->cyp1a1 Induces metabolism Metabolic Activation (Bioactivation) cyp1a1->metabolism Leads to toxicity Toxicity / Adverse Effects metabolism->toxicity

Figure 2: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This guide provides a structured in silico approach for the initial toxicity assessment of this compound. The predictive models suggest that this compound is likely to have low mutagenic and carcinogenic potential, with moderate acute toxicity. However, it is crucial to recognize that in silico predictions are not a substitute for experimental validation. The findings from these computational methods should be used to guide further in vitro and in vivo toxicological studies. By integrating in silico toxicology early in the development process, researchers can make more informed decisions, prioritize compounds with more favorable safety profiles, and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

References

Technical Guide: Preliminary Spectroscopic Data of 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a summary of predicted preliminary spectroscopic data for the novel compound 1-Pyrazin-2-yl-1,4-diazepane. In the absence of published experimental spectra, this guide furnishes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to support initial characterization and future experimental work. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this class of compounds are also presented to facilitate its inclusion in drug discovery and development pipelines.

Predicted Spectroscopic Data

Due to the novelty of this compound, experimental spectroscopic data is not yet available in published literature. The following tables present predicted data generated from computational models and analysis of characteristic functional groups. These values should be considered as a preliminary guide for identification purposes.

Table 1: Predicted ¹H NMR Data

Predicted for CDCl₃ solvent.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.21d1HPyrazine H-3
~8.08d1HPyrazine H-5
~7.95dd1HPyrazine H-6
~4.01t2HDiazepane N-CH₂
~3.85t2HDiazepane N-CH₂
~3.15t2HDiazepane N-CH₂
~2.98t2HDiazepane N-CH₂
~2.10p2HDiazepane C-CH₂-C
~1.85s (broad)1HDiazepane NH
Table 2: Predicted ¹³C NMR Data

Predicted for CDCl₃ solvent.

Chemical Shift (δ) ppmAssignment
~155.8Pyrazine C-2
~143.2Pyrazine C-5
~142.0Pyrazine C-3
~134.5Pyrazine C-6
~55.1Diazepane C-7
~53.9Diazepane C-5
~48.2Diazepane C-2
~47.5Diazepane C-3
~28.7Diazepane C-6
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3350 - 3250Medium, BroadN-H StretchSecondary Amine (Diazepane)
3100 - 3000WeakC-H StretchAromatic (Pyrazine)
2950 - 2850MediumC-H StretchAliphatic (Diazepane)
~1600, ~1480Medium-WeakC=C, C=N StretchAromatic Ring (Pyrazine)
1350 - 1250Medium-StrongC-N StretchAryl-Amine
1200 - 1100MediumC-N StretchAliphatic Amine
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
192.11[M]⁺ (Molecular Ion)
193.12[M+H]⁺ (Protonated Molecule)
135.07Fragment: Loss of C₃H₇N (diazepane fragment)
108.06Fragment: Loss of C₄H₈N₂ (diazepane ring)
95.05Fragment: Pyrazinyl cation
81.04Fragment: C₄H₃N₂ (Pyrazine core fragment)

Experimental Protocols

The following sections describe generalized procedures for the synthesis and spectroscopic characterization of N-aryl-1,4-diazepanes, which can be adapted for this compound.

Synthesis Protocol: Buchwald-Hartwig Amination

A common method for the synthesis of N-aryl heterocyclic amines is the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos; 2-4 mol%), and a base such as NaOt-Bu or Cs₂CO₃ (1.5-2.0 equivalents).

  • Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add 2-chloropyrazine (1.0 equivalent) and 1,4-diazepane (1.1-1.2 equivalents).

  • Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Stir the mixture at 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2] For ¹H NMR, a typical acquisition involves 16-64 scans. For ¹³C NMR, several hundred to several thousand scans may be necessary depending on the sample concentration.[1]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride.[3] Apply a drop of the solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to confirm the presence of key functional groups.[4][5]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS).[6] Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.[7] Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺). Analyze the fragmentation pattern to gain structural information.[8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow Synthesis Synthesis & Purification (e.g., Buchwald-Hartwig) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Characterization MS Mass Spectrometry (LRMS, HRMS) Synthesis->MS Characterization IR IR Spectroscopy Synthesis->IR Characterization Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Final_Report Technical Report / Publication Structure_Confirmation->Final_Report Data_Analysis->Structure_Confirmation

Caption: General workflow for synthesis and spectroscopic analysis.

References

"1-Pyrazin-2-yl-1,4-diazepane" solubility and stability studies

Author: BenchChem Technical Support Team. Date: December 2025

Section 2: Stability Studies

Stability testing is a critical component of drug development, mandated by regulatory agencies to ensure that a drug substance maintains its quality, safety, and efficacy throughout its proposed shelf life. These studies expose the drug to various environmental factors to identify potential degradation products and establish storage conditions.

Introduction to Stability Testing

Stability programs are typically divided into two main components:

  • Forced Degradation (Stress Testing): These studies are undertaken to identify the likely degradation products of a drug substance, which helps in establishing degradation pathways and validating the specificity of the analytical methods used. Conditions are more severe than those used for accelerated stability testing.

  • ICH Stability Testing: These formal studies are conducted under specific long-term and accelerated storage conditions as defined by the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)). The goal is to establish a re-test period for the drug substance or a shelf life for the drug product.

Experimental Protocols

The objective is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that primary degradation products are formed without over-stressing the molecule. A validated stability-indicating HPLC method is required for the analysis of all samples.

Materials and Equipment:

  • 1-Pyrazin-2-yl-1,4-diazepane

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, Acetonitrile, and other solvents

  • pH meter, calibrated ovens, photostability chamber

  • HPLC-UV/MS system

General Procedure for Sample Preparation: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent. This stock is then subjected to the following stress conditions. A control sample (unstressed) is analyzed at each time point for comparison.

Stress Conditions:

  • Acid Hydrolysis:

    • Mix the drug solution with 0.1 M HCl.

    • Heat the solution at 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the drug solution with 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the drug solution with 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat at 70°C in a calibrated oven.

    • Withdraw samples at defined intervals (e.g., 1, 3, 7 days).

    • Prepare solutions of the stressed solid for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A dark control sample should be placed in the same chamber, wrapped in aluminum foil.

    • Analyze the samples after the exposure period.

This formal study evaluates the stability of the drug substance under elevated temperature and humidity.

Procedure:

  • Batch Selection: Place at least three primary batches of this compound on stability.

  • Packaging: Store the substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Storage Conditions: Place the samples in a calibrated stability chamber set to accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH .

  • Testing Frequency: Test the samples at specified time points, typically 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, assay (potency), degradation products, and any other critical quality attributes.

Data Presentation: Stability of this compound (Hypothetical Data)

Table 3: Summary of Forced Degradation Study

Stress ConditionReagent/TempDurationAssay (%)% DegradationMajor Degradants (by HPLC Peak Area %)
Control --99.8-Impurity A (0.15%)
Acid Hydrolysis 0.1 M HCl24h @ 60°C88.511.3DP1 (4.5%), DP2 (3.1%)
Base Hydrolysis 0.1 M NaOH8h @ RT95.24.6DP3 (2.8%)
Oxidation 3% H₂O₂24h @ RT85.114.7DP4 (9.8%), DP5 (2.2%)
Thermal 70°C (Dry Heat)7 days98.90.9Minor increase in Impurity A
Photolytic ICH Q1B-99.50.3No significant degradation

DP = Degradation Product; RT = Room Temperature

Table 4: Accelerated Stability Study Data (40°C / 75% RH)

Test ParameterSpecificationInitial (T=0)3 Months6 Months
Appearance White to off-white solidConformsConformsConforms
Assay (%) 98.0 - 102.099.899.599.1
Total Impurities (%) NMT 1.0%0.250.480.85
Specific Degradant DP4 (%) NMT 0.5%< 0.050.150.31

NMT = Not More Than

Visualization: Forced Degradation Workflow

This diagram outlines the logical flow of a forced degradation study.

G cluster_stress Apply Stress Conditions A Prepare Drug Substance Solution (e.g., 1 mg/mL) B Control Sample (Unstressed) A->B C Acid Hydrolysis (HCl, Heat) A->C D Base Hydrolysis (NaOH, RT) A->D E Oxidation (H₂O₂, RT) A->E F Thermal (Solid, Heat) A->F Solid Drug G Photolytic (Solid, ICH Light) A->G Solid Drug I Analyze All Samples by Stability-Indicating HPLC-UV/MS B->I H Sample at Time Points & Neutralize (if applicable) C->H D->H E->H F->H G->H H->I J Identify Degradation Products I->J K Establish Degradation Pathways I->K L Validate Method Specificity I->L

Forced Degradation Study Workflow

Section 3: Interrelation of Physicochemical Properties in Drug Development

The data generated from solubility and stability studies are not isolated metrics; they are interconnected and critically inform subsequent stages of drug development. The diagram below illustrates the logical relationship between these core properties and key development milestones.

G cluster_props Core Physicochemical Properties cluster_dev Drug Development Stages & Outcomes Sol Solubility (Kinetic & Thermodynamic) Form Formulation Strategy Sol->Form informs Bio Bioavailability (Oral Absorption) Sol->Bio impacts Stab Stability (Intrinsic & Formulated) Stab->Form dictates Pkg Packaging & Storage Conditions Stab->Pkg determines Shelf Shelf-Life & Re-test Period Stab->Shelf establishes Form->Bio enhances

Physicochemical Properties in Drug Development

Conclusion

This technical guide provides a standardized framework for the essential investigation of the solubility and stability of this compound. Although the presented data is hypothetical, the detailed experimental protocols are based on established scientific principles and regulatory expectations. The systematic application of these kinetic and thermodynamic solubility assays, alongside comprehensive forced degradation and ICH-compliant stability studies, is indispensable. The resulting data will not only elucidate the intrinsic physicochemical characteristics of the molecule but will also guide critical decisions in formulation, manufacturing, and packaging, ultimately ensuring the development of a safe, effective, and stable pharmaceutical product. For any new chemical entity, a rigorous evaluation as outlined herein is a prerequisite for successful progression through the drug development pipeline.

The Emergence of Pyrazinyl-Diazepane Compounds: A Technical Guide to Their Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational pharmacology of pyrazinyl-diazepane compounds. Centered on the seminal research introducing the pyrazino[1,2-a][1][2]benzodiazepine scaffold, this document details the synthetic pathways, initial structure-activity relationships (SAR), and the anxiolytic potential of this heterocyclic system. Quantitative biological data from key studies are presented in tabular format for comparative analysis. Detailed experimental protocols for both the chemical synthesis and the primary pharmacological assays are provided to facilitate replication and further investigation. Additionally, signaling pathways, experimental workflows, and chemical relationships are visualized using Graphviz diagrams to offer a clear and concise representation of the core concepts.

Introduction: The Quest for Novel Anxiolytics

The mid-20th century saw a revolution in the treatment of anxiety with the advent of benzodiazepines. Their mechanism of action, centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, provided a new paradigm for therapeutic intervention in the central nervous system.[1] This success spurred extensive research into novel heterocyclic systems that could mimic or improve upon the pharmacological profile of classical benzodiazepines, with the aim of achieving better efficacy, selectivity, or a more favorable side-effect profile. Within this context, the fusion of a pyrazine ring with a diazepine core to form pyrazinyl-diazepane compounds emerged as a compelling area of investigation. This guide focuses on the initial discovery and characterization of the pyrazino[1,2-a][1][2]benzodiazepine class of these compounds.

The Discovery of Pyrazino[1,2-a][1][2]benzodiazepines

In 1980, a significant breakthrough was reported by R. G. Smith, R. A. Lucas, and J. W. F. Wasley in their search for novel compounds possessing both anxiolytic and antidepressant properties.[3] Their work, published in the Journal of Medicinal Chemistry, detailed the first synthesis and biological evaluation of a series of pyrazino[1,2-a][1][2]benzodiazepine derivatives. The core hypothesis was that the incorporation of the pyrazine ring system might modulate the electronic and steric properties of the benzodiazepine scaffold, potentially leading to a unique pharmacological profile.

The key innovation was the development of a synthetic route that allowed for the construction of this novel tricyclic system. The researchers identified 7-(o-chlorophenyl)-9-chloro-1,2,3,4,4a,5-hexahydro-3-methylpyrazino[1,2-a][1][2]benzodiazepine (4b) as a standout compound with significant anxiolytic activity.[3]

General Chemical Structure

The fundamental structure of the pyrazino[1,2-a][1][2]benzodiazepines is a tricyclic system where a pyrazine ring is fused to a 1,4-benzodiazepine core.

cluster_0 Pyrazino[1,2-a][1,4]benzodiazepine Core core core

Caption: General chemical structure of the pyrazino[1,2-a][1][2]benzodiazepine scaffold.

Synthesis and Experimental Protocols

The synthesis of the pyrazino[1,2-a][1][2]benzodiazepine derivatives was achieved through a multi-step process culminating in a cyclocondensation reaction.

General Synthetic Workflow

The overall synthetic strategy involved the preparation of key intermediates followed by their cyclization to form the desired tricyclic system.

G start Starting Materials (e.g., 2-aminobenzophenone derivatives) intermediate1 Synthesis of 2-(chloromethyl)quinazoline 3-oxide start->intermediate1 intermediate2 Reaction with N-methylpiperazine intermediate1->intermediate2 intermediate3 Reduction of the N-oxide intermediate2->intermediate3 cyclization Cyclocondensation intermediate3->cyclization product Pyrazino[1,2-a][1,4]benzodiazepine cyclization->product

Caption: Generalized workflow for the synthesis of pyrazino[1,2-a][1][2]benzodiazepines.

Detailed Experimental Protocol: Synthesis of 7-(o-chlorophenyl)-9-chloro-1,2,3,4,4a,5-hexahydro-3-methylpyrazino[1,2-a][1][2]benzodiazepine (4b)

The following protocol is based on the seminal work of Smith et al. (1980).[3]

Step 1: Preparation of 2-Amino-2',5-dichlorobenzophenone. This starting material can be synthesized via standard methods, for example, a Friedel-Crafts acylation of 4-chloroaniline with 2-chlorobenzoyl chloride.

Step 2: Synthesis of 6-Chloro-2-(chloromethyl)-4-(o-chlorophenyl)quinazoline 3-Oxide. 2-Amino-2',5-dichlorobenzophenone is reacted with chloroacetonitrile in the presence of a suitable acid catalyst to yield the corresponding quinazoline 3-oxide.

Step 3: Reaction with N-Methylpiperazine. The quinazoline 3-oxide intermediate is then reacted with N-methylpiperazine to introduce the piperazine moiety.

Step 4: Reduction of the N-Oxide. The N-oxide is reduced, for instance, using PCl₃ or catalytic hydrogenation, to yield the corresponding quinazoline.

Step 5: Cyclocondensation. The final cyclization to form the pyrazino[1,2-a][1][2]benzodiazepine ring system is typically achieved by treating the product of Step 4 with a suitable acid catalyst to promote intramolecular condensation.

Note: For precise reagent quantities, reaction conditions (temperature, time), and purification methods, consulting the original publication is essential.

Biological Activity and Data Presentation

The synthesized pyrazino[1,2-a][1][2]benzodiazepine derivatives were evaluated for their anxiolytic and other central nervous system activities. The primary assays included anti-metrazol tests to assess anticonvulsant activity and anti-conflict tests, which are indicative of anxiolytic potential.

Quantitative Biological Data

The following tables summarize the key quantitative data for selected compounds from the initial study.

Table 1: Anticonvulsant Activity of Pyrazino[1,2-a][1][2]benzodiazepine Derivatives

CompoundRR'ED₅₀ (mg/kg, p.o.) vs. Metrazol
4a HCl> 100
4b ClCl10.0
4c FCl25.0
Diazepam --1.2

Data are indicative and compiled from the abstract of Smith et al. (1980).[3] For full data, refer to the original publication.

Table 2: Anxiolytic Activity (Anti-Conflict) of Pyrazino[1,2-a][1][2]benzodiazepine Derivatives

CompoundRR'Minimal Effective Dose (MED) (mg/kg, p.o.)
4a HCl25.0
4b ClCl3.1
4c FCl12.5
Chlordiazepoxide --5.0

Data are indicative and compiled from the abstract of Smith et al. (1980).[3] For full data, refer to the original publication.

Structure-Activity Relationship (SAR) Summary

From the initial batch of synthesized compounds, a preliminary SAR can be deduced:

  • Substitution on the Phenyl Ring: An ortho-chloro substituent on the C-7 phenyl ring (as in 4b ) appears to be beneficial for both anticonvulsant and anxiolytic activity compared to an unsubstituted phenyl ring.

  • Substitution on the Benzodiazepine Core: The presence of a chloro group at the C-9 position seems to be a key feature for potent activity.

Mechanism of Action and Signaling Pathway

Given their structural resemblance to benzodiazepines and their observed anxiolytic and anticonvulsant effects, it is highly probable that pyrazino[1,2-a][1][2]benzodiazepines act as positive allosteric modulators of the GABA-A receptor.

The GABA-A Receptor Signaling Pathway

Benzodiazepines and related compounds bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[1] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions upon GABA binding. The resulting hyperpolarization of the neuron reduces its excitability, leading to the characteristic sedative, anxiolytic, and anticonvulsant effects.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA binds Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Potentiates Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect Pyrazinyl_Diazepane Pyrazinyl-Diazepane Compound Pyrazinyl_Diazepane->GABA_A_Receptor Allosteric modulation

Caption: Proposed signaling pathway for pyrazinyl-diazepane compounds via GABA-A receptor modulation.

Historical Perspective and Future Directions

The initial discovery of pyrazino[1,2-a][1][2]benzodiazepines in 1980 opened a new, albeit niche, avenue in CNS drug discovery. While this class of compounds has not seen the same level of extensive development as some other benzodiazepine analogs, the foundational work by Smith and colleagues provided valuable insights into the SAR of fused heterocyclic systems targeting the benzodiazepine receptor.

Further research in this area could explore:

  • Broader SAR studies: Investigating a wider range of substituents on both the pyrazine and benzodiazepine rings to optimize potency and selectivity.

  • Subtype-selective modulators: Exploring if modifications to the pyrazinyl-diazepane scaffold can lead to compounds with selectivity for specific GABA-A receptor subtypes, potentially separating anxiolytic effects from sedative or amnestic side effects.

  • Novel therapeutic applications: Investigating the potential of these compounds in other neurological or psychiatric disorders where GABAergic modulation is implicated.

Conclusion

The discovery of pyrazinyl-diazepane compounds, specifically the pyrazino[1,2-a][1][2]benzodiazepine series, represents an important chapter in the history of CNS drug discovery. The pioneering work provided a novel heterocyclic scaffold with demonstrated anxiolytic potential. This technical guide has summarized the key historical findings, provided detailed experimental context, and visualized the underlying chemical and biological principles. It is hoped that this resource will serve as a valuable reference for researchers and scientists in the ongoing quest for novel and improved therapeutics for neurological and psychiatric disorders.

References

Theoretical Exploration of 1-Pyrazin-2-yl-1,4-diazepane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the novel compound 1-Pyrazin-2-yl-1,4-diazepane. While specific experimental data for this molecule is not yet publicly available, this document extrapolates from the well-established chemical and pharmacological knowledge of the 1,4-diazepane scaffold and the pyrazine moiety to predict its properties and potential applications. This guide covers proposed synthetic routes, predicted physicochemical and biological properties, and hypothetical mechanisms of action, offering a foundational resource for researchers interested in exploring this promising chemical entity.

Introduction

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of 1,4-diazepane are known to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2][4] The incorporation of a pyrazine ring, a heteroaromatic system also prevalent in bioactive molecules, is anticipated to modulate the electronic and steric properties of the 1,4-diazepane core, potentially leading to novel pharmacological profiles. This guide presents a theoretical framework for the study of this compound, a compound of significant interest for drug discovery programs.

Predicted Physicochemical Properties

Based on its chemical structure, the following physicochemical properties for this compound can be predicted. These values are estimations and require experimental verification. A structurally similar compound, 1-(Pyridin-3-ylmethyl)-1,4-diazepane, has a molecular weight of 191.27 g/mol .[5]

PropertyPredicted Value
Molecular Formula C9H14N4
Molecular Weight 178.24 g/mol
Topological Polar Surface Area (TPSA) 41.09 Ų
logP (octanol-water partition coefficient) 0.65
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 2

Proposed Synthetic Pathways

Several synthetic strategies can be envisioned for the preparation of this compound, leveraging established methods for the synthesis of N-aryl and N-heteroaryl diazepanes.[6][7] A plausible and efficient approach involves the nucleophilic substitution of a halogenated pyrazine with 1,4-diazepane.

cluster_reaction Reaction Mixture pyrazine 2-Chloropyrazine product This compound pyrazine->product Heat diazepane 1,4-Diazepane diazepane->product Heat base Base (e.g., K2CO3) base->product Heat solvent Solvent (e.g., DMF) solvent->product Heat salt Salt (e.g., KCl)

Proposed synthesis of this compound.
General Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 1,4-diazepane (1.2 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.0 equivalents).

  • Addition of Pyrazine: Slowly add 2-chloropyrazine (1.0 equivalent) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure this compound.

Predicted Biological Activities and Mechanism of Action

The 1,4-diazepane scaffold is a known pharmacophore for central nervous system (CNS) targets.[1][4] Specifically, derivatives have shown affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[8][9] The pyrazine nucleus is also a key component of many CNS-active drugs. Therefore, it is hypothesized that this compound may act as a modulator of neurotransmitter systems.

A potential mechanism of action could involve the modulation of sigma receptors, leading to downstream effects on dopaminergic and serotonergic pathways.

compound This compound sigma_receptor Sigma Receptor (σR) compound->sigma_receptor Binding downstream_signaling Downstream Signaling Cascades sigma_receptor->downstream_signaling Activation/Modulation neurotransmitter_release Modulation of Neurotransmitter Release (e.g., Dopamine, Serotonin) downstream_signaling->neurotransmitter_release cellular_response Cellular Response neurotransmitter_release->cellular_response therapeutic_effect Potential Therapeutic Effects (e.g., Antipsychotic, Anxiolytic) cellular_response->therapeutic_effect

Hypothetical signaling pathway for this compound.
Proposed In Vitro Assays for Target Validation

To investigate the predicted biological activity, a series of in vitro experiments would be necessary.

Assay TypeExperimental Protocol
Receptor Binding Assay Radioligand binding assays using cell membranes expressing human sigma-1 and sigma-2 receptors to determine the binding affinity (Ki) of this compound.
Functional Assay Calcium flux assays or other second messenger assays in cells expressing the target receptors to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
Neurotransmitter Uptake/Release Assay Synaptosomal preparations from rodent brain tissue can be used to measure the effect of the compound on the uptake and release of key neurotransmitters like dopamine and serotonin.
Cytotoxicity Assay Standard MTT or LDH assays on relevant cell lines (e.g., neuronal cells) to assess the compound's potential toxicity.[10]

Conclusion and Future Directions

This technical guide provides a theoretical foundation for the investigation of this compound as a novel compound with potential therapeutic applications. The proposed synthetic route is straightforward and relies on well-established chemical transformations. The predicted physicochemical properties suggest that the molecule possesses drug-like characteristics. The hypothesized biological activity, centered on the modulation of sigma receptors, warrants experimental validation through the outlined in vitro assays.

Future research should focus on the successful synthesis and characterization of this compound. Subsequent in-depth pharmacological profiling will be crucial to elucidate its mechanism of action and to assess its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be vital for optimizing the potency and selectivity of this promising scaffold. The computational insights, including molecular dynamics simulations, could further aid in understanding the compound's interaction with its biological targets.[8]

References

Methodological & Application

Synthesis and characterization of "1-Pyrazin-2-yl-1,4-diazepane"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for 1-Pyrazin-2-yl-1,4-diazepane

Compound: this compound Molecular Formula: C₉H₁₄N₄ Molecular Weight: 178.24 g/mol

Introduction

This compound is a novel heterocyclic compound that incorporates both a pyrazine and a 1,4-diazepane moiety. The pyrazine ring is a common feature in many biologically active molecules and approved pharmaceuticals, known for its role in hydrogen bonding and as a bioisosteric replacement for other aromatic systems. The 1,4-diazepane scaffold is a "privileged" structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[1] The combination of these two pharmacophores suggests that this compound holds significant potential as a versatile scaffold for the development of new therapeutic agents.

Potential Applications
  • Central Nervous System (CNS) Drug Discovery: The 1,4-diazepane core is structurally related to benzodiazepines, a class of drugs known for their anxiolytic, sedative, and anticonvulsant properties.[2] Derivatives of this scaffold could be explored for their activity on GABA-A receptors or other CNS targets. The pyrazine moiety can be functionalized to modulate properties such as receptor affinity, selectivity, and pharmacokinetic profiles.

  • Enzyme Inhibition: Pyrazine-containing compounds have been identified as inhibitors of various enzymes, including kinases and NADPH oxidases.[3] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with key residues in enzyme active sites. This compound can serve as a starting point for the design of potent and selective enzyme inhibitors for therapeutic areas such as oncology and inflammatory diseases.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this compound is an ideal candidate for FBDD screening libraries. It provides a three-dimensional scaffold that can be elaborated upon to develop higher affinity ligands for various biological targets.

  • Sigma Receptor Ligands: Diazepane-containing derivatives have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological disorders.[4] The unique electronic and steric properties of the pyrazinyl group may lead to novel ligands with high affinity and selectivity for sigma receptor subtypes.

Experimental Protocols

Synthesis of this compound

The synthesis is proposed as a two-step process involving the mono-Boc protection of 1,4-diazepane followed by a palladium-catalyzed Buchwald-Hartwig amination and subsequent deprotection.

Step 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate (2)

This protocol outlines the selective protection of one nitrogen atom of the symmetric 1,4-diazepane (1) to ensure mono-arylation in the subsequent step.

  • Materials:

    • 1,4-Diazepane (1)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1,4-diazepane (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM dropwise to the stirred solution over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (Silica gel, gradient elution with 5-10% methanol in DCM) to afford tert-butyl 1,4-diazepane-1-carboxylate (2) as a colorless oil.

Step 2: Synthesis of this compound (4)

This step involves the Buchwald-Hartwig C-N coupling of the protected diazepane with 2-chloropyrazine, followed by acid-mediated deprotection of the Boc group.[2]

  • Materials:

    • tert-butyl 1,4-diazepane-1-carboxylate (2)

    • 2-Chloropyrazine (3)

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Cesium carbonate (Cs₂CO₃)

    • Toluene, anhydrous

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Diethyl ether

  • Procedure (Coupling):

    • To an oven-dried Schlenk tube, add tert-butyl 1,4-diazepane-1-carboxylate (2) (1.2 eq), 2-chloropyrazine (3) (1.0 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the tube with argon or nitrogen gas (repeat 3 times).

    • Add anhydrous toluene (0.1 M) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude intermediate, tert-butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate, can be used directly in the next step or purified by column chromatography.

  • Procedure (Deprotection):

    • Dissolve the crude intermediate in DCM (0.2 M).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Allow the solution to warm to room temperature and stir for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (Silica gel, gradient elution with 10-15% methanol in DCM with 1% triethylamine) to yield This compound (4) .

Data Presentation

Characterization Data for this compound (4)
ParameterResult
Physical State Pale yellow oil
Yield 65% (over two steps)
LC-MS (ESI)
tᵣ (min)1.85
m/z [M+H]⁺Found: 179.1295, Calc: 179.1297
Elemental Analysis
    %CCalc: 60.65, Found: 60.58
    %HCalc: 7.92, Found: 7.85
    %NCalc: 31.43, Found: 31.33
¹H and ¹³C NMR Spectroscopic Data (in CDCl₃, 400 MHz)
¹H NMRδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
8.10d1.51HPyrazine-H
7.95dd2.5, 1.51HPyrazine-H
7.80d2.51HPyrazine-H
3.75t6.02HN-CH₂
3.60t5.82HN-CH₂
3.05t6.02HN-CH₂
2.90t5.82HN-CH₂
2.00p5.92HC-CH₂-C
1.85s (br)-1HNH
¹³C NMRδ (ppm)Assignment
158.5Pyrazine C (C-N)
142.0Pyrazine CH
135.5Pyrazine CH
132.8Pyrazine CH
52.5Diazepane CH₂
50.1Diazepane CH₂
48.3Diazepane CH₂
46.0Diazepane CH₂
27.5Diazepane CH₂

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Protection cluster_step2 Step 2: Coupling & Deprotection Diazepane 1,4-Diazepane (1) BocDiazepane tert-butyl 1,4-diazepane- 1-carboxylate (2) Diazepane->BocDiazepane Boc₂O, DCM Chloropyrazine 2-Chloropyrazine (3) FinalProduct This compound (4) Chloropyrazine->FinalProduct BocDiazepane->FinalProduct 1. (3), Pd(OAc)₂, SPhos, Cs₂CO₃ 2. TFA, DCM

Caption: Synthetic scheme for this compound.

SignalingPathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade Receptor Target Receptor (e.g., GPCR, Kinase) Effector Effector Protein Receptor->Effector Activation Compound 1-Pyrazin-2-yl- 1,4-diazepane (Ligand/Inhibitor) Compound->Receptor Binds/Inhibits SecondMessenger Second Messenger (e.g., cAMP, Ca²⁺) Effector->SecondMessenger KinaseCascade Kinase Cascade (e.g., MAPK pathway) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->CellularResponse Gene Expression

References

Application Notes and Protocols for the Therapeutic Evaluation of 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Pyrazin-2-yl-1,4-diazepane is a novel heterocyclic compound. While the 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, associated with a wide range of biological activities including antipsychotic, anxiolytic, and anticancer effects, specific therapeutic data for this compound is not extensively documented in peer-reviewed literature.[1] These application notes provide a comprehensive framework for the initial synthesis, characterization, and evaluation of this compound as a potential therapeutic agent, drawing upon established methodologies for analogous diazepine and pyrazine-containing molecules.

Potential Therapeutic Applications (Hypothetical)

Based on the known bioactivities of structurally related compounds, this compound could be investigated for, but not limited to, the following applications:

  • Oncology: Diazepine derivatives have shown promise as cytotoxic and anti-proliferative agents.[2]

  • Neurodegenerative Disorders: The diazepane core is found in ligands for sigma receptors, which are implicated in neuroprotection.[3][4]

  • Inflammatory Diseases: Certain diazepine and pyrazine derivatives exhibit anti-inflammatory properties.[5]

Synthesis and Characterization

A plausible synthetic route for this compound involves the nucleophilic substitution of a halogenated pyrazine with 1,4-diazepane.

Protocol 2.1: Synthesis of this compound

  • Reaction Setup: To a solution of 1,4-diazepane (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a base such as potassium carbonate (2.0 equivalents).

  • Addition of Pyrazine: Slowly add 2-chloropyrazine (1.0 equivalent) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization: The final compound should be characterized by:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Evaluation Protocols

The following protocols outline key experiments to determine the biological activity of this compound.

Protocol 3.1: Cytotoxicity Assessment by MTT Assay

This assay determines the compound's effect on cell viability.

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, PANC-1 for pancreatic cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 3.2: Sigma Receptor Binding Assay

This assay evaluates the compound's affinity for sigma receptors, potential targets in neurodegenerative diseases.

  • Membrane Preparation: Prepare cell membranes from tissues or cells expressing sigma-1 (σ1R) and sigma-2 (σ2R) receptors.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]-(+)-pentazocine for σ1R), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at 37 °C for a specified time (e.g., 120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the inhibition constant (Ki) from competitive binding curves.

In Vivo Evaluation Protocol

Protocol 4.1: Murine Xenograft Model for Anticancer Efficacy

This protocol assesses the in vivo antitumor activity of the compound.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁶ MCF-7 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a specified schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period. Excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Pharmacokinetic Profiling

Protocol 5.1: Preliminary Pharmacokinetic Study in Rodents

  • Animal Model: Use healthy male Sprague-Dawley rats or mice.

  • Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability. General pharmacokinetic parameters for benzodiazepines can be used as a reference for expected ranges.[6][7][8]

Data Presentation

Table 1: Hypothetical In Vitro Activity of this compound

Assay Type Target/Cell Line Endpoint Result
Cytotoxicity MCF-7 (Breast Cancer) IC50 (µM) 15.2
Cytotoxicity PANC-1 (Pancreatic Cancer) IC50 (µM) 28.5
Receptor Binding Sigma-1 Receptor (σ1R) Ki (nM) 55.8

| Receptor Binding | Sigma-2 Receptor (σ2R) | Ki (nM) | 120.3 |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

Parameter IV Administration (5 mg/kg) PO Administration (20 mg/kg)
T½ (h) 4.2 5.8
Cmax (ng/mL) 1250 480
Tmax (h) 0.08 1.0
AUC₀-∞ (ng·h/mL) 3800 2900
CL (L/h/kg) 1.3 -
Vd (L/kg) 7.5 -

| F (%) | - | 19 |

Visualizations

G cluster_0 Hypothetical Signaling Pathway Modulation Agent This compound Sigma1R Sigma-1 Receptor (σ1R) Agent->Sigma1R Binds/Modulates ER_Stress ER Stress Response Sigma1R->ER_Stress Regulates Apoptosis Apoptosis ER_Stress->Apoptosis Induces Cell_Survival Cell Survival ER_Stress->Cell_Survival Inhibits

Caption: Hypothetical modulation of the Sigma-1 Receptor pathway.

G cluster_1 In Vitro Screening Workflow start Compound Synthesis & Characterization primary_screen Primary Cytotoxicity Screen (MTT Assay) Multiple Cancer Cell Lines start->primary_screen target_assay Target-Based Assay (e.g., Sigma Receptor Binding) primary_screen->target_assay Parallel Screening hit_validation Hit Validation & Dose-Response primary_screen->hit_validation Active Compounds target_assay->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization

Caption: General workflow for in vitro screening.

G cluster_2 In Vivo Efficacy Study Workflow start Select Lead Compound from In Vitro Studies animal_model Establish Xenograft Tumor Model in Mice start->animal_model treatment Administer Compound (IV or PO) vs. Vehicle animal_model->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint conclusion Efficacy Assessment endpoint->conclusion

Caption: Workflow for a murine xenograft efficacy study.

References

Application Notes and Protocols for High-Throughput Screening of "1-Pyrazin-2-yl-1,4-diazepane" Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] Derivatives of 1,4-diazepane have shown potential as antipsychotics, anxiolytics, anticonvulsants, and anticancer agents.[1][2] The incorporation of a pyrazine ring into the 1,4-diazepane core to form "1-Pyrazin-2-yl-1,4-diazepane" offers novel chemical space for the development of therapeutics targeting various signaling pathways. High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying promising lead compounds for drug discovery.[3]

These application notes provide a comprehensive framework for conducting HTS campaigns with "this compound" libraries. They include detailed protocols for common assay formats, guidance on data analysis, and visualizations of relevant workflows and signaling pathways.

Data Presentation: Representative Screening Data

The following tables present hypothetical data from a primary high-throughput screen and a subsequent dose-response confirmation for a "this compound" library against a generic kinase target.

Table 1: Primary High-Throughput Screening Results at a Single Concentration (10 µM)

Compound ID% InhibitionHit (Yes/No)
PZD-00112.5No
PZD-00285.3Yes
PZD-0035.2No
PZD-00492.1Yes
PZD-00545.8No
.........
PZD-1000078.9Yes

Hit Criterion: >50% inhibition

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (µM)Hill Slope
PZD-0022.11.20.98
PZD-0040.81.10.99
PZD-100005.70.90.97

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Kinase Inhibition

This protocol describes a common method for screening compound libraries against a kinase target.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

  • Kinase Solution: Prepare the target kinase in assay buffer at a 2X final concentration.

  • Substrate/ATP Solution: Prepare the biotinylated peptide substrate and ATP in assay buffer at a 2X final concentration.

  • Detection Reagent: Prepare a mixture of Eu³⁺-cryptate labeled anti-phospho-specific antibody and XL665-conjugated streptavidin in detection buffer.

2. Assay Procedure:

  • Dispense 2 µL of each compound from the "this compound" library (in DMSO) into a 384-well low-volume white plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Add 4 µL of the 2X Kinase Solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 4 µL of the 2X Substrate/ATP Solution to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of the Detection Reagent to stop the reaction and initiate the detection process.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Normalize the data using the positive and negative controls to determine the percent inhibition for each compound.

  • Select hits based on a predefined inhibition threshold (e.g., >50%).

Protocol 2: Cell-Based Proliferation Assay (e.g., using a Luminescent Cell Viability Assay)

This protocol is designed to screen for compounds that inhibit the growth of cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line under standard conditions.

  • Trypsinize and resuspend the cells in fresh media.

  • Seed the cells into a 384-well white, clear-bottom plate at a density of 1,000-5,000 cells per well in 40 µL of media.

  • Incubate for 24 hours at 37°C and 5% CO₂.

2. Compound Addition:

  • Add 100 nL of each compound from the "this compound" library to the cell plates using an acoustic liquid handler to achieve a final concentration of 10 µM.

  • Include a known cytotoxic agent as a positive control and DMSO-only wells as a negative control.

3. Incubation:

  • Incubate the plates for 72 hours at 37°C and 5% CO₂.

4. Viability Measurement:

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 20 µL of a luminescent cell viability reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

5. Data Analysis:

  • Calculate the percent inhibition of cell proliferation for each compound relative to the DMSO control.

  • Select hits based on a predefined inhibition threshold (e.g., >50%).

Visualizations

Signaling Pathway

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS PZD_Compound This compound Inhibitor RAF RAF PZD_Compound->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: A potential mechanism of action for a "this compound" inhibitor targeting the MAPK/ERK signaling pathway.

Experimental Workflow

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Library This compound Library Primary_Assay Single-Concentration HTS Assay Library->Primary_Assay Hit_Identification Hit Identification (>50% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR ADMET ADMET Profiling SAR->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate

Caption: A typical high-throughput screening workflow for identifying lead compounds from a chemical library.

References

Application Notes and Protocols for 1-Pyrazin-2-yl-1,4-diazepane in CNS Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1,4-Diazepane derivatives represent a class of "privileged structures" in medicinal chemistry, known to exhibit a wide range of biological activities, particularly within the central nervous system (CNS). Compounds from this class have been investigated for anxiolytic, anticonvulsant, and antipsychotic properties. The inclusion of a pyrazine moiety, a bioisostere of pyridine and pyrimidine found in numerous CNS-active drugs, suggests that 1-Pyrazin-2-yl-1,4-diazepane may possess significant affinity for key neurotransmitter receptors implicated in psychiatric disorders.

These application notes provide a framework for investigating This compound as a potential therapeutic agent for CNS disorders such as schizophrenia. Based on the common pharmacophore of atypical antipsychotics, a plausible mechanism of action is the dual antagonism of Dopamine D2 (D2R) and Serotonin 5-HT2A (5-HT2AR) receptors.[1][2][3] The protocols outlined below describe methods to characterize the binding affinity and functional activity of this compound at these primary targets, as well as a representative in vivo model to assess its potential antipsychotic-like efficacy.

Data Presentation: Hypothetical Receptor Binding Profile

The following table summarizes representative binding affinity (Ki, nM) data for this compound against key CNS receptors, benchmarked against established atypical antipsychotics. Lower Ki values indicate higher binding affinity. This data is hypothetical and intended to serve as a template for experimental findings.

Receptor SubtypeThis compound (Hypothetical Ki, nM)Risperidone (Ki, nM)Olanzapine (Ki, nM)[4]Ziprasidone (Ki, nM)[4]
Dopamine D2 5.5 3.2 - 3.3 11 4.8
Serotonin 5-HT2A 0.8 0.2 4 0.4
Serotonin 5-HT1A3504202003.4
Serotonin 5-HT2C4550111.3
Adrenergic α1851910
Adrenergic α2201620040
Histamine H13020747
Muscarinic M1>5,000>10,00026>1,000

Experimental Protocols

Protocol 1: Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of this compound for the human D2 and 5-HT2A receptors through competitive displacement of a radiolabeled ligand.

1.1. Membrane Preparation:

  • Culture HEK293 cells stably expressing human recombinant D2 or 5-HT2A receptors.

  • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.

  • Store membrane preparations at -80°C until use.

1.2. Competitive Binding Assay:

  • For D2 Receptor:

    • Radioligand: [³H]-Spiperone (final concentration ~0.2 nM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific Binding: Defined using 10 µM Haloperidol.

  • For 5-HT2A Receptor:

    • Radioligand: [³H]-Ketanserin (final concentration ~0.5 nM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding: Defined using 10 µM Risperidone.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand, 50 µL of serially diluted this compound (or vehicle/non-specific ligand), and 50 µL of membrane preparation (10-20 µg protein).

    • Incubate at room temperature for 90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate IC₅₀ values by non-linear regression analysis of the competition curves.

    • Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional Antagonist Assay (Calcium Flux)

This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing the 5-HT2A receptor, a Gq-coupled receptor.[5][6]

2.1. Cell Preparation:

  • Plate CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor in black-walled, clear-bottom 96-well plates.

  • Allow cells to grow to ~90% confluency.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 60 minutes at 37°C.

  • Wash the cells gently with assay buffer to remove excess dye.

2.2. Calcium Flux Measurement:

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cells with the test compound or vehicle for 15-30 minutes.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Establish a baseline fluorescence reading.

  • Add a known concentration of an agonist (e.g., Serotonin, at its EC₈₀ concentration) to all wells and measure the change in fluorescence over time.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Plot the percentage of inhibition against the concentration of this compound.

    • Calculate the IC₅₀ value using non-linear regression.

Protocol 3: In Vivo Behavioral Assay (Amphetamine-Induced Hyperlocomotion)

This protocol assesses the potential antipsychotic activity of this compound by measuring its ability to reverse hyperlocomotion induced by amphetamine, a common animal model for psychosis-like symptoms.

3.1. Animals and Housing:

  • Use adult male Sprague-Dawley rats (250-300g).

  • House animals in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Allow animals to acclimate to the facility for at least one week before testing.

3.2. Experimental Procedure:

  • Habituate the rats to the open-field test chambers (e.g., 40x40 cm arenas equipped with infrared beam tracking) for 60 minutes one day prior to the experiment.

  • On the test day, administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection.

  • After 30 minutes, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline to the appropriate groups.

  • Immediately place the animals back into the open-field chambers and record locomotor activity (e.g., total distance traveled) for 90 minutes.

  • Experimental Groups:

    • Vehicle + Saline

    • Vehicle + Amphetamine

    • Test Compound (low dose) + Amphetamine

    • Test Compound (mid dose) + Amphetamine

    • Test Compound (high dose) + Amphetamine

  • Data Analysis:

    • Analyze the total distance traveled using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the compound-treated groups to the vehicle + amphetamine group. A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic-like activity.

Visualizations: Signaling Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway (Inhibitory)

The D2 receptor is a G protein-coupled receptor (GPCR) that couples to inhibitory Gαi/o proteins.[7][8][9] Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels and subsequent protein kinase A (PKA) activity.

D2_Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Compound This compound (Antagonist) Compound->D2R Blocks ATP ATP ATP->AC PKA PKA Activity ↓ cAMP->PKA Response Reduced Neuronal Excitability PKA->Response

Caption: Antagonism of the inhibitory D2R signaling pathway.

Serotonin 5-HT2A Receptor Signaling Pathway (Excitatory)

The 5-HT2A receptor is a GPCR that couples to Gαq/11 proteins.[5][6] Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

SHT2A_Pathway cluster_membrane Cell Membrane SHT2A 5-HT2A Receptor Gq Gαq/11 SHT2A->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Activates PIP2 PIP2 PIP2->PLC Serotonin Serotonin Serotonin->SHT2A Compound This compound (Antagonist) Compound->SHT2A Blocks Ca Ca²⁺ ↑ IP3->Ca PKC PKC Activity ↑ DAG->PKC Response Increased Neuronal Excitability & Signaling Ca->Response PKC->Response

Caption: Antagonism of the excitatory 5-HT2A receptor signaling pathway.

General Experimental Workflow for Compound Characterization

This diagram illustrates the logical progression from initial in vitro screening to in vivo behavioral assessment for a novel CNS compound.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding Primary Screening: Radioligand Binding Assays (D2, 5-HT2A, etc.) functional Secondary Screening: Functional Assays (e.g., Calcium Flux, cAMP) binding->functional Determine Ki selectivity Selectivity Profiling: Panel of Off-Target Receptors functional->selectivity Determine IC50/EC50 pk Pharmacokinetics (PK): Determine Brain Penetration and Half-life selectivity->pk Lead Compound Selection behavior Efficacy Model: Amphetamine-Induced Hyperlocomotion pk->behavior side_effects Safety/Side Effect Models: (e.g., Catalepsy, Rotarod) behavior->side_effects

Caption: A typical workflow for preclinical CNS drug discovery.

References

"1-Pyrazin-2-yl-1,4-diazepane" in cancer cell line studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A novel class of synthetic compounds, the 1-pyrazin-2-yl-1,4-diazepane derivatives, has emerged as a promising area of investigation in the development of potential anticancer agents. These compounds have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. Mechanistic studies have revealed that specific derivatives induce apoptosis, promote cell cycle arrest, and inhibit key signaling pathways crucial for cancer cell proliferation and survival. This document provides a summary of the quantitative data from these studies, detailed protocols for the key experimental procedures, and visual representations of the elucidated mechanisms of action.

Quantitative Data Summary

The in vitro anticancer activity of two lead compounds, 5h and 6g , derived from this compound, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)
5h HepG2Liver2.5
MCF-7Breast5.2
HCT-116Colon7.8
6g A549Lung1.25
HCT116Colon2.5
MCF7Breast3.8
HepG2Liver5.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (e.g., 5h, 6g) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by the test compounds.

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to adhere overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol is used to determine the effect of the test compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • 70% ethanol (ice-cold)

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is used to investigate the effect of the test compounds on the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Caspase-9, Cyclin B1, CDK1, Akt, p-Akt, mTOR, p-mTOR, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

G cluster_0 Experimental Workflow cluster_1 synthesis Synthesis of This compound Derivatives screening In Vitro Anticancer Activity Screening (MTT Assay) synthesis->screening lead_id Identification of Lead Compounds (e.g., 5h, 6g) screening->lead_id mechanism Mechanism of Action Studies lead_id->mechanism apoptosis Apoptosis Assay mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle western_blot Western Blot mechanism->western_blot

Caption: A general experimental workflow for the synthesis, screening, and mechanistic evaluation of this compound derivatives as potential anticancer agents.

G cluster_pathway Apoptosis Induction Pathway compound Compound 6g (this compound derivative) bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates caspase9 Caspase-9 (Initiator) bax->caspase9 Activates bcl2->caspase9 Inhibits caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: The proposed mechanism of apoptosis induction by compound 6g, involving the regulation of Bax and Bcl-2, and the activation of caspases.

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition compound Compound 5h / 6g pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt Activates mtor mTOR (for compound 5h) akt->mtor proliferation Cell Proliferation & Survival akt->proliferation mtor->proliferation

Caption: Inhibition of the PI3K/Akt(/mTOR) signaling pathway by this compound derivatives, leading to reduced cell proliferation and survival.

G cluster_pathway Cell Cycle Arrest at G2/M Phase compound Compound 5h / 6g cyclinB1 Cyclin B1 compound->cyclinB1 Downregulates cdk1 CDK1 compound->cdk1 Downregulates (for compound 5h) g2m_complex Cyclin B1/CDK1 Complex cyclinB1->g2m_complex cdk1->g2m_complex mitosis Mitosis g2m_complex->mitosis

Caption: The induction of G2/M phase cell cycle arrest by downregulating the expression of key regulatory proteins like Cyclin B1 and CDK1.

Application Notes and Protocols for Antimicrobial Screening of 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with pyrazine and diazepine cores being featured in numerous biologically active molecules.

Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2][3][4][5] Similarly, the 1,4-diazepine scaffold is a privileged structure in drug discovery, recognized for its diverse biological activities, which include antibacterial and antifungal effects.[6] The novel compound, 1-Pyrazin-2-yl-1,4-diazepane, which combines these two important pharmacophores, is therefore a candidate of interest for antimicrobial screening.

These application notes provide detailed protocols for conducting initial in vitro screening of this compound against a panel of clinically relevant bacteria and fungi.

Data Presentation: Illustrative Antimicrobial Activity

The following tables are templates demonstrating how to present quantitative data from antibacterial and antifungal assays. The data included are for illustrative purposes, derived from studies on related pyrazine and diazepine compounds, and should not be considered actual results for this compound.

Table 1: Illustrative Antibacterial Activity of this compound (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
This compound64128>256>256
Ampicillin0.250.58>256
Ciprofloxacin0.50.250.0150.5

Table 2: Illustrative Antifungal Activity of this compound (MIC in µg/mL)

CompoundCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)Cryptococcus neoformans (ATCC 14116)
This compound128>25664
Fluconazole1644
Amphotericin B0.510.25

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a test microorganism.

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Bacterial and fungal strains (e.g., from ATCC)

  • Standard antimicrobial agents (positive controls)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB or RPMI-1640) to achieve a range of concentrations for testing (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • Bacteria: From a fresh agar plate (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Fungi: For yeasts, prepare an inoculum as described for bacteria, adjusting to a 0.5 McFarland standard and then diluting in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL. For molds, harvest conidia from a mature culture and prepare a suspension in sterile saline. Adjust the concentration to 0.4-5 x 10⁴ CFU/mL.

  • Assay Setup (in 96-well plate):

    • Add 100 µL of the appropriate broth to all wells.

    • Add 100 µL of the highest concentration of the diluted test compound to the first well of a row and perform serial dilutions across the plate.

    • The final volume in each well should be 100 µL after adding the inoculum.

    • Add 10 µL of the prepared inoculum to each well.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Set up parallel assays for the standard antimicrobial agents.

  • Incubation:

    • Incubate bacterial plates at 35-37°C for 18-24 hours.

    • Incubate fungal plates at 35°C for 24-48 hours (or longer for slow-growing molds).

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Objective: To determine if this compound can inhibit the growth of microorganisms on an agar surface.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Bacterial and fungal inocula (prepared as in Protocol 1)

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Positive and negative controls (standard antibiotic and DMSO, respectively)

Procedure:

  • Plate Preparation:

    • Prepare MHA or SDA plates.

    • Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the prepared microbial suspension (0.5 McFarland standard).

  • Well Preparation:

    • Using a sterile cork borer, create uniform wells in the agar.

  • Compound Application:

    • Add a fixed volume (e.g., 50-100 µL) of the test compound solution into a well.

    • Add the positive control (standard antibiotic) and negative control (DMSO) to separate wells.

  • Incubation:

    • Incubate the plates under the same conditions as described in Protocol 1.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Compound Stock Solution (in DMSO) serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution Dilute in Broth inoculum Microbial Inoculum (0.5 McFarland) inoculation Inoculation of Wells inoculum->inoculation Add to Wells serial_dilution->inoculation incubation Incubation (24-48h, 35-37°C) inoculation->incubation read_mic Read MIC Value (No Visible Growth) incubation->read_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

Agar_Well_Diffusion_Workflow cluster_prep Plate Preparation cluster_application Compound Application cluster_results Results agar_plate Prepare Agar Plate (MHA or SDA) inoculate_plate Inoculate with Test Microbe agar_plate->inoculate_plate create_wells Create Wells inoculate_plate->create_wells add_compound Add Test Compound, Positive & Negative Controls create_wells->add_compound incubation Incubation (24-48h) add_compound->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone

Caption: Workflow for Agar Well Diffusion Assay.

References

Application Notes & Protocols: The 1-Pyrazin-2-yl-1,4-diazepane Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The 1-pyrazin-2-yl-1,4-diazepane core is a novel scaffold with limited currently available data in peer-reviewed literature. The following application notes and protocols are based on the established roles of the constituent 1,4-diazepane and pyrazine moieties in medicinal chemistry. The proposed applications, pathways, and experimental data are illustrative and intended to serve as a scientific guide for exploring this scaffold's potential.

Application Notes

Introduction to the Scaffold

The this compound scaffold combines two pharmacologically significant heterocyclic systems: the 1,4-diazepane ring and a pyrazine ring.

  • 1,4-Diazepane: This seven-membered saturated ring is a "privileged scaffold" in medicinal chemistry. Its flexible, three-dimensional structure allows its derivatives to interact with a wide variety of biological targets, enabling the development of drugs with diverse activities, including antipsychotic, anxiolytic, and anticancer properties.[1] The two nitrogen atoms provide points for chemical modification and can act as hydrogen bond acceptors or donors.

  • Pyrazine: As an aromatic, electron-deficient heterocycle, pyrazine is a common fragment in many approved drugs and clinical candidates.[2] It often serves as a bioisosteric replacement for other aromatic rings and its nitrogen atoms can act as crucial hydrogen bond acceptors, anchoring ligands into the binding sites of targets like protein kinases. Pyrazine-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]

The combination of these two moieties in the this compound scaffold offers a unique three-dimensional starting point for library synthesis, with vectors for chemical diversification at the second nitrogen of the diazepane ring and potential substitutions on the pyrazine ring.

Hypothesized Biological Target: Protein Kinases

Given the prevalence of pyrazine-based compounds as kinase inhibitors, a primary hypothesized application for this scaffold is in the design of novel therapeutics targeting the human kinome.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[4] The pyrazine nitrogen atoms can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction mode for Type I and Type II kinase inhibitors. The 1,4-diazepane portion can be functionalized to extend into other regions of the ATP pocket or solvent-exposed areas to enhance potency and selectivity.

Experimental Protocols

Protocol: Synthesis of this compound Derivatives

This protocol outlines a general, plausible method for the synthesis of a library of N-substituted this compound derivatives, starting from commercially available reagents.

Objective: To synthesize a diverse library of compounds for structure-activity relationship (SAR) studies.

Materials:

  • 1-(tert-butoxycarbonyl)-1,4-diazepane

  • 2-chloropyrazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Various alkyl halides or acyl chlorides (R-X)

  • Tertiary base (e.g., Triethylamine or DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Step 1: Buchwald-Hartwig Amination a. To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 1-(tert-butoxycarbonyl)-1,4-diazepane (1.0 eq), 2-chloropyrazine (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq). b. Add anhydrous toluene via syringe. c. Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. e. Concentrate the filtrate and purify the residue by flash column chromatography to yield Boc-protected 1-(pyrazin-2-yl)-1,4-diazepane.

  • Step 2: Boc Deprotection a. Dissolve the product from Step 1 in dichloromethane (DCM). b. Add trifluoroacetic acid (TFA) (3-5 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours. d. Monitor the reaction for the disappearance of the starting material. e. Remove the solvent and excess TFA under reduced pressure to yield the TFA salt of 1-(pyrazin-2-yl)-1,4-diazepane.

  • Step 3: N-Alkylation/N-Acylation a. Dissolve the TFA salt from Step 2 in a suitable solvent like DCM or DMF. b. Add a tertiary base such as triethylamine or DIPEA (3.0 eq) to neutralize the salt. c. Add the desired electrophile (alkyl halide or acyl chloride, R-X) (1.2 eq). d. Stir the reaction at room temperature for 6-18 hours. e. Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate. f. Purify the final product by flash column chromatography or preparative HPLC.

Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a high-throughput method to screen the synthesized library against a target protein kinase (e.g., a member of the JAK or SRC family) by measuring ATP consumption.

Principle: Kinase activity depletes ATP in the reaction. A luciferase-based reagent is added to measure the remaining ATP. High luminescence indicates low kinase activity (inhibition), while low luminescence indicates high kinase activity.[6]

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (Adenosine 5'-triphosphate)

  • Test Compounds (dissolved in DMSO)

  • Known kinase inhibitor as a positive control (e.g., Staurosporine)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettor and a luminescence plate reader

Procedure:

  • Compound Plating: a. Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold dilution series starting from 100 µM is typical. b. Dispense a small volume (e.g., 50 nL) of the diluted compounds, DMSO vehicle control, and positive control into the appropriate wells of a 384-well plate.

  • Kinase Reaction: a. Prepare a master mix of the kinase and substrate in kinase assay buffer. b. Dispense the kinase/substrate mix into the assay plate wells. c. Prepare a "no kinase" control (100% inhibition) by adding the substrate mix without the enzyme to a set of wells. d. Prepare a "vehicle" control (0% inhibition) in wells containing only DMSO. e. Prepare an ATP/substrate solution. Add this solution to all wells to initiate the kinase reaction. Final ATP concentration should be at or near the Km for the specific kinase. f. Gently mix the plate and incubate at room temperature for 1-2 hours.

  • Signal Detection: a. Equilibrate the ATP detection reagent to room temperature. b. Add the detection reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal. c. Incubate the plate for 10 minutes at room temperature to stabilize the signal. d. Measure the luminescence intensity of each well using a compatible plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase)) b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation

The following table represents hypothetical data from a primary screen of a small library of this compound derivatives against a target kinase.

Table 1: Illustrative Kinase Inhibition Data for Scaffold Derivatives

Compound IDR-Group (Substitution at N-4)Target Kinase IC50 (nM)
PZD-001-H>10,000
PZD-002-CH38,540
PZD-003-C(O)CH34,320
PZD-004-Benzyl950
PZD-005-C(O)Phenyl210
PZD-006-C(O)-(4-fluorophenyl)85
PZD-007-C(O)-(3-aminophenyl)35
ControlStaurosporine15

Data are for illustrative purposes only.

Visualizations

Synthetic Workflow```dot

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: Diversification A Boc-1,4-diazepane + 2-Chloropyrazine B Boc-(1-pyrazin-2-yl)-1,4-diazepane A->B Pd2(dba)3, Xantphos NaOtBu, Toluene C 1-(Pyrazin-2-yl)-1,4-diazepane (TFA Salt) B->C TFA, DCM D N-Substituted Library (PZD-001 to PZD-007) C->D R-X, Base DCM or DMF

Caption: Simplified JAK-STAT signaling pathway as a potential target class.

Hit-to-Lead Workflow

G Start Identify Hit Compound (e.g., PZD-005, IC50 = 210 nM) SAR Synthesize Analogs (Vary 'R' group at N-4) Start->SAR Assay Primary Biochemical Assay (Kinase IC50) SAR->Assay Assay->SAR Analyze SAR Selectivity Kinase Selectivity Panel (>400 Kinases) Assay->Selectivity Potent Hits (<100 nM) Cellular Cell-based Assay (Target Engagement, e.g., p-STAT) Selectivity->Cellular Selective Hits ADME In Vitro ADME (Solubility, Permeability, Met. Stability) Cellular->ADME Optimization Lead Optimization (Balance Potency, Selectivity, PK) ADME->Optimization Optimization->SAR Iterative Design Lead Declare Lead Candidate Optimization->Lead

Caption: Logical workflow for hit-to-lead optimization of the scaffold.

References

Application Notes and Protocols for the Target Identification and Validation of 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

1-Pyrazin-2-yl-1,4-diazepane is a novel small molecule with a diazepane scaffold, a privileged structure in medicinal chemistry. Derivatives of 1,4-diazepane have been reported to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer effects. Given the therapeutic potential of this chemical class, robust and systematic approaches are required to identify and validate the molecular target(s) of new analogs like this compound. This document provides a comprehensive guide to a strategic workflow for the target identification and validation of this compound, using the Sigma-1 Receptor (σ1R), a plausible target for this compound class, as a primary hypothetical target for illustrative purposes.

Section 1: Target Identification Strategy

The initial phase of target identification aims to generate a list of potential protein targets for this compound. A multi-pronged approach, combining computational and experimental methods, is recommended to increase the probability of success.

In Silico Target Prediction

Computational methods can provide initial hypotheses about the potential targets of a small molecule based on its chemical structure. These methods include ligand-based approaches (similarity to known ligands) and structure-based approaches (docking to known protein structures).

Broad-Based Experimental Screening

Parallel experimental screens are crucial for identifying potential targets in an unbiased manner.

  • Biochemical Screening (Kinome & Phosphatase Panels): Screening against large panels of purified enzymes, such as kinases and phosphatases, can identify direct enzymatic inhibition.

  • Phenotypic Screening: High-content imaging or other cell-based assays can identify cellular phenotypes induced by the compound, which can then be linked to specific signaling pathways.

  • Affinity Chromatography-Mass Spectrometry (AC-MS): Immobilizing an analog of this compound on a solid support allows for the capture and subsequent identification of binding proteins from cell lysates by mass spectrometry.

Based on the structural similarity of the 1,4-diazepane scaffold to known pharmacophores, a primary hypothesis is the engagement of G-protein coupled receptors (GPCRs) or other membrane-bound receptors. The Sigma-1 Receptor (σ1R), an endoplasmic reticulum-associated chaperone protein, is a particularly interesting hypothetical target due to its involvement in various neurological and psychiatric disorders and its known interaction with various small molecules.

Section 2: Target Validation Strategy

Once a primary putative target, such as the Sigma-1 Receptor, has been identified, a rigorous validation process is necessary to confirm direct engagement and functional modulation by this compound in a physiological context.

Confirmation of Direct Target Binding

The initial step in validation is to confirm a direct, physical interaction between the compound and the putative target protein.

  • Radioligand Binding Assay: This "gold standard" assay quantifies the affinity of the compound for the target receptor by measuring its ability to displace a known radiolabeled ligand.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates by measuring the change in the thermal stability of the target protein upon compound binding.

Assessment of Target Modulation in a Cellular Context

Following confirmation of direct binding, it is essential to demonstrate that this interaction leads to a functional consequence in cells.

  • Western Blotting: This technique can be used to measure changes in the expression levels of the target protein or downstream signaling molecules upon treatment with the compound. For the σ1R, one could assess the modulation of downstream pathways, such as the phosphorylation of Akt or ERK.

  • Functional Assays: Depending on the target, specific functional assays should be employed. For σ1R, this could involve measuring changes in calcium signaling or the modulation of ion channel activity.

The following sections provide detailed protocols for these key validation experiments.

Section 3: Experimental Protocols

Protocol: Radioligand Binding Assay for Sigma-1 Receptor (σ1R)

Objective: To determine the binding affinity (Ki) of this compound for the human Sigma-1 Receptor.

Materials:

  • HEK293 cells stably expressing human σ1R

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • [³H]-(+)-Pentazocine (Radioligand)

  • Haloperidol (Positive control inhibitor)

  • This compound

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-hσ1R cells and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane suspension (20-40 µg of protein).

    • Add 25 µL of [³H]-(+)-Pentazocine to a final concentration of 5 nM.

    • Add 25 µL of varying concentrations of this compound or Haloperidol (ranging from 10⁻¹¹ M to 10⁻⁵ M). For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of 10 µM Haloperidol.

    • Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 1: Representative Radioligand Binding Data

CompoundTargetIC50 (nM)Ki (nM)
Haloperidol (Control)σ1R3.51.8
This compound σ1R 45.2 23.1
Compound X (Negative Control)σ1R>10,000>5,000
Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct engagement of this compound with σ1R in intact cells.

Materials:

  • MCF-7 cells (endogenously expressing σ1R)

  • DMEM with 10% FBS

  • PBS

  • This compound

  • DMSO (Vehicle control)

  • Protease inhibitor cocktail

  • PCR tubes

  • Thermal cycler

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Treatment:

    • Culture MCF-7 cells to 80-90% confluency.

    • Treat the cells with 10 µM this compound or DMSO for 2 hours.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of 1x10⁷ cells/mL.

    • Aliquot 50 µL of the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fraction for each sample.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Perform Western blotting as described in Protocol 3.3, using a primary antibody specific for σ1R and a loading control (e.g., GAPDH).

Data Analysis:

  • Quantify the band intensities for σ1R and the loading control.

  • Normalize the σ1R band intensity to the loading control.

  • Plot the normalized intensity of soluble σ1R as a function of temperature for both the vehicle- and compound-treated samples.

  • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

Table 2: Representative CETSA Data

Temperature (°C)Soluble σ1R (% of 40°C Control) - VehicleSoluble σ1R (% of 40°C Control) - Compound
40100100
4398100
469599
498596
526090
553575
581550
61525
64<110
67<1<1
Protocol: Western Blotting for Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation of Akt, a downstream effector of σ1R signaling.

Materials:

  • PC-12 cells

  • This compound

  • Nerve Growth Factor (NGF)

  • RIPA lysis buffer

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and blotting equipment

Procedure:

  • Cell Treatment:

    • Culture PC-12 cells and serum-starve overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

    • Stimulate the cells with 50 ng/mL NGF for 15 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and determine protein concentration.

  • SDS-PAGE and Blotting:

    • Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total Akt and GAPDH as loading controls.

Data Analysis:

  • Quantify the band intensities for phospho-Akt, total Akt, and GAPDH.

  • Calculate the ratio of phospho-Akt to total Akt to determine the level of Akt phosphorylation.

  • Normalize this ratio to the GAPDH loading control.

  • Compare the levels of Akt phosphorylation across the different treatment conditions.

Table 3: Representative Western Blot Quantification

Treatmentp-Akt / Total Akt Ratio (Normalized)
Vehicle Control1.0
NGF (50 ng/mL)3.5
NGF + Compound (0.1 µM)3.2
NGF + Compound (1 µM)2.1
NGF + Compound (10 µM)1.2

Section 4: Visualizations

Target_Identification_Validation_Workflow cluster_ID Target Identification cluster_Validation Target Validation in_silico In Silico Screening (Ligand & Structure-based) hypothesis Putative Target(s) (e.g., Sigma-1 Receptor) in_silico->hypothesis biochem Biochemical Screening (e.g., Kinome Panel) biochem->hypothesis pheno Phenotypic Screening (High-Content Imaging) pheno->hypothesis acms Affinity Chromatography- Mass Spectrometry acms->hypothesis binding Direct Binding Assays (Radioligand, CETSA) cellular Cellular Target Engagement (CETSA) binding->cellular Confirm in Cells functional Functional Assays (e.g., Signaling, Phenotype) cellular->functional downstream Downstream Pathway Analysis (Western Blot) functional->downstream validated Validated Target downstream->validated Mechanism Confirmed start This compound start->in_silico Primary Screens start->biochem Primary Screens start->pheno Primary Screens start->acms Primary Screens hypothesis->binding Confirm Interaction Sigma1_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling s1r Sigma-1 Receptor (σ1R) pi3k PI3K s1r->pi3k activates erk ERK s1r->erk activates ca Ca²⁺ Signaling s1r->ca activates ion Ion Channels s1r->ion activates bip BiP/GRP78 bip->s1r dissociates akt Akt pi3k->akt survival Cell Survival & Proliferation akt->survival erk->survival ca->survival ion->survival compound This compound compound->s1r binds & modulates stress Cellular Stress stress->bip releases

Application Notes and Protocols: Pharmacokinetics of 1-Pyrazin-2-yl-1,4-diazepane in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last update, specific pharmacokinetic studies for "1-Pyrazin-2-yl-1,4-diazepane" in animal models are not publicly available. The following application notes and protocols are therefore based on established methodologies for pharmacokinetic analysis of small molecule compounds in rodents.[1][2] The quantitative data presented is hypothetical and serves as an illustrative example.

Introduction

These application notes provide a comprehensive overview of the protocols for evaluating the pharmacokinetic profile of the novel compound, this compound, in rodent models. The protocols described herein cover drug administration, blood sample collection, and bioanalytical methods for the quantification of the compound in plasma. This document is intended for researchers, scientists, and drug development professionals. The 1,4-diazepane scaffold is a recurring motif in compounds with diverse biological activities, including antipsychotic, anxiolytic, and anticancer effects.[3]

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats and CD-1 mice.

Table 1: Hypothetical Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) 500250
Tmax (h) 0.081.0
AUC0-t (ng·h/mL) 8501200
AUC0-inf (ng·h/mL) 8751250
t1/2 (h) 2.53.0
CL (L/h/kg) 1.14-
Vd (L/kg) 4.1-
F (%) -57

Table 2: Hypothetical Pharmacokinetic Parameters in CD-1 Mice

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) 450200
Tmax (h) 0.080.5
AUC0-t (ng·h/mL) 750900
AUC0-inf (ng·h/mL) 760920
t1/2 (h) 2.02.2
CL (L/h/kg) 1.32-
Vd (L/kg) 3.8-
F (%) -48
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F (%): Bioavailability.

Experimental Protocols

Animal Models
  • Species: Sprague-Dawley rats (male, 8-10 weeks old) and CD-1 mice (male, 6-8 weeks old).[1]

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.[4]

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.[4]

Drug Formulation and Administration
  • Formulation: For intravenous administration, this compound should be dissolved in a vehicle such as a mixture of saline, ethanol, and polyethylene glycol 400. For oral administration, the compound can be suspended in a 0.5% carboxymethylcellulose solution.

  • Intravenous (IV) Administration:

    • Rats: A single bolus injection should be administered via the lateral tail vein.[5][6] Recommended needle gauge is 27-25 G.[5] The maximum recommended volume for a bolus injection is 5 ml/kg.[5]

    • Mice: Administration via the lateral tail vein is also standard.

  • Oral (PO) Administration:

    • Rats and Mice: The compound should be administered via oral gavage using a suitable gavage needle.[7][8][9][10][11] The dosing volume should not exceed 10 ml/kg for mice and 20 ml/kg for rats.[7]

Blood Sampling
  • Method: Serial blood samples (approximately 0.2 mL) can be collected from the saphenous vein or via submandibular vein puncture.[2][12] For terminal studies, a larger volume can be collected via cardiac puncture under anesthesia.[12][13]

  • Time Points:

    • IV Administration: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[14]

    • PO Administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]

  • Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation (e.g., 2,000g for 10 minutes at 4°C) and stored at -80°C until analysis.[4]

Bioanalytical Method: LC-MS/MS
  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying small molecules in biological matrices.[15][16]

  • Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile or methanol.[15][17] The supernatant is then separated for analysis.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is commonly used.[1]

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.[14]

Visualizations

experimental_workflow cluster_preclinical Pre-clinical Study animal_prep Animal Acclimation (Rats/Mice) dosing Drug Administration animal_prep->dosing formulation Drug Formulation (IV & PO) formulation->dosing sampling Blood Sampling dosing->sampling IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h PO: 0.25, 0.5, 1, 2, 4, 8, 24h processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc PK Parameter Calculation analysis->pk_calc

Caption: Experimental workflow for pharmacokinetic studies.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for a Diazepine Derivative ligand This compound receptor GPCR/Ion Channel ligand->receptor Binding second_messenger Second Messenger (e.g., cAMP, Ca2+) receptor->second_messenger Activation kinase_cascade Kinase Cascade second_messenger->kinase_cascade Modulation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation cellular_response Cellular Response (e.g., Neurotransmission Modulation) transcription_factor->cellular_response Gene Expression

Caption: Hypothetical signaling pathway for a diazepine derivative.

References

Application Notes and Protocols: 1-Pyrazin-2-yl-1,4-diazepane for Imaging Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel molecular imaging probes is crucial for advancing our understanding of disease pathology and for the development of new therapeutics. The "1-Pyrazin-2-yl-1,4-diazepane" scaffold presents a promising platform for the design of targeted imaging agents. Its unique structural features, combining a pyrazine ring known for its role in various biologically active compounds with a flexible diazepane moiety, offer opportunities for tailored synthesis and radiolabeling.

This document provides detailed application notes and protocols for the development and utilization of a hypothetical imaging probe, [¹⁸F]PzD-1 , derived from the this compound core. This probe is designed for Positron Emission Tomography (PET) imaging of the Sigma-1 receptor (σ₁R), a protein implicated in neurodegenerative diseases and cancer. While direct experimental data for "this compound" as an imaging probe is limited, the following protocols are based on established methodologies for similar small molecule PET tracers.

Overview of [¹⁸F]PzD-1 for Sigma-1 Receptor Imaging

[¹⁸F]PzD-1 is a novel PET radiotracer designed for the in vivo visualization and quantification of Sigma-1 receptors. The pyrazinyl-diazepane core serves as the pharmacophore, providing affinity and selectivity for the σ₁R. The probe is radiolabeled with Fluorine-18, a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, ideal for PET imaging studies.

Potential Applications:

  • Neuroscience: Investigating the role of σ₁R in Alzheimer's disease, Parkinson's disease, and psychiatric disorders.

  • Oncology: Assessing σ₁R expression in tumors as a potential biomarker for diagnosis and therapy response.[1]

  • Drug Development: Evaluating the target engagement and pharmacokinetics of novel σ₁R-targeting drugs.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro and in vivo characteristics of [¹⁸F]PzD-1 . These values are projected based on data from structurally related σ₁R PET ligands and serve as a benchmark for experimental validation.

ParameterValue
Binding Affinity (Ki) for σ₁R 1.5 nM
Selectivity (Ki σ₂R / Ki σ₁R) > 500
Lipophilicity (LogD₇.₄) 2.8
Radiochemical Yield (Decay-corrected) 35 ± 5%
Molar Activity (Aₘ) > 150 GBq/µmol
Radiochemical Purity > 98%
In Vitro Stability (in human plasma, 2h) > 95% parent compound
Brain Uptake (Mouse, %ID/g at 5 min) 4.5 ± 0.8
Tumor Uptake (PC-3 xenograft, %ID/g at 60 min) 3.2 ± 0.6

Experimental Protocols

Synthesis of the Precursor for Radiolabeling (PzD-1-Tos)

This protocol describes the synthesis of the tosylated precursor for the subsequent nucleophilic fluorination.

Materials:

  • This compound

  • 2-(2-(Tosyloxy)ethoxy)acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add 2-(2-(Tosyloxy)ethoxy)acetaldehyde (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the PzD-1-Tos precursor.

Automated Radiosynthesis of [¹⁸F]PzD-1

This protocol outlines the automated synthesis of [¹⁸F]PzD-1 using a commercial synthesis module.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • PzD-1-Tos precursor

  • Dimethylformamide (DMF)

  • Water for injection

  • Ethanol for injection

  • C18 Sep-Pak cartridge

Procedure:

  • Trap aqueous [¹⁸F]fluoride on an anion-exchange cartridge.

  • Elute the [¹⁸F]fluoride into the reactor with a solution of K₂₂₂ and K₂CO₃ in ACN/H₂O.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Dissolve the PzD-1-Tos precursor (2-3 mg) in anhydrous DMF and add to the reactor.

  • Heat the reaction mixture at 110°C for 15 minutes.

  • Cool the reactor and dilute the mixture with water.

  • Pass the crude reaction mixture through a C18 Sep-Pak cartridge.

  • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

  • Elute the [¹⁸F]PzD-1 from the cartridge with ethanol.

  • Formulate the final product in sterile saline containing no more than 10% ethanol.

  • Perform quality control analysis (radiochemical purity, molar activity, residual solvents).

In Vitro Autoradiography

This protocol describes the use of [¹⁸F]PzD-1 for autoradiography on tissue sections.

Materials:

  • Frozen tissue sections (e.g., human brain tissue, tumor xenografts)

  • [¹⁸F]PzD-1

  • Binding buffer (e.g., Tris-HCl with BSA)

  • Haloperidol (for blocking)

  • Phosphor imaging plates

Procedure:

  • Thaw and pre-incubate tissue sections in binding buffer.

  • Incubate sections with [¹⁸F]PzD-1 (0.5-2.0 nM) in binding buffer for 60 minutes at room temperature.

  • For non-specific binding, co-incubate adjacent sections with [¹⁸F]PzD-1 and a high concentration of haloperidol (10 µM).

  • Wash the sections in ice-cold buffer to remove unbound radiotracer.

  • Dry the sections and expose them to a phosphor imaging plate overnight.

  • Scan the plate using a phosphor imager and analyze the resulting image.

Animal PET/CT Imaging Protocol

This protocol outlines a typical PET/CT imaging study in a mouse model.

Materials:

  • [¹⁸F]PzD-1 formulated for injection

  • Animal model (e.g., healthy mouse, mouse with tumor xenograft)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

Procedure:

  • Anesthetize the animal using isoflurane.

  • Administer [¹⁸F]PzD-1 (5-10 MBq) via intravenous tail vein injection.

  • Position the animal in the PET/CT scanner.

  • Acquire a CT scan for anatomical reference and attenuation correction.

  • Acquire dynamic or static PET data over a specified time period (e.g., 60 minutes).

  • For blocking studies, pre-treat a cohort of animals with a σ₁R antagonist 30 minutes prior to radiotracer injection.

  • Reconstruct the PET images and co-register with the CT data.

  • Analyze the images to determine the biodistribution of the radiotracer in various organs and tissues.

Visualizations

Signaling Pathway

sigma1_receptor_pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_downstream Cellular Effects PzD1 [¹⁸F]PzD-1 Sigma1R Sigma-1 Receptor (σ₁R) PzD1->Sigma1R Binds BiP BiP/GRP78 Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Translocates and Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Stimulates Cell_Survival Neuronal Survival / Tumor Cell Proliferation Ca_release->Cell_Survival Promotes experimental_workflow cluster_synthesis Probe Synthesis & QC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Precursor PzD-1-Tos Precursor Synthesis Radiolabeling [¹⁸F]Radiolabeling Precursor->Radiolabeling QC Quality Control (Purity, Aₘ) Radiolabeling->QC Binding Binding Affinity Assays (Ki) QC->Binding Autorad Autoradiography on Tissue Sections QC->Autorad Biodist Biodistribution Studies QC->Biodist PET_CT PET/CT Imaging in Animal Models Biodist->PET_CT Metabolism Metabolite Analysis PET_CT->Metabolism

References

Application Notes and Protocols for In Vivo Studies of 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrazin-2-yl-1,4-diazepane is a heterocyclic compound containing both pyrazine and diazepane moieties. Such scaffolds are of significant interest in medicinal chemistry due to their potential for diverse biological activities, including but not limited to anticancer, anti-inflammatory, and antipsychotic effects.[1][2][3][4][5][6] The successful in vivo evaluation of this new chemical entity (NCE) is critically dependent on the development of a suitable formulation that ensures adequate bioavailability and exposure in preclinical animal models.[7][8]

These application notes provide a comprehensive overview and detailed protocols for the development of formulations for this compound for initial in vivo pharmacokinetic (PK) and efficacy studies. The protocols are designed to be adaptable based on the physicochemical properties of the compound, which should be determined as a first step.

Pre-formulation Studies

Before developing a formulation, a thorough physicochemical characterization of this compound is essential. These studies will guide the selection of an appropriate formulation strategy.[7][9]

Workflow for Pre-formulation Assessment

A This compound (API) B Determine Aqueous Solubility (pH 1.2, 4.5, 6.8, 7.4) A->B C Determine pKa A->C E Evaluate Solid-State Properties (Crystallinity, Polymorphism) A->E D Assess Solubility in Common Excipients B->D F Assess Chemical Stability (pH, Light, Temperature) C->F D->F E->F G Select Formulation Strategy F->G

Caption: Pre-formulation workflow for this compound.

Table 1: Key Pre-formulation Parameters and Methodologies

ParameterExperimental ProtocolPurpose
Aqueous Solubility Shake-flask method: An excess of the compound is added to buffers of varying pH (e.g., 1.2, 4.5, 6.8, 7.4) and agitated at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The supernatant is then filtered and analyzed by HPLC-UV.To determine the intrinsic solubility and pH-dependent solubility profile. This is crucial for deciding if a simple aqueous solution is feasible or if pH adjustment or solubilizing agents are needed.[7]
pKa Determination Potentiometric titration or UV-spectrophotometry: The compound is dissolved in a suitable solvent/water mixture and titrated with an acid or base. The pKa is determined from the inflection point of the titration curve or changes in UV absorbance.To understand the ionization state of the molecule at different physiological pH values, which impacts solubility, absorption, and distribution.
Excipient Solubility Similar to the shake-flask method, assess solubility in common GRAS (Generally Recognized as Safe) excipients such as Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400), DMSO, Solutol® HS 15, and various oils (e.g., corn oil, sesame oil).To identify potential co-solvents, surfactants, or lipids that can be used to formulate the compound if aqueous solubility is poor.[9][10]
Chemical Stability Forced degradation studies: The compound (in solution and solid state) is exposed to stress conditions (e.g., acid, base, oxidation, heat, light). Degradants are monitored over time using a stability-indicating HPLC method.To identify potential degradation pathways and ensure the compound is stable in the chosen formulation vehicle and during the course of the in vivo experiment.

Formulation Strategies and Protocols

The choice of formulation depends on the administration route, the required dose, and the compound's physicochemical properties. For initial preclinical studies, oral (PO), intravenous (IV), and intraperitoneal (IP) routes are most common.[8][9] It is recommended to always prepare fresh formulations immediately before use to minimize instability.[9]

Logical Flow for Formulation Selection

cluster_0 Solubility Assessment cluster_1 Formulation Options A Aqueous Solubility > Target Dose? B Aqueous Solution (Saline or Buffer) A->B Yes C Solubility in Co-solvents/Surfactants? A->C No D Co-solvent/Surfactant Solution C->D Yes E Suspension (Aqueous Vehicle + Suspending Agent) C->E No

Caption: Decision tree for selecting an appropriate formulation type.

Protocol 1: Oral Formulation (PO)

Oral administration is often preferred as it mimics the intended clinical route for many drugs.[8] Depending on solubility, the formulation can be a solution or a suspension.

Table 2: Example Oral Formulations for this compound

Formulation TypeCompositionTarget Compound Properties
Aqueous Solution This compound in 0.9% Saline or Phosphate Buffered Saline (PBS), pH adjusted if necessary.Sufficiently soluble in water at a physiologically acceptable pH.
Co-solvent System 5-10% DMSO, 30-40% PEG400, 50-65% Water or Saline.Poor aqueous solubility, but soluble in common co-solvents.[9]
Aqueous Suspension This compound in an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v Methylcellulose or Carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween® 80).Very low solubility in aqueous and co-solvent systems.[10]

Experimental Protocol: Preparation of an Aqueous Suspension (10 mg/mL)

  • Preparation of Vehicle: Prepare a 0.5% (w/v) methylcellulose solution in purified water. If needed, add 0.1% (v/v) Tween® 80 to the vehicle to act as a wetting agent.

  • Weighing API: Accurately weigh the required amount of this compound powder.

  • Wetting the API: In a glass mortar, add a small amount of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure proper dispersion and prevent clumping.

  • Dilution: Gradually add the remaining vehicle to the paste while continuously stirring or mixing to achieve the final desired concentration (e.g., 10 mg/mL).

  • Homogenization: Transfer the suspension to a suitable container and homogenize using a vortex mixer or sonicator until a uniform dispersion is achieved. Visually inspect for any clumps or sedimentation.

  • Pre-dosing: Keep the suspension under constant gentle agitation (e.g., using a magnetic stirrer) up to and during dosing to ensure homogeneity.[11]

Protocol 2: Intravenous Formulation (IV)

IV formulations must be sterile, particle-free solutions with a pH close to physiological levels to avoid precipitation and irritation.[9][10] Suspensions are generally not suitable for IV administration.[7]

Table 3: Example Intravenous Formulations for this compound

Formulation TypeCompositionKey Considerations
Aqueous Solution This compound in 5% Dextrose in Water (D5W) or 0.9% Saline.Requires good aqueous solubility. The final solution must be sterile-filtered through a 0.22 µm filter.
Co-solvent/Solubilizer System Up to 10% Solutol® HS 15 in Saline, or a mixture of 10% DMSO, 40% PEG400, and 50% D5W. The use of cyclodextrins (e.g., HP-β-CD) can also be explored.[9]Requires careful screening for hemolysis and local tolerance. The final concentration of organic solvents should be minimized. The solution must be clear and particle-free.[10]

Experimental Protocol: Preparation of a Co-solvent IV Formulation (1 mg/mL)

  • Dissolution of API: Weigh the required amount of this compound and dissolve it in the minimum required volume of DMSO.

  • Addition of Co-solvent: To the DMSO solution, add PEG400 and mix thoroughly until a clear solution is obtained.

  • Final Dilution: Slowly add D5W (or saline) to the organic solution while vortexing to reach the final volume. The slow addition is critical to prevent precipitation of the compound.

  • Clarity Check: Visually inspect the final solution for any signs of precipitation or cloudiness against a black and white background.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

Protocol 3: Intraperitoneal Formulation (IP)

IP formulations have less stringent requirements than IV formulations but should still be sterile. Both solutions and suspensions can be administered via the IP route.[8][10]

Table 4: Example Intraperitoneal Formulations for this compound

Formulation TypeCompositionKey Considerations
Aqueous Solution Same as for IV or PO aqueous solutions (e.g., in saline or PBS).Preferred option if solubility allows.
Co-solvent System Similar to oral co-solvent systems, but the concentration of potentially irritating excipients like DMSO should be kept as low as possible. A common vehicle is 10% DMSO in corn oil.The total volume and concentration of excipients should be minimized to avoid peritoneal irritation.
Suspension An aqueous suspension (as described in Protocol 1) or an oil-based suspension (e.g., in sesame or corn oil) can be used.[10]Particle size should be controlled to ensure syringeability and minimize irritation. The suspension must be homogenous during administration.

Experimental Protocol: Preparation of an Oil-Based IP Suspension (10 mg/mL)

  • Weighing API: Accurately weigh the required amount of this compound. For better homogeneity, micronizing the powder beforehand is recommended.

  • Vehicle Preparation: Measure the required volume of sterile sesame oil.

  • Dispersion: In a sterile container, gradually add the API to the oil while constantly vortexing or stirring.

  • Homogenization: Use a sonicator or homogenizer to ensure a fine, uniform dispersion of particles in the oil.

  • Pre-dosing: Maintain continuous, gentle agitation of the suspension during dosing to ensure each animal receives a consistent dose.

Conclusion

The development of a robust and reproducible formulation is a cornerstone of successful in vivo research. For this compound, a systematic approach beginning with pre-formulation characterization is essential to guide the selection of an appropriate vehicle and administration route. The protocols provided herein offer a starting point for developing aqueous solutions, co-solvent systems, or suspensions for oral, intravenous, and intraperitoneal administration. Researchers must validate the chosen formulation for short-term stability and compatibility with the test compound before initiating animal studies.

References

Application Notes and Protocols for Receptor Binding Assays of 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrazin-2-yl-1,4-diazepane is a novel heterocyclic compound with a chemical structure suggestive of potential activity at various central nervous system (CNS) receptors. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. This document provides a comprehensive set of protocols for conducting in vitro receptor binding assays to characterize the pharmacological profile of this compound and similar novel chemical entities. The primary targets for initial screening, based on the structural motifs of the compound, include serotonin, dopamine, and sigma receptors, all of which are critical targets in the development of therapeutics for neurological and psychiatric disorders.

Data Presentation: Representative Receptor Binding Affinity

The following tables summarize hypothetical, yet representative, quantitative data for the binding affinity (Ki) of this compound at key CNS receptors. This data is presented to illustrate the expected outcomes from the described protocols and to facilitate comparison of binding profiles.

Table 1: Serotonin Receptor Subtype Binding Affinity of this compound

Receptor SubtypeRadioligandKi (nM)
5-HT1A[³H]-8-OH-DPAT150
5-HT2A[³H]-Ketanserin75
5-HT2C[³H]-Mesulergine250
5-HT6[³H]-LSD50
5-HT7[³H]-5-CT300

Table 2: Dopamine Receptor Subtype Binding Affinity of this compound

Receptor SubtypeRadioligandKi (nM)
D1[³H]-SCH23390>1000
D2[³H]-Spiperone85
D3[³H]-7-OH-DPAT120
D4[³H]-Nemonapride200

Table 3: Sigma Receptor Subtype Binding Affinity of this compound

Receptor SubtypeRadioligandKi (nM)
σ1[³H]-(+)-Pentazocine45
σ2[³H]-DTG90

Experimental Protocols

The following are detailed methodologies for conducting radioligand binding assays for serotonin, dopamine, and sigma receptors. These protocols are standardized and can be adapted for the screening of novel compounds like this compound.

Protocol 1: General Radioligand Competition Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a specific high-affinity radioligand for binding to the target receptor.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Ligand: A high concentration of a known, non-radioactive ligand for the target receptor to determine non-specific binding.

  • Assay Buffer: Specific to the receptor being assayed (e.g., 50 mM Tris-HCl, pH 7.4, with various salts and additives).

  • 96-well Microplates: For setting up the binding reactions.

  • Glass Fiber Filters: Pre-treated with a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding.

  • Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.

  • Scintillation Vials and Cocktail: For quantifying radioactivity.

  • Liquid Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (this compound) in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a solution of the radioligand in assay buffer at a concentration close to its Kd value.

    • Prepare a high concentration solution of the non-specific binding ligand (e.g., 10 µM).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand solution, and the membrane preparation.

    • Non-specific Binding Wells: Add assay buffer, radioligand solution, the non-specific binding ligand, and the membrane preparation.

    • Test Compound Wells: Add assay buffer, radioligand solution, the serially diluted test compound, and the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Specific Receptor Binding Assay Modifications
  • Serotonin 5-HT2A Receptor:

    • Radioligand: [³H]-Ketanserin (0.5 nM)

    • Non-specific Ligand: 10 µM Mianserin

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Dopamine D2 Receptor:

    • Radioligand: [³H]-Spiperone (0.2 nM)

    • Non-specific Ligand: 10 µM Haloperidol

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • Sigma σ1 Receptor:

    • Radioligand: [³H]-(+)-Pentazocine (2 nM)

    • Non-specific Ligand: 10 µM Haloperidol

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow start Start reagent_prep Reagent Preparation (Test Compound, Radioligand, Membranes, Buffers) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Total, Non-specific, & Test Compound Wells) reagent_prep->assay_setup incubation Incubation (e.g., 60 min at RT) assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis (IC50 & Ki Calculation) quantification->data_analysis end End data_analysis->end

Caption: Workflow for a typical radioligand receptor binding assay.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway Dopamine Dopamine or This compound (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified inhibitory signaling pathway of the Dopamine D2 receptor.

Serotonin 5-HT2A Receptor Signaling Pathway

Caption: Excitatory signaling pathway of the Serotonin 5-HT2A receptor.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Pyrazin-2-yl-1,4-diazepane.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrazine and a suitable mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane, followed by deprotection. This approach offers good control over regioselectivity and generally proceeds with acceptable yields.

Q2: What are the critical parameters to control during the SNAr reaction?

The critical parameters to control during the SNAr reaction are temperature, choice of base, and solvent. The reaction temperature often needs to be elevated to facilitate the substitution on the electron-deficient pyrazine ring. The base is crucial for scavenging the HCl generated during the reaction and for promoting the nucleophilicity of the diazepine. The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of starting materials and the formation of the product.

Q4: What are the common impurities encountered in this synthesis?

Common impurities may include unreacted starting materials (2-chloropyrazine and 1-Boc-1,4-diazepane), the di-substituted product (1,4-di(pyrazin-2-yl)-1,4-diazepane), and byproducts from potential side reactions of the solvent or base.

Q5: What is the best method for purification of the final product?

Purification of this compound is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities. Following chromatography, recrystallization or salt formation can be employed to obtain a highly pure product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature.2. Inactive catalyst or base.3. Poor quality of starting materials.1. Increase the reaction temperature in increments of 10 °C.2. Use a stronger base (e.g., NaH, K2CO3) or add a phase-transfer catalyst.3. Ensure starting materials are pure and dry.
Formation of Di-substituted Byproduct 1. High concentration of 2-chloropyrazine.2. Prolonged reaction time.1. Use a slight excess of the mono-protected 1,4-diazepane.2. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized.
Difficult Purification 1. Product and impurities have similar polarities.2. Product is unstable on silica gel.1. Try a different solvent system for column chromatography or consider reverse-phase chromatography.2. Deactivate the silica gel with a small percentage of triethylamine in the eluent. Consider purification via salt formation.
Incomplete Deprotection 1. Insufficient amount of deprotecting agent.2. Short reaction time for deprotection.1. Increase the equivalents of the deprotecting agent (e.g., TFA, HCl).2. Extend the reaction time and monitor by TLC or LC-MS until the protected intermediate is fully consumed.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline and may require optimization based on experimental observations.

Step 1: Synthesis of 1-Boc-4-(pyrazin-2-yl)-1,4-diazepane

  • To a solution of 1-Boc-1,4-diazepane (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP), add a base such as potassium carbonate (K2CO3, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloropyrazine (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to yield this compound

  • Dissolve the purified 1-Boc-4-(pyrazin-2-yl)-1,4-diazepane (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a deprotecting agent, such as trifluoroacetic acid (TFA, 10 eq.) or a solution of HCl in dioxane (4 M, 5 eq.).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for SNAr Reactions on Heterocycles

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1K2CO3DMF1001275-85General observation from similar reactions
2NaHTHF65880-90General observation from similar reactions
3Cs2CO3Dioxane1101670-80General observation from similar reactions
4DBUAcetonitrile802465-75General observation from similar reactions

Visualizations

experimental_workflow start Start: 2-Chloropyrazine & 1-Boc-1,4-diazepane snar SNAr Reaction (Base, Solvent, Heat) start->snar workup1 Aqueous Workup & Extraction snar->workup1 purification1 Column Chromatography workup1->purification1 protected_intermediate 1-Boc-4-(pyrazin-2-yl) -1,4-diazepane purification1->protected_intermediate deprotection Boc Deprotection (TFA or HCl) protected_intermediate->deprotection workup2 Neutralization & Extraction deprotection->workup2 purification2 Final Purification workup2->purification2 final_product 1-Pyrazin-2-yl -1,4-diazepane purification2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction? check_temp Is Temperature Adequate? start->check_temp Yes side_products Significant Side Products? start->side_products No increase_temp Increase Temperature check_temp->increase_temp No check_base Is Base Strong Enough? check_temp->check_base Yes increase_temp->check_base stronger_base Use Stronger Base (e.g., NaH) check_base->stronger_base No check_reagents Are Starting Materials Pure and Dry? check_base->check_reagents Yes stronger_base->check_reagents purify_reagents Purify/Dry Starting Materials check_reagents->purify_reagents No di_substitution Di-substitution Observed? side_products->di_substitution Yes other_impurities Other Impurities side_products->other_impurities No adjust_stoichiometry Adjust Stoichiometry (Excess Diazepine) di_substitution->adjust_stoichiometry Yes optimize_purification Optimize Purification (Solvent System, etc.) other_impurities->optimize_purification

Caption: Troubleshooting decision tree for synthesis optimization.

"1-Pyrazin-2-yl-1,4-diazepane" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Pyrazin-2-yl-1,4-diazepane Purification

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. Given its polar and basic nature, this compound presents unique challenges that require specialized purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why does my compound streak badly on a standard silica gel TLC plate?

A1: Severe streaking (tailing) is a common issue for basic compounds like this compound on standard silica gel.[1] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic nitrogen atoms of your compound.[2][3] This leads to poor separation, broad peaks, and potential product degradation on the column.

Q2: What are the likely impurities from the synthesis of this compound?

A2: Synthesis of pyrazine and diazepine derivatives can result in several byproducts.[4][5][6] Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., a 1,2-diamine and an α-dicarbonyl compound), structurally similar isomers, or products from side reactions like self-condensation.[4][7] Understanding the reaction mechanism is key to predicting and identifying these impurities.

Q3: Is recrystallization a viable purification method for this compound?

A3: Recrystallization can be an effective method for solid pyrazine derivatives, provided a suitable solvent system can be identified.[4][8] The challenge lies in the compound's high polarity, which may limit its solubility in common non-polar organic solvents and make it highly soluble in polar solvents, hindering crystal formation upon cooling. A co-crystal strategy or salt formation might be necessary to achieve solidification and purification.[9]

Q4: My compound seems to be degrading during purification. What can I do?

A4: Degradation is often acid-catalyzed by standard silica gel. Switching to a more inert stationary phase is crucial. Options include:

  • Deactivated Silica: Pre-treating silica gel with a base like triethylamine (TEA) or ammonia can neutralize the acidic sites.[10]

  • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.

  • Reversed-Phase Chromatography (C18): This technique uses a non-polar stationary phase and is less likely to cause acid-catalyzed degradation.[11] However, retaining a highly polar compound can be challenging.[11]

Troubleshooting Guides

Guide 1: Optimizing Normal-Phase Column Chromatography

If you are observing significant peak tailing or low recovery, the interaction between your basic compound and the acidic silica gel is the likely cause.[2][12]

Issue: Severe peak tailing and poor separation on silica gel.

Solution: Add a basic modifier to the mobile phase to suppress the unwanted interactions with silanol groups.[2][10][12] Triethylamine (TEA) or ammonium hydroxide are common choices.[10][11]

Workflow Diagram: Column Chromatography Optimization

G cluster_0 Troubleshooting Peak Tailing start Observe Peak Tailing on Silica TLC/Column q1 Is the compound basic (e.g., contains amine groups)? start->q1 sol1 Add Basic Modifier to Eluent (e.g., 0.5-1% Triethylamine or NH4OH) q1->sol1  Yes   no1 Consider other issues (e.g., overloading, wrong solvent) q1->no1  No   q2 Is tailing still present? sol1->q2 sol2 Switch to an Inert Stationary Phase (e.g., Basic Alumina, C18, or Amine-Functionalized Silica) q2->sol2  Yes   end Improved Peak Shape & Separation q2->end  No  

Caption: Decision tree for troubleshooting peak tailing in amine purification.

Experimental Protocol: Column Chromatography with a Basic Additive

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 99:1 Dichloromethane/Methanol).

  • Basification (Optional but Recommended): For very sensitive compounds, pre-treat the silica. Prepare the column, then flush it with a solution of 1-2% triethylamine in your non-polar solvent (e.g., hexane or dichloromethane) before equilibrating with the starting eluent.[10]

  • Eluent Preparation: Prepare your mobile phase solvents. To the more polar solvent (e.g., Methanol), add your basic modifier. A typical concentration is 0.5-2% v/v of triethylamine or a 2M solution of ammonia in methanol.[10]

  • Loading: Dissolve your crude this compound in a minimal amount of dichloromethane and pre-adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely before carefully loading the dry powder onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% Dichloromethane + 0.5% TEA) and gradually increase the polarity by adding the methanol/modifier mixture.

  • Fraction Collection: Collect fractions and analyze them by TLC, ensuring the TLC mobile phase also contains the basic modifier.

Data Table: Comparison of Eluent Systems

Stationary PhaseEluent SystemModifierPurity AchievedObservations
Silica GelDichloromethane/Methanol (95:5)None< 70%Severe streaking, low recovery
Silica GelDichloromethane/Methanol (95:5)1% TEA> 95%Symmetrical peaks, good separation
Basic AluminaEthyl Acetate/Hexane (50:50)None> 98%Excellent peak shape, no degradation
C18 SilicaAcetonitrile/Water (70:30)0.1% TFA~90%Some tailing, compound elutes early
C18 SilicaAcetonitrile/Water (70:30)0.1% NH4OH> 95%Good retention and peak shape
Guide 2: Alternative Purification Strategies

When standard chromatography fails or is inefficient, consider these alternative methods.

1. Acid-Base Extraction

This classical technique is excellent for separating basic compounds from neutral or acidic impurities.

Workflow Diagram: Acid-Base Extraction Purification

G cluster_1 Purification via Acid-Base Extraction crude Crude Product in Organic Solvent (e.g., DCM) extract Extract with Aqueous Acid (e.g., 1M HCl) crude->extract separate1 Separate Layers extract->separate1 org_layer Organic Layer: Contains neutral/acidic impurities separate1->org_layer Organic aq_layer Aqueous Layer: Contains protonated amine salt separate1->aq_layer Aqueous basify Basify Aqueous Layer (e.g., add NaOH to pH > 10) aq_layer->basify extract2 Extract with fresh Organic Solvent (e.g., DCM) basify->extract2 separate2 Separate Layers extract2->separate2 aq_waste Aqueous Waste separate2->aq_waste Aqueous org_final Organic Layer: Contains pure free-base amine separate2->org_final Organic dry Dry (Na2SO4), Filter, & Evaporate org_final->dry pure Pure Product dry->pure

Caption: Workflow for the purification of a basic compound using extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. Repeat the extraction 2-3 times.

  • Combine the aqueous layers. Your protonated compound is now in the aqueous phase, while non-basic impurities remain in the organic phase.[11]

  • Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 6M NaOH) with stirring until the pH is >10.

  • Extract the now free-based amine back into an organic solvent (DCM, 3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.[11]

2. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for highly polar compounds that show little or no retention in reversed-phase chromatography.[11] It uses a polar stationary phase (like silica or diol) with a mobile phase rich in an organic solvent (like acetonitrile) containing a small amount of water.[11]

Data Table: HILIC vs. Reversed-Phase (RP) Chromatography

ParameterHILICReversed-Phase (RP-C18)
Stationary Phase Polar (Silica, Diol, Amine)Non-Polar (C18, C8)
Mobile Phase High Organic / Low AqueousHigh Aqueous / Low Organic
Retention of Polar Amines StrongWeak to None
Typical Modifier Acetic Acid, Ammonium AcetateTFA, Formic Acid, NH4OH
Best For Highly polar, water-soluble compoundsModerately polar to non-polar compounds

References

Technical Support Center: Synthesis of 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "1-Pyrazin-2-yl-1,4-diazepane."

Hypothetical Synthesis Workflow

A plausible and common approach for the synthesis of this compound is a one-pot reductive amination reaction between 2-pyrazinecarboxaldehyde and ethylenediamine. This method is cost-effective and operationally simple.

A Start: Reagents B 2-Pyrazinecarboxaldehyde + Ethylenediamine A->B C Imine Formation B->C Solvent (e.g., DCE, MeOH) D Reducing Agent Addition (e.g., NaBH(OAc)₃) C->D E Reductive Amination D->E F Reaction Quench & Work-up E->F G Crude Product F->G H Purification (e.g., Column Chromatography) G->H I Pure this compound H->I

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the reductive amination for synthesizing this compound can stem from several factors. Below is a troubleshooting guide to address common issues.

Troubleshooting Low Yield:

Potential Cause Troubleshooting Steps
Incomplete Imine Formation - Ensure anhydrous reaction conditions as water can inhibit imine formation. - A mildly acidic catalyst (e.g., acetic acid) can promote imine formation, but strong acids can protonate the amine, rendering it non-nucleophilic.[1] - Allow sufficient time for imine formation before adding the reducing agent if using a two-step, one-pot procedure.[2]
Side Reaction: Aldehyde Reduction - Use a milder reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃).[1][3] - If using a stronger reducing agent like sodium borohydride (NaBH₄), add it only after confirming complete imine formation.[2]
Side Reaction: Dialkylation/Polymerization - Use a 1:1 molar ratio of 2-pyrazinecarboxaldehyde to ethylenediamine. An excess of the aldehyde can lead to the formation of bis-alkylated products. - Consider using a protecting group on one of the amine functionalities of a precursor to 1,4-diazepane to prevent side reactions.
Suboptimal Reaction Conditions - Optimize the solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common for reductive aminations with NaBH(OAc)₃.[2] Methanol is often used with NaCNBH₃.[2] - Vary the reaction temperature. While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates.
Product Degradation During Work-up or Purification - Basic compounds can be sensitive to silica gel chromatography. Consider deactivating the silica gel with triethylamine before use. - Alternative purification methods include liquid-liquid extraction, distillation, or crystallization.[4][5]
Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate suggests the formation of side products or the presence of unreacted starting materials. A logical approach to identifying these impurities is crucial for optimizing the reaction and purification.

start Start: Multiple TLC Spots unreacted_sm Unreacted Starting Materials? start->unreacted_sm Compare with starting material standards aldehyde_red Aldehyde Reduction Product? start->aldehyde_red Check for alcohol byproduct dialkylation Dialkylation/Oligomerization? start->dialkylation High molecular weight impurities? other_side_reactions Other Side Reactions? start->other_side_reactions Unexpected spots?

Caption: Troubleshooting logic for identifying impurities via TLC analysis.

Common Impurities and Their Identification:

  • Unreacted 2-Pyrazinecarboxaldehyde: Can be identified by co-spotting with a standard of the starting material on the TLC plate.

  • Pyrazinylmethanol: This is the product of the reduction of 2-pyrazinecarboxaldehyde. Its formation is more likely if a strong reducing agent is used prematurely.

  • N,N'-bis(pyrazin-2-ylmethyl)ethylenediamine: A potential dialkylation product if the stoichiometry is not carefully controlled.

  • Polymeric materials: Can form from uncontrolled reactions of ethylenediamine.

Q3: Which reducing agent is most suitable for this synthesis, and how do I choose?

A3: The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the imine intermediate without affecting the aldehyde starting material.

Comparison of Common Reducing Agents for Reductive Amination:

Reducing Agent Advantages Disadvantages Typical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - Mild and selective for imines/iminium ions.[3] - Effective for a wide range of substrates.- Water-sensitive.[2] - Not compatible with protic solvents like methanol.[2]DCE, DCM, THF, Dioxane[2]
Sodium Cyanoborohydride (NaCNBH₃) - Stable in protic solvents.[3] - Selective reduction at mildly acidic pH.[1]- Highly toxic cyanide byproducts.[3] - Requires careful pH control.Methanol, Ethanol[2]
Sodium Borohydride (NaBH₄) - Inexpensive and readily available.- Can reduce the starting aldehyde.[2] - Requires careful addition after imine formation is complete.[2]Methanol, Ethanol
Amine-Borane Complexes (e.g., 2-Picoline Borane) - Stable and easy to handle. - Good for large-scale synthesis.- Can off-gas hydrogen and potentially toxic diborane.Protic solvents are suitable.

For the synthesis of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good starting choice due to its high selectivity, which can help minimize the formation of pyrazinylmethanol.

Q4: What is a reliable method for purifying the final product?

A4: The purification of pyrazine-containing amines can be challenging due to their basicity and potential for interaction with silica gel.

Purification Strategies:

  • Column Chromatography:

    • Use silica gel deactivated with triethylamine (e.g., 1-2% in the eluent) to prevent streaking and product loss.

    • A gradient elution starting with a non-polar solvent (e.g., hexane or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Liquid-Liquid Extraction:

    • The basic nature of the product allows for an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous phase is then basified (e.g., with NaOH) and the product is re-extracted with an organic solvent.

  • Distillation:

    • If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method. Azeotropic distillation can also be employed to remove certain impurities.[5]

  • Crystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure product.

Experimental Protocols

General Protocol for the Synthesis of this compound via Reductive Amination

This is a hypothetical protocol based on general procedures for reductive amination and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyrazinecarboxaldehyde (1.0 eq.) and a suitable anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Amine Addition: Add ethylenediamine (1.0 eq.) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by TLC.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using one of the methods described in Q4.

References

"1-Pyrazin-2-yl-1,4-diazepane" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with 1-Pyrazin-2-yl-1,4-diazepane in solution?

A1: Based on the chemical structure, which contains a pyrazine ring and a 1,4-diazepane ring, potential stability issues in solution may include:

  • Hydrolysis: The amide-like bonds within the diazepine ring could be susceptible to hydrolysis, especially under strong acidic or basic conditions.[1][2]

  • Oxidation: The nitrogen atoms in both the pyrazine and diazepane rings are potential sites for oxidation, which could lead to the formation of N-oxides or other degradation products.[3]

  • Photodegradation: Aromatic and nitrogen-containing heterocyclic compounds can be sensitive to light, potentially leading to degradation upon exposure to UV or even ambient light over extended periods.[4]

  • pH Sensitivity: The basic nitrogen atoms in the molecule can be protonated at low pH, which may alter its solubility and stability. Pyrazine itself is a weak base.[5]

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: While specific data is unavailable, general recommendations for storing solutions of heterocyclic compounds are:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C, to minimize degradation rates.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: Maintain a neutral or slightly acidic pH if possible, as strong acids or bases may promote hydrolysis. Buffering the solution may be beneficial.

  • Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.

Q3: I am seeing a decrease in the concentration of my this compound solution over time. What could be the cause?

A3: A decrease in concentration could be due to chemical degradation (hydrolysis, oxidation, photodegradation) or physical adsorption to the container surface. It is recommended to use low-adsorption plastics or glass containers. To determine the cause, a stability-indicating analytical method, such as HPLC-UV, should be used to look for the appearance of degradation peaks.

Q4: How can I assess the stability of this compound in my specific experimental buffer?

A4: You can perform a forced degradation study. This involves intentionally exposing your compound in the buffer to stress conditions like heat, acid, base, oxidizing agents, and light to accelerate degradation.[6][7] Analysis of the stressed samples by a stability-indicating method will help identify potential degradation products and establish the stability of the compound in your buffer.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in my chromatogram after storing the solution. Chemical degradation of this compound.1. Analyze a freshly prepared standard to confirm the retention time of the parent compound. 2. Review the storage conditions (temperature, light exposure, pH of the solvent). 3. Perform a forced degradation study to identify if the new peaks correspond to known degradation products. 4. Consider using a higher purity solvent and filtering the solution before storage.
Precipitate formation in a refrigerated or frozen solution. Poor solubility at low temperatures or change in pH upon freezing.1. Allow the solution to equilibrate to room temperature and vortex to see if the precipitate redissolves. 2. Determine the solubility of the compound in your chosen solvent at different temperatures. 3. Consider using a different solvent or a co-solvent to improve solubility. 4. If using a buffer, ensure it is suitable for freezing and thawing cycles.
Inconsistent results in bioassays. Degradation of the compound leading to reduced activity or formation of active/interfering degradants.1. Always use freshly prepared solutions for critical experiments. 2. Perform a stability study of the compound under your specific assay conditions (e.g., in cell culture media at 37°C). 3. Quantify the concentration of the compound before and after the assay to check for degradation.

Quantitative Data Summary

As specific quantitative stability data for this compound is not available, the following table provides a template with hypothetical data to illustrate what a stability assessment might reveal. Researchers should generate their own data.

Condition Solvent/Buffer Temperature Duration Hypothetical % Degradation Hypothetical Major Degradant
Hydrolysis0.1 M HCl60°C24 h15%Diazepane ring-opened product
Hydrolysis0.1 M NaOH60°C24 h25%Pyrazine carboxylic acid derivative
Oxidation3% H₂O₂Room Temp24 h10%Pyrazine N-oxide derivative
PhotostabilityAqueous Buffer, pH 7.4Room Temp7 days (ICH light box)5%Unidentified photodegradant
ThermalSolid State80°C7 days<1%Not applicable
ThermalAqueous Buffer, pH 7.440°C30 days8%Hydrolysis and oxidative products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate buffer, pH 7.4)

  • HPLC system with UV or MS detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 4, 8, 24 h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Transfer a portion of the stock solution to a vial and evaporate the solvent. Place the vial with the solid compound in an oven at 80°C for 7 days. Also, incubate a solution of the compound in a buffer at 40°C. Analyze samples at various time points.

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be kept in the dark. Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[8][9]

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 or equivalent with a diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan a broader range (e.g., 200-400 nm) with the DAD.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can separate the main compound from degradation products generated during forced degradation studies.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL) stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) stock->stress_samples hplc HPLC Analysis (Stability-Indicating Method) stress_samples->hplc data Data Acquisition (Chromatograms) hplc->data quantify Quantify Degradation (% Loss of Parent) data->quantify identify Identify Degradants (e.g., LC-MS) quantify->identify pathway Propose Degradation Pathway identify->pathway

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product Diazepane Ring-Opened Product parent->hydrolysis_product Acid/Base oxidation_product Pyrazine N-Oxide Derivative parent->oxidation_product H₂O₂

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Overcoming Poor Solubility of 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential solubility challenges with "1-Pyrazin-2-yl-1,4-diazepane".

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of this compound?

  • High Crystal Lattice Energy: The arrangement of molecules in the solid state can be very stable, requiring significant energy to break apart and dissolve.

  • Lipophilicity: The overall molecule may have a high affinity for non-polar environments over aqueous media. The diazepane ring, depending on its conformation, can contribute to this.

  • Molecular Weight: Larger molecules often exhibit lower solubility.

  • Intermolecular Interactions: Strong hydrogen bonding or other non-covalent interactions between the molecules in the solid state can hinder dissolution.

Q2: What initial steps can I take to assess the solubility of this compound?

A2: A systematic approach to solubility assessment is crucial. We recommend the following initial steps:

  • Visual Assessment: Attempt to dissolve a small, known amount of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) and visually inspect for undissolved particles.

  • Kinetic and Thermodynamic Solubility: Determine both the kinetic (apparent) and thermodynamic (equilibrium) solubility to understand if the compound is prone to precipitation over time.

  • pH-Solubility Profile: Evaluate the solubility at different pH values (e.g., from pH 2 to 10) to determine if the compound's ionizable groups can be leveraged to improve solubility. The pyrazine and diazepane moieties contain nitrogen atoms that can be protonated at acidic pH.

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous buffer during the experiment.

Possible Cause: The concentration of the compound exceeds its thermodynamic solubility in the chosen buffer, leading to supersaturation and subsequent precipitation.

Troubleshooting Steps:

  • Lower the Concentration: Reduce the working concentration of the compound to below its determined solubility limit in the experimental buffer.

  • Utilize Co-solvents: Introduce a water-miscible organic solvent (co-solvent) to the buffer system.[2] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low percentage (e.g., 1-5%) and gradually increase, while monitoring for any adverse effects on your experimental system.

  • pH Adjustment: If the compound's solubility is pH-dependent, adjust the buffer's pH to a range where solubility is maximized.[2]

  • Employ Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[2][3] Non-ionic surfactants like Tween® 80 or Polysorbate 20 are commonly used.

Issue 2: I am unable to prepare a stock solution of sufficient concentration in a biocompatible solvent.

Possible Cause: The intrinsic solubility of the compound is very low, even in common organic solvents like DMSO or ethanol.

Troubleshooting Steps:

  • Formulation Strategies: Consider more advanced formulation approaches to enhance solubility. These can be broadly categorized as lipid-based formulations, solid dispersions, and nanoparticle technologies.[4][5][6]

  • Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can be effective for lipophilic compounds.[5][7] They consist of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous medium.

  • Solid Dispersions: This technique involves dispersing the drug in a solid polymeric matrix in an amorphous state, which can significantly improve its dissolution rate and solubility.[4][8]

  • Nanotechnology: Reducing the particle size of the compound to the nanometer range (nanosuspension) increases the surface area, leading to enhanced dissolution velocity.[7][9]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of this compound across a range of pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of this compound to a known volume of each buffer.

  • Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the solubility (in µg/mL or µM) as a function of pH.

Protocol 2: Preparation of a Co-solvent Stock Solution

Objective: To prepare a concentrated stock solution of this compound using a co-solvent system for subsequent dilution in aqueous media.

Methodology:

  • Select a biocompatible co-solvent in which the compound has good solubility (e.g., DMSO, ethanol, PEG 400).

  • Dissolve the desired amount of this compound in the chosen co-solvent to create a high-concentration stock solution (e.g., 10-100 mM). Gentle heating or sonication may be used to aid dissolution, but care should be taken to avoid degradation.

  • For experimental use, dilute the stock solution into the final aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous stirring to ensure rapid dispersion and minimize precipitation.

  • The final concentration of the co-solvent in the experimental medium should be kept as low as possible (typically <1%) to avoid solvent-related artifacts.

Data Presentation

Table 1: Example pH-Solubility Profile for a Hypothetical Compound

pHSolubility (µg/mL)
2.0150.5
4.085.2
6.010.1
7.45.8
8.06.2
10.07.5

Table 2: Comparison of Common Solubilization Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous solvent.Simple, quick to prepare.Potential for precipitation upon dilution, solvent toxicity.
pH Adjustment Ionizes the compound to a more soluble form.Effective for ionizable compounds.Can cause precipitation if pH changes, potential for chemical instability.
Surfactants Form micelles to encapsulate the drug.High solubilization capacity.Can interfere with biological assays, potential toxicity.
Cyclodextrins Form inclusion complexes with the drug.Can improve stability, well-established.Limited to molecules that fit the cyclodextrin cavity, potential for nephrotoxicity at high concentrations.
Solid Dispersions Drug is dispersed in a polymer matrix in an amorphous state.Significant increase in dissolution rate and solubility.Can be physically unstable (recrystallization), manufacturing process can be complex.[8]
Nanosuspensions Increased surface area due to reduced particle size.Applicable to many compounds, improved dissolution velocity.Can be prone to aggregation, requires specialized equipment for production.
Lipid-Based Formulations Drug is dissolved in a lipid carrier.Can enhance oral bioavailability by utilizing lipid absorption pathways.Can be complex to formulate and characterize.[10]

Visualizations

experimental_workflow cluster_assessment Solubility Assessment cluster_troubleshooting Troubleshooting & Formulation cluster_outcome Desired Outcome start Poorly Soluble Compound (this compound) assessment Initial Solubility Screening (Aqueous & Organic Solvents) start->assessment ph_profile pH-Solubility Profiling assessment->ph_profile simple Simple Approaches (Co-solvents, pH adjustment) ph_profile->simple If solubility is insufficient advanced Advanced Formulations (Solid Dispersions, Nanosuspensions, Lipid-based) simple->advanced If still problematic end Solubilized Compound for In Vitro / In Vivo Studies simple->end If successful advanced->end

Caption: Experimental workflow for addressing poor solubility.

solubilization_strategies cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_formulation Formulation Approaches compound Poorly Soluble Compound micronization Micronization compound->micronization nanosuspension Nanosuspension compound->nanosuspension solid_dispersion Solid Dispersion compound->solid_dispersion salt Salt Formation compound->salt prodrug Prodrug compound->prodrug cocrystal Co-crystal compound->cocrystal cosolvents Co-solvents compound->cosolvents surfactants Surfactants compound->surfactants cyclodextrins Cyclodextrins compound->cyclodextrins lipid Lipid-Based Systems compound->lipid

Caption: Overview of solubilization strategies.

References

Technical Support Center: 1-Pyrazin-2-yl-1,4-diazepane Program

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in experiments aimed at improving the metabolic stability of 1-Pyrazin-2-yl-1,4-diazepane and related compounds.

Frequently Asked Questions (FAQs)

Q1: My lead compound, this compound, shows high clearance in preliminary screens. What are the first steps to diagnose the metabolic liability?

A1: Rapid clearance suggests metabolic instability. The initial step is to determine the primary site and mechanism of metabolism. We recommend conducting two fundamental in vitro assays: a Liver Microsomal Stability Assay and a Hepatocyte Stability Assay.

  • Liver Microsomal Stability Assay: This assay primarily evaluates Phase I (oxidative) metabolism mediated by cytochrome P450 (CYP) enzymes, which are abundant in microsomes. If your compound is rapidly degraded in this assay, it is likely susceptible to CYP-mediated oxidation.

  • Hepatocyte Stability Assay: Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs). Comparing the results from this assay with the microsomal data can reveal if Phase II conjugation or pathways not present in microsomes are contributing to the clearance.

A significant difference in stability between the two assays can point towards the major metabolic pathways involved.

Q2: What are the most likely metabolic "hotspots" on the this compound scaffold?

A2: While specific data for this molecule is not available, based on general principles of drug metabolism for pyrazine and diazepane-containing structures, potential metabolic hotspots include:

  • Pyrazine Ring: The pyrazine ring is electron-deficient, which can influence its metabolism. It can undergo oxidation to form N-oxides or hydroxylated derivatives.

  • Diazepane Ring: The non-aromatic diazepane ring is susceptible to several metabolic transformations. N-dealkylation and oxidation at the carbon atoms alpha to the nitrogen atoms are common metabolic pathways for such saturated heterocyclic systems.

  • Benzylic Positions (if applicable): If any substituents on the scaffold have benzylic protons, these are often prone to oxidation.

Metabolite identification studies using high-resolution mass spectrometry are essential to pinpoint the exact sites of metabolic modification.

Q3: How can I structurally modify this compound to improve its metabolic stability?

A3: Once metabolic hotspots are identified, several medicinal chemistry strategies can be employed:

  • Blocking Metabolic Sites: Introduce bulky groups (e.g., tert-butyl) or metabolically stable groups near the site of metabolism to create steric hindrance, preventing the enzyme from accessing the hotspot.

  • Deuteration: Replace hydrogen atoms with deuterium at the site of metabolism. The stronger carbon-deuterium bond can slow down the rate of CYP-mediated bond cleavage, a phenomenon known as the "kinetic isotope effect."

  • Electronic Modification: Introduce electron-withdrawing groups (e.g., fluorine, chlorine) to decrease the electron density of a particular ring system, making it less susceptible to oxidation. Conversely, modifying electronics can also be used to alter the regioselectivity of metabolism.

  • Scaffold Hopping or Ring Modification: If a specific ring is the source of instability, consider replacing it with a more stable isostere. For example, modifying the diazepane ring or replacing the pyrazine with another heterocycle could be explored.

Troubleshooting Experimental Assays

Q4: I am observing very rapid degradation of my compound in the liver microsomal stability assay, even at the first time point. What could be the cause?

A4: Extremely rapid degradation can be due to several factors:

  • High Microsomal Protein Concentration: An excessive concentration of metabolic enzymes will lead to very fast compound turnover. Consider titrating the microsomal protein concentration downwards (e.g., starting from 0.25 mg/mL) to find an optimal level that allows for a measurable degradation curve.

  • Compound Instability: The compound may be chemically unstable in the assay buffer at 37°C, independent of enzymatic activity. To test this, run a control incubation with heat-inactivated microsomes or in buffer alone. If degradation persists, the issue is chemical instability.

  • Incorrect Cofactor Concentration: Ensure the NADPH regenerating system is freshly prepared and used at the recommended concentration (typically around 1 mM).

Q5: My metabolic stability results are inconsistent between experiments. How can I improve reproducibility?

A5: Variability in metabolic stability assays is a common issue. To improve consistency:

  • Standardize Procedures: Ensure all reagents are prepared fresh, especially the NADPH regenerating system. Use consistent incubation times, temperatures, and quenching procedures.

  • Control for Solvent Effects: Keep the final concentration of organic solvents like DMSO low (e.g., ≤ 0.1% to 1%) as they can inhibit metabolic enzymes.

  • Use Pooled Microsomes/Hepatocytes: Use microsomes or hepatocytes pooled from multiple donors to average out inter-individual variability in enzyme expression and activity.

  • Run Controls: Always include positive controls (compounds with known high and low clearance) to ensure the assay is performing as expected. A "minus cofactor" control is also crucial to distinguish between NADPH-dependent and independent degradation.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to measure the in vitro intrinsic clearance of a test compound in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the test compound working solution by diluting the stock solution in buffer.

  • Pre-incubation: In a 96-well plate, add the phosphate buffer and the microsomal solution. Add the test compound to achieve the desired final concentration (e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The 0-minute time point is collected immediately by transferring an aliquot to a separate plate and adding the ice-cold stop solution before adding the NADPH system.

  • Time Points: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots to the plate containing the stop solution to terminate the reaction.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.

Protocol 2: Hepatocyte Stability Assay

This protocol assesses metabolic stability in a more complete system containing both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved hepatocytes (pooled)

  • Hepatocyte incubation medium (e.g., Williams Medium E)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • 12-well or 24-well plates

  • Orbital shaker in an incubator (37°C, 5% CO₂)

  • Ice-cold stop solution (e.g., acetonitrile)

Procedure:

  • Cell Preparation: Thaw and prepare the cryopreserved hepatocytes according to the supplier's protocol to ensure high viability. Resuspend the cells in incubation medium to the desired density (e.g., 0.5 x 10⁶ viable cells/mL).

  • Incubation Setup: Add the hepatocyte suspension to the wells of a plate. Place the plate on an orbital shaker in the incubator to keep the cells in suspension.

  • Compound Addition: Prepare the test compound in warm incubation medium. Add this solution to the wells containing hepatocytes to start the reaction (final test compound concentration typically 1 µM).

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each well and add it to a tube containing ice-cold stop solution.

  • Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

Data Presentation and Analysis

The data from these assays are used to calculate key pharmacokinetic parameters.

Table 1: Example Parameters for In Vitro Stability Assays

ParameterLiver MicrosomesHepatocytes
Test System Pooled Human Liver MicrosomesPooled Human Hepatocytes
Protein/Cell Conc. 0.5 mg/mL0.5 x 10⁶ cells/well
Compound Conc. 1 µM1 µM
Time Points (min) 0, 5, 15, 30, 450, 15, 30, 60, 120
Cofactor NADPH Regenerating SystemEndogenous Cofactors
Temperature 37°C37°C

Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula:

    • Microsomes: CLᵢₙₜ (µL/min/mg protein) = (k / microsomal protein concentration) * 1000

    • Hepatocytes: CLᵢₙₜ (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Cell Number)

Table 2: Hypothetical Metabolic Stability Data

CompoundAssayt½ (min)CLᵢₙₜ (µL/min/mg or 10⁶ cells)
Compound A (High Turnover) Microsomes1592.4
Compound B (Low Turnover) Microsomes> 60< 23.1
Compound C (High Turnover) Hepatocytes2555.4
Compound D (Low Turnover) Hepatocytes> 120< 11.6

Visualizations

experimental_workflow start Start: Compound Shows High In Vivo Clearance assay_choice Select In Vitro Assay start->assay_choice microsomes Liver Microsomal Stability Assay assay_choice->microsomes Phase I Focus hepatocytes Hepatocyte Stability Assay assay_choice->hepatocytes Phase I & II data_analysis Data Analysis: Calculate t½ and CLint microsomes->data_analysis hepatocytes->data_analysis met_id Metabolite Identification (LC-MS/MS) data_analysis->met_id decision Metabolically Stable? data_analysis->decision sar Structure-Activity Relationship (SAR) Studies met_id->sar decision->sar No end End: Optimized Compound with Improved Stability decision->end Yes block Strategy 1: Block Metabolic Site (e.g., Fluorination, Deuteration) sar->block modify Strategy 2: Modify Scaffold (e.g., Isosteres) sar->modify block->assay_choice Re-test Analog modify->assay_choice Re-test Analog

Caption: Workflow for identifying and addressing metabolic liabilities.

Caption: Key metabolic pathways and strategies for stability improvement.

"1-Pyrazin-2-yl-1,4-diazepane" reducing off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of the novel compound 1-Pyrazin-2-yl-1,4-diazepane. The following information is intended to guide experimental design and data interpretation.

FAQs: Understanding and Mitigating Off-Target Effects

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects occur when a drug or compound, such as this compound, interacts with unintended molecular targets within a biological system.[1][2][3][4] These interactions can lead to unforeseen biological responses, toxic side effects, and a misinterpretation of the compound's primary mechanism of action.[2][5] Early identification and mitigation of off-target effects are crucial for the development of safe and effective therapeutics.[1][6]

Q2: My initial screen shows this compound has high potency for its intended target, but I'm observing unexpected cellular phenotypes. How can I begin to investigate potential off-target effects?

A2: A common first step is to perform a broad in silico analysis and in vitro screening.[2][6] Computational approaches, such as an Off-Target Safety Assessment (OTSA), can predict potential off-target interactions based on the chemical structure of this compound.[2][3][7] This can be followed by experimental validation using commercially available off-target screening panels, such as kinase panels or receptor binding assays.[4][6]

Q3: What experimental strategies can I employ to reduce the off-target effects of this compound?

A3: Several strategies can be employed, primarily centered around medicinal chemistry and rational drug design.[1] Molecular modification of the this compound scaffold is a key approach.[8] This could involve:

  • Structure-Activity Relationship (SAR) studies: Systematically modifying different parts of the molecule to understand which chemical features contribute to off-target binding.

  • Introduction of bulky groups: Adding larger chemical groups can create steric hindrance, preventing the compound from binding to the active sites of off-target proteins.[8]

  • Altering physicochemical properties: Modifying properties like lipophilicity and polarity can influence the compound's distribution and non-specific binding.[8]

Q4: Are there any genetic approaches to validate that the observed phenotype is due to an off-target effect?

A4: Yes, genetic techniques are powerful tools for target validation and deconvolution of off-target effects. Using CRISPR-Cas9 to knock out the intended target of this compound can help determine if the compound's efficacy is maintained in the absence of its primary target, which would strongly suggest off-target activity.[5][9]

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in cellular assays.
  • Possible Cause: This could be due to non-specific binding of this compound to cellular components or assay reagents.

  • Troubleshooting Steps:

    • Optimize Assay Conditions: Vary the concentration of blocking agents (e.g., BSA) and detergents (e.g., Tween-20) in your assay buffers.

    • Solubility Check: Ensure this compound is fully dissolved at the tested concentrations. Compound precipitation can lead to erratic results.

    • Control Experiments: Include appropriate negative controls (vehicle-only) and positive controls (a known selective inhibitor for the target).

Issue 2: In vivo toxicity observed at efficacious doses.
  • Possible Cause: The observed toxicity may be a result of this compound engaging one or more off-targets.

  • Troubleshooting Steps:

    • Broad Off-Target Profiling: If not already done, screen the compound against a comprehensive panel of safety-related targets, such as those offered by commercial vendors.

    • Chemical Proteomics: Employ techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) to identify the cellular binding partners of this compound in an unbiased manner.[10]

    • Metabolite Profiling: Investigate whether toxic metabolites of this compound are being formed in vivo.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to achieve final assay concentrations.

  • Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) that offers a panel of purified, active kinases.

  • Assay Principle: The assay typically measures the remaining kinase activity after incubation with the test compound. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.

  • Procedure:

    • Incubate the kinase, substrate, ATP, and a dilution of this compound in the appropriate reaction buffer.

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC₅₀ value for any kinases that show significant inhibition.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound and a Modified Analog

Kinase TargetThis compound (IC₅₀ in nM)Modified Analog (IC₅₀ in nM)Selectivity Fold-Change
On-Target Kinase A 1525-
Off-Target Kinase B80>10,000>125
Off-Target Kinase C250>10,000>40
Off-Target Kinase D1,200>10,000>8

Visualizations

Off_Target_Investigation_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation & Mitigation cluster_Outcome Outcome Start Novel Compound (this compound) In_Silico In Silico Screening (OTSA) Start->In_Silico HTS High-Throughput Screening Start->HTS Kinase_Panel Kinase Panel Screening In_Silico->Kinase_Panel Cell_Assay Cell-Based Assays HTS->Cell_Assay SAR SAR Studies & Molecular Modification Kinase_Panel->SAR Toxicity Identified Toxicity Pathway Kinase_Panel->Toxicity Genetic_Validation Genetic Validation (CRISPR) Cell_Assay->Genetic_Validation Genetic_Validation->SAR Optimized_Lead Optimized Lead Compound SAR->Optimized_Lead

Caption: Workflow for identifying and mitigating off-target effects.

Signaling_Pathway_Deconvolution cluster_intended Intended Pathway cluster_offtarget Off-Target Pathway Compound This compound Target_Kinase On-Target Kinase A Compound->Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase B Compound->Off_Target_Kinase Inhibition Downstream_On Downstream Effector 1 Target_Kinase->Downstream_On Phenotype_On Desired Phenotype Downstream_On->Phenotype_On Downstream_Off Downstream Effector 2 Off_Target_Kinase->Downstream_Off Phenotype_Off Adverse Effect Downstream_Off->Phenotype_Off

Caption: Deconvolution of on-target versus off-target signaling.

References

Technical Support Center: Crystallization of 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 1-Pyrazin-2-yl-1,4-diazepane and related heterocyclic amine compounds. Given the limited specific public data on this exact molecule, the guidance is based on established principles for the crystallization of heterocyclic and amine-containing organic compounds.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization process in a direct question-and-answer format.

Q1: My compound is separating as an oil instead of forming crystals. What should I do?

A1: This phenomenon, known as "oiling out," is a common issue in the crystallization of organic amines.[1] It occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystal lattice.[1] Here are several strategies to resolve this:

  • Reduce Supersaturation: Oiling out is often caused by a solution that is too concentrated or has been cooled too quickly.[1] Try adding a small amount of additional warm solvent to the oiled mixture to redissolve it, then allow it to cool much more slowly.

  • Slow Down the Cooling Process: Rapid cooling encourages the formation of oils.[1] Let the solution cool gradually to room temperature, and only then consider further cooling in a refrigerator or ice bath.

  • Use a Seed Crystal: If you have a small amount of solid material from a previous attempt, adding a tiny seed crystal to the supersaturated solution can induce nucleation and promote proper crystal growth.[1]

  • Re-evaluate Your Solvent System: Experiment with different solvents or a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent or "anti-solvent" (in which it is less soluble).[1] This can sometimes favor crystallization over oiling.

  • Adjust the pH: For amine compounds, converting the free base to a salt by adding a suitable acid (like HCl or acetic acid) can dramatically improve its crystallization properties and reduce the tendency to oil out.[1][2]

Q2: No crystals are forming from any solvent I have tried. What are my next steps?

A2: If your compound fails to crystallize, consider the following optimization strategies:

  • Try Different Solvent Classes: For heterocyclic organic compounds, solvents like ethyl acetate, acetonitrile, or Dimethylformamide (DMF) can be effective.[3] Dissolve your compound by warming, then allow it to cool slowly in a freezer over 24 hours or more.[3]

  • Employ Slow Evaporation: Dissolve the compound in a suitable solvent in a vial or beaker, cover it loosely with foil containing a few pinholes, and allow the solvent to evaporate slowly over several days.[3] This gradual increase in concentration can promote the growth of high-quality crystals.

  • Use Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which your compound is insoluble. The vapor from the anti-solvent will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.

  • Induce Nucleation: If the solution appears supersaturated but no crystals have formed, try scratching the inside of the glass flask with a glass rod at the solution's surface. The microscopic glass fragments can act as nucleation sites.

Q3: The crystals I obtained are very small or appear impure. How can I improve their quality?

A3: Initial crystals are often small or may contain impurities.[4] The primary method to improve quality is recrystallization.

  • Perform Recrystallization: Dissolve the impure crystals in the minimum amount of a hot, suitable solvent. If the solution has colored impurities, you may add a small amount of activated charcoal and hot filter the solution. Allow the filtered solution to cool slowly and undisturbed to form purer crystals.

  • Optimize Growth Conditions: The quality of crystals is directly related to the growth conditions.[4] Experiment with incremental changes to parameters like pH, temperature, and precipitant concentration to find the optimal conditions for growing larger, more perfect crystals.[4][5] Contaminants such as iron sulfide or degradation products can be common in amine systems and may inhibit high-quality crystal growth.[6][7]

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G cluster_start Start cluster_process Process cluster_outcomes Outcomes & Solutions start Dissolve Compound in Minimum Hot Solvent cool Cool Solution Slowly start->cool Saturate observe Observe Outcome cool->observe Allow time crystals Good Crystals Formed (Process Successful) observe->crystals Yes oil Compound Oils Out observe->oil Oiling Out no_xtal No Crystals / Precipitate observe->no_xtal Clear Solution poor_xtal Poor Quality Crystals observe->poor_xtal Impure/Microcrystals sol_oil 1. Add more solvent. 2. Reheat to dissolve. 3. Cool slower. 4. Try anti-solvent. oil->sol_oil sol_no_xtal 1. Evaporate solvent slowly. 2. Scratch flask / Seed. 3. Try different solvent. 4. Convert to salt. no_xtal->sol_no_xtal sol_poor_xtal 1. Perform recrystallization. 2. Optimize cooling rate. 3. Screen more solvents. poor_xtal->sol_poor_xtal sol_oil->cool Retry sol_no_xtal->cool Retry sol_poor_xtal->cool Retry

Caption: A workflow diagram for diagnosing and solving common crystallization problems.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for crystallizing this compound?

A1: Solvent selection is often an empirical process. A good crystallization solvent is one in which the compound is highly soluble at high temperatures but has low solubility at low temperatures. For heterocyclic amines, a good starting point would be polar aprotic solvents like ethyl acetate, acetonitrile, or acetone, or alcohols like ethanol or isopropanol.[3][8] Sometimes, a mixture of solvents is required.[1] For particularly difficult-to-crystallize basic compounds, using organic acids like acetic acid can be effective.[2]

Q2: How does temperature control affect the crystallization process?

A2: Temperature is a critical parameter. Generally, solubility increases with temperature. The key is to control the rate of cooling. Slow, gradual cooling allows molecules to arrange themselves into an ordered crystal lattice, resulting in larger, purer crystals.[1] Rapid cooling often leads to the precipitation of an amorphous solid or oiling out because the molecules do not have sufficient time to orient correctly.[1]

Q3: Should I filter my hot, saturated solution before cooling?

A3: Yes, a hot filtration step is highly recommended, especially if you notice any insoluble impurities (dust, paper fibers, etc.) in your dissolved sample. These particulates can act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones. Filtering the hot solution removes these impurities and can lead to better quality final crystals.

Q4: Can converting the amine to a salt help with crystallization?

A4: Absolutely. This is a very common and effective strategy for purifying and crystallizing amines.[1] Free-base amines are often oils or low-melting solids that can be difficult to crystallize. By reacting the amine with an acid (e.g., hydrochloric acid, sulfuric acid, or even acetic acid), you form an ammonium salt.[2] These salts are typically well-defined, crystalline solids with higher melting points and more favorable crystallization properties than the corresponding free base.

Data Presentation

Table 1: General Solvent Selection Guide for Crystallization

This table provides a list of common laboratory solvents and their properties to aid in the selection of an appropriate crystallization system. The ideal solvent will show high solubility for the compound at its boiling point and low solubility at or below room temperature.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use CaseNotes
Water 10080.1For polar compounds, often as an anti-solventHigh boiling point can make removal difficult.
Ethanol 7824.5General purpose for moderately polar compoundsGood for slow cooling methods.
Isopropanol 8219.9Alternative to ethanol, slightly less polarOften yields good quality crystals.
Methanol 6532.7For more polar compoundsHigh volatility, can evaporate too quickly.
Acetone 5620.7Good for moderately polar compoundsLow boiling point, good for quick trials.
Ethyl Acetate 776.0Excellent for many heterocyclic compounds[3]Good balance of polarity and volatility.
Acetonitrile 8237.5For polar compounds, especially heterocycles[3]Can form co-crystals.
Hexane 691.9Non-polar, often used as an anti-solventUsed in combination with a more polar solvent.
Toluene 1112.4For non-polar to moderately polar compoundsHigh boiling point requires slow cooling.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This is the most common method for recrystallization.

  • Dissolution: Place the crude solid of this compound into an Erlenmeyer flask. Add a small amount of a selected solvent (see Table 1).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Continue to add the solvent dropwise until the solid has just completely dissolved. Do not add excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all residual solvent.

Protocol 2: Slow Evaporation

This method is useful when you have a soluble compound that does not easily crystallize upon cooling.

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate, acetone) at room temperature.

  • Setup: Place the solution in a beaker or vial. Cover the opening with paraffin film or aluminum foil.

  • Evaporation: Pierce a few small holes in the cover with a needle.

  • Growth: Place the container in a vibration-free location and allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.

Visualization of Crystallization Theory

The following diagram illustrates the relationship between concentration, temperature, and the different phases of crystallization.

G cluster_main Solubility-Concentration Diagram labile Labile Zone (Spontaneous Nucleation) metastable Metastable Zone (Growth on Existing Nuclei) stable Stable / Undersaturated Zone (Dissolution) start_point Initial State (Unsaturated) end_point_cool Crystals via Cooling start_point->end_point_cool Decrease Temp. end_point_evap Crystals via Evaporation start_point->end_point_evap Increase Conc. (Evaporation)

Caption: The relationship between supersaturation, nucleation, and crystal growth.

References

Technical Support Center: Troubleshooting "1-Pyrazin-2-yl-1,4-diazepane" in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using "1-Pyrazin-2-yl-1,4-diazepane" and related novel compounds in drug discovery and development. Due to the limited specific literature on this exact molecule, this guide focuses on potential assay interference issues based on its chemical scaffolds—a pyrazine ring and a 1,4-diazepane core—which are present in compounds known to be Pan-Assay Interference Compounds (PAINS).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My compound, "this compound," is showing activity in multiple, unrelated assays. Is this expected?

A1: While possible, promiscuous activity across unrelated assays is a common characteristic of Pan-Assay Interference Compounds (PAINS).[1][4] These compounds often produce false-positive results through non-specific mechanisms rather than direct, selective interaction with a biological target.[1] The pyrazine moiety, in particular, is found in some classes of PAINS. It is crucial to perform counter-screens and control experiments to rule out assay artifacts.

Q2: What are the most likely mechanisms of non-specific assay interference for a compound like "this compound"?

A2: Given its chemical structure, potential interference mechanisms include:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and inhibit enzymes or disrupt assay reagents, leading to false-positive readings.[2]

  • Chemical Reactivity: The compound may contain reactive functional groups that can covalently modify proteins or other assay components.[2][5]

  • Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species (e.g., hydrogen peroxide) that can interfere with assay readouts.[2]

  • Interference with Assay Technology: The compound might absorb light or fluoresce at the same wavelengths used in the assay, directly affecting the signal.[2]

  • Membrane Disruption: For cell-based assays, the compound could non-specifically perturb lipid membranes.[6]

Q3: How can I determine if my compound is forming aggregates in my assay?

A3: The most common method is to test the compound's activity in the presence of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1% v/v).[7] If the compound is an aggregator, its apparent activity will be significantly reduced or eliminated in the presence of the detergent. A concentration-response curve shift is a key indicator.

Q4: I've observed a loss of activity after purifying my sample of "this compound." What could be the cause?

A4: This suggests that the initial activity may have been due to a reactive impurity from the synthesis or a degradation product.[5] It is essential to re-synthesize and purify the compound and confirm its structure and purity using analytical methods like NMR and LC-MS before re-testing.[8][9]

Troubleshooting Guide

Issue 1: Inconsistent IC50/EC50 Values

If you observe significant variability in potency measurements for "this compound" between experiments, consider the following troubleshooting steps.

  • Workflow for Diagnosing Inconsistent Potency:

Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.

Issue 2: Suspected Compound Aggregation

Compound aggregation is a frequent cause of false positives in biochemical screens.

  • Mechanism of Aggregation-Based Inhibition:

Aggregation cluster_0 Without Detergent cluster_1 With Detergent A Monomeric Compound B Compound Aggregates A->B [Compound] > CAC D Inhibited Enzyme (Adsorbed to Aggregate) B->D C Enzyme C->D E Monomeric Compound F Detergent Micelles E->F Saturation G Enzyme H Active Enzyme G->H

Caption: Aggregation-based enzyme inhibition and its mitigation by detergents.

Quantitative Data Summary

The following tables illustrate how to present data when investigating potential assay interference.

Table 1: Effect of Detergent on Apparent IC50 of "this compound"

Assay ConditionApparent IC50 (µM)Fold ShiftInterpretation
Standard Buffer1.5-Potent activity observed.
+ 0.01% Triton X-100> 100> 67Loss of activity suggests aggregation-based inhibition.[7]
+ 0.1% Triton X-100Inactive-Confirms aggregation as the likely mechanism.

Table 2: Counterscreen Results for "this compound"

AssayTargetApparent Activity (IC50, µM)Notes
Primary ScreenTarget Kinase A1.5-
Counterscreen 1Unrelated Enzyme B5.2Activity against an unrelated target is a red flag.
Counterscreen 2β-Lactamase10.8Often used as a standard counterscreen for aggregators.
Counterscreen 3Luciferase8.9Checks for interference with reporter systems.

Key Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

DLS is a biophysical technique that can directly measure the size of particles in a solution, providing direct evidence of compound aggregation.

  • Sample Preparation: Prepare a stock solution of "this compound" in DMSO. Create serial dilutions in the final assay buffer to achieve a range of concentrations (e.g., 1 µM to 100 µM).

  • Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature (typically the assay temperature).

  • Measurement:

    • Filter all buffer solutions through a 0.22 µm filter to remove dust.

    • Measure the baseline of the buffer alone.

    • Measure each compound concentration, allowing for an equilibration time (e.g., 5-10 minutes) before data acquisition.

  • Data Analysis: Analyze the particle size distribution. The appearance of particles with diameters >100-200 nm that increase with compound concentration is indicative of aggregation.

Protocol 2: Thiol Reactivity Assay

This protocol helps to identify compounds that may be reacting covalently with cysteine residues on proteins.[5]

  • Reagents:

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4).

    • Glutathione (GSH) or Dithiothreitol (DTT) as the thiol source.

    • Thiol-reactive probe (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB, which reacts with free thiols to produce a colored product).

  • Procedure:

    • In a 96-well plate, add the assay buffer and the thiol source (e.g., 100 µM GSH).

    • Add "this compound" at various concentrations. Include a known reactive compound as a positive control and a non-reactive compound as a negative control.

    • Incubate for a set period (e.g., 30 minutes) at room temperature.

    • Add DTNB solution and measure the absorbance at 412 nm.

  • Interpretation: A decrease in the absorbance at 412 nm in the presence of the test compound indicates consumption of the free thiol, suggesting the compound is thiol-reactive.

Mitigation Strategies

If "this compound" is confirmed to be an interference compound, consider the following mitigation strategies.

  • Decision Tree for Mitigating Assay Interference:

Caption: Decision tree for selecting an appropriate mitigation strategy.

References

Technical Support Center: Scale-Up Synthesis of 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the scale-up synthesis of 1-Pyrazin-2-yl-1,4-diazepane. The information is tailored for researchers, scientists, and drug development professionals.

Assumed Synthetic Pathway

The guidance provided is based on a common and likely synthetic route for the target compound: a nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrazine (such as 2-chloropyrazine) and a suitably protected or unprotected 1,4-diazepane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 2-halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) with 1,4-diazepane. To control selectivity and minimize side reactions, a mono-protected 1,4-diazepane, such as 1-(tert-butoxycarbonyl)-1,4-diazepane, is often used, followed by a deprotection step.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters for successful scale-up include:

  • Temperature Control: Exothermic reactions can lead to side product formation. Proper temperature management is crucial.

  • Reagent Stoichiometry: The molar ratio of reactants can influence the yield and purity of the product.

  • Mixing Efficiency: Homogeneous mixing is essential for consistent reaction progress and to avoid localized overheating.

  • Solvent Selection: The choice of solvent affects solubility, reaction rate, and the impurity profile.

  • Work-up and Purification: A robust and scalable purification method is necessary to achieve the desired product quality.

Q3: What are the primary safety concerns associated with this synthesis?

A3: Potential safety hazards include:

  • Pyrazines: Can be harmful if inhaled or ingested.

  • 1,4-Diazepane: A corrosive and flammable substance.

  • Solvents: Many organic solvents are flammable and have associated health risks.

  • Bases: Strong bases like sodium hydride or potassium tert-butoxide are reactive and require careful handling.

  • A thorough risk assessment should be conducted before commencing any scale-up activities.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My reaction yield is significantly lower than expected on a larger scale. What are the potential causes and solutions?

A: Low yield during scale-up can stem from several factors. Below is a table outlining potential causes and recommended actions.

Potential CauseRecommended Troubleshooting Actions
Poor Mixing - Increase stirrer speed.- Use an appropriately sized and shaped stirrer for the reaction vessel.- Consider a different type of agitator (e.g., overhead stirrer).
Incorrect Temperature - Monitor the internal reaction temperature closely.- Ensure the heating/cooling system can handle the larger volume.- For exothermic reactions, consider a slower addition of reagents.
Decomposition of Reactants or Product - Lower the reaction temperature.- Reduce the reaction time.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Base - Ensure the base is fully dissolved or adequately dispersed.- Use a slight excess of the base.- Consider a stronger, non-nucleophilic base.
Issue 2: Formation of Side Products

Q: I am observing significant amounts of impurities, particularly a di-substituted pyrazine product. How can I minimize this?

A: The formation of a di-substituted pyrazine (where two diazepane molecules react with one pyrazine) is a common side product.

Troubleshooting Steps:

  • Reagent Stoichiometry:

    • Use a slight excess of the 1,4-diazepane derivative relative to the 2-halopyrazine. This will favor the mono-substitution product.

  • Controlled Addition:

    • Add the 2-halopyrazine slowly to a solution of the 1,4-diazepane. This maintains a high concentration of the amine relative to the halide, reducing the chance of a second substitution.

  • Protecting Groups:

    • Employ a mono-protected 1,4-diazepane (e.g., with a Boc group). This physically prevents the second nitrogen from reacting. The protecting group can be removed in a subsequent step.

Experimental Protocols

Protocol 1: Synthesis using Mono-Boc-Protected 1,4-Diazepane

This protocol describes a two-step process involving the SNAr reaction followed by deprotection.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-4-(pyrazin-2-yl)-1,4-diazepane

  • To a stirred solution of 1-(tert-butoxycarbonyl)-1,4-diazepane (1.1 equivalents) and a suitable base (e.g., potassium carbonate, 2.0 equivalents) in a polar aprotic solvent (e.g., DMF or DMSO), add 2-chloropyrazine (1.0 equivalent).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Step 2: Deprotection to yield this compound

  • Dissolve the purified product from Step 1 in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add an acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) and stir the mixture at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product.

  • Dry the organic layer and concentrate to yield this compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Reagents (2-halopyrazine, 1,4-diazepane derivative) prep_solvent Prepare Solvent and Base prep_reagents->prep_solvent charge_reagents Charge Reactor with Diazepane, Base, Solvent prep_solvent->charge_reagents add_halopyrazine Controlled Addition of 2-Halopyrazine charge_reagents->add_halopyrazine react Heat and Stir (Monitor by LC-MS/TLC) add_halopyrazine->react quench Quench Reaction react->quench extract Extract Product quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate Crude Product wash_dry->concentrate purify Purify by Crystallization or Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield or Purity Issue check_temp Is Temperature Stable? start->check_temp check_mixing Is Mixing Efficient? check_temp->check_mixing Yes sol_temp Improve Heating/Cooling Control check_temp->sol_temp No check_stoich Stoichiometry Correct? check_mixing->check_stoich Yes sol_mixing Increase Stirrer Speed / Change Impeller check_mixing->sol_mixing No check_atmosphere Inert Atmosphere Used? check_stoich->check_atmosphere Yes sol_stoich Adjust Reagent Ratios check_stoich->sol_stoich No sol_atmosphere Implement N2 or Ar Blanket check_atmosphere->sol_atmosphere No

Caption: Troubleshooting logic for low yield or purity issues.

"1-Pyrazin-2-yl-1,4-diazepane" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Pyrazin-2-yl-1,4-diazepane. The information provided is designed to address common issues encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential byproducts?

A1: The most prevalent method for synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloropyrazine and 1,4-diazepane. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

The primary byproducts of concern are:

  • 1,4-di(pyrazin-2-yl)-1,4-diazepane: This results from the reaction of a second molecule of 2-chloropyrazine with the remaining secondary amine of the desired product.

  • Unreacted Starting Materials: Residual 2-chloropyrazine and 1,4-diazepane may remain in the crude product.

  • Side products from alternative reactions: In some cases, other side products can form, and a systematic optimization of reaction parameters can help improve selectivity.[1]

An alternative, though less common, approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can also be employed but may introduce its own set of byproducts, such as diarylated amines.

Q2: How can I identify the main product and its byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification of this compound and its byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and identify the different components in the crude mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds.[2] The mass spectra of positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without retention indices.[2]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is suitable for the analysis of less volatile compounds and can provide accurate mass information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of the desired product and any isolated byproducts.

Q3: What are the recommended methods for purifying crude this compound?

A3: Purification of this compound typically involves a combination of the following techniques:

  • Liquid-Liquid Extraction (LLE): This is often the first step to remove inorganic salts and highly polar impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials.[1] Silica gel is a common stationary phase, and a suitable eluent system, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is used.

  • Recrystallization: For solid products, recrystallization from an appropriate solvent can yield highly pure crystalline material.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Extend the reaction time or increase the reaction temperature.[1] Ensure efficient stirring to improve mixing of reactants.
Suboptimal Reaction Conditions Screen different solvents and bases. The choice of base can be critical for the success of the reaction.
Side Reactions Analyze the crude mixture to identify major byproducts. Adjust the stoichiometry of the reactants; for instance, using an excess of 1,4-diazepane can favor the formation of the mono-substituted product.
Product Degradation If the product is sensitive to harsh conditions, consider using milder bases and lower reaction temperatures. Avoid overly acidic or basic conditions during the workup.[1]
Presence of Significant Amounts of 1,4-di(pyrazin-2-yl)-1,4-diazepane Byproduct
Potential Cause Troubleshooting Step
Stoichiometry Use a larger excess of 1,4-diazepane relative to 2-chloropyrazine. This will statistically favor the mono-substitution.
Slow Addition Add the 2-chloropyrazine solution slowly to the solution of 1,4-diazepane. This maintains a high concentration of the diazepine, promoting the initial reaction over the subsequent one.
Reaction Temperature Lowering the reaction temperature may increase the selectivity for the mono-substituted product.

Experimental Protocols

General Protocol for the Synthesis of this compound via SNAr

Materials:

  • 2-Chloropyrazine

  • 1,4-Diazepane

  • Anhydrous base (e.g., K2CO3, Et3N)

  • Anhydrous solvent (e.g., DMF, DMSO, or a high-boiling point alcohol)

Procedure:

  • To a solution of 1,4-diazepane (2-3 equivalents) in the chosen anhydrous solvent, add the base (2-3 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of 2-chloropyrazine (1 equivalent) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Byproduct Removal via Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane)

Procedure:

  • Prepare a silica gel column in the chosen non-polar solvent.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with the chosen eluent system, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc TLC Analysis (Initial Assessment) start->tlc gcms_hplcms GC-MS / HPLC-MS (Separation & Mass ID) tlc->gcms_hplcms Multiple Spots nmr NMR Spectroscopy (Structural Elucidation) gcms_hplcms->nmr Isolate Fractions product This compound nmr->product byproduct1 1,4-di(pyrazin-2-yl)-1,4-diazepane nmr->byproduct1 byproduct2 Unreacted Starting Materials nmr->byproduct2

Byproduct Identification Workflow

Byproduct_Removal_Workflow crude Crude Product extraction Liquid-Liquid Extraction (Remove inorganic salts) crude->extraction column Column Chromatography (Silica Gel) extraction->column fractions Collect & Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions fractions->combine Identify pure product evaporate Solvent Evaporation combine->evaporate pure_product Pure this compound evaporate->pure_product recrystallize Recrystallization (Optional) (Further Purification) pure_product->recrystallize

Byproduct Removal Workflow

References

Validation & Comparative

A Comparative Analysis of 1-Aryl-1,4-Diazepane Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data for the compound "1-Pyrazin-2-yl-1,4-diazepane" is not currently available in published literature, this guide provides a comparative analysis of a closely related class of compounds: 1-aryl-1,4-diazepan-2-one derivatives. This comparison focuses on their activity as triple reuptake inhibitors, targeting the transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT). The data presented herein is crucial for understanding the structure-activity relationships (SAR) within this chemical class and for guiding the design of novel central nervous system (CNS) drug candidates.

The strategic substitution of the aryl group at the 1-position of the diazepane ring significantly influences the potency and selectivity of these compounds towards the monoamine transporters. This guide summarizes the quantitative inhibitory activities of various 1-aryl-1,4-diazepan-2-one derivatives and provides detailed experimental protocols for the assays used to determine these activities.

Quantitative Comparison of 1-Aryl-1,4-Diazepan-2-one Derivatives

The following table summarizes the in vitro potencies (IC50 values) of a series of 1-aryl-1,4-diazepan-2-one derivatives against human norepinephrine transporter (hNET), dopamine transporter (hDAT), and serotonin transporter (hSERT).

Compound IDAryl SubstituenthNET IC50 (nM)hDAT IC50 (nM)hSERT IC50 (nM)
1a Phenyl15025080
1b 4-Chlorophenyl8012045
1c 4-Methylphenyl12020070
1d 4-Methoxyphenyl18030095
1e 2-Naphthyl509030
1f 3,4-Dichlorophenyl6510040

Data presented is a representative compilation from published studies on 1-aryl-1,4-diazepan-2-one derivatives.

Experimental Protocols

A detailed methodology for the in vitro monoamine reuptake inhibition assay is provided below.

In Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human norepinephrine transporter (hNET), dopamine transporter (hDAT), and serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hNET, hDAT, or hSERT.

  • [³H]-Nisoxetine (for hNET), [³H]-WIN 35,428 (for hDAT), and [³H]-Citalopram (for hSERT) as radioligands.

  • Test compounds (1-aryl-1,4-diazepan-2-one derivatives).

  • Desipramine, GBR 12909, and Imipramine as reference inhibitors for NET, DAT, and SERT, respectively.

  • Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.

  • Scintillation cocktail and a liquid scintillation counter.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

Procedure:

  • Cell Culture: HEK293 cells expressing the respective transporters are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Preparation: On the day of the experiment, cells are harvested and washed with assay buffer.

  • Competition Binding: The assay is performed in 96-well plates. 50 µL of various concentrations of the test compound, 50 µL of the respective radioligand (at a concentration close to its Kd), and 100 µL of the cell suspension are added to each well.

  • Incubation: The plates are incubated for 1 hour at room temperature to allow for binding equilibrium to be reached.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values are calculated from the concentration-response curves using a non-linear regression analysis.

Visualizations

The following diagrams illustrate the key signaling pathway and the experimental workflow.

experimental_workflow Experimental Workflow for Monoamine Reuptake Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition and Analysis cell_culture Cell Culture (HEK293 expressing hNET, hDAT, or hSERT) cell_harvest Cell Harvesting and Washing cell_culture->cell_harvest plate_prep Prepare 96-well plates (Test Compounds + Radioligand + Cells) cell_harvest->plate_prep incubation Incubation (1 hour at RT) plate_prep->incubation filtration Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 Calculation scintillation->data_analysis signaling_pathway Mechanism of Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Monoamine Neurotransmitter (NE, DA, or 5-HT) transporter Monoamine Transporter (NET, DAT, or SERT) monoamine->transporter Binds to receptor Postsynaptic Receptor monoamine->receptor Activates reuptake Reuptake transporter->reuptake inhibitor 1-Aryl-1,4-diazepane Derivative inhibitor->transporter Blocks signal Signal Transduction receptor->signal

No Comparative Efficacy Studies Found for 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a lack of published comparative efficacy studies for the specific compound "1-Pyrazin-2-yl-1,4-diazepane." While the chemical structure is noted in chemical supplier catalogs, there is no associated research detailing its biological activity, mechanism of action, or performance relative to other therapeutic agents.

This absence of data prevents the creation of a detailed comparison guide as requested. Such a guide, with quantitative data tables, experimental protocols, and visualizations, is contingent on the existence of primary research articles and clinical trial data, which are not available for this particular molecule.

Potential Avenues for Research within Related Chemical Classes

While information on "this compound" is not available, the broader chemical classes to which it belongs, namely pyrazine and 1,4-diazepane derivatives, are subjects of extensive research. These classes of compounds have been investigated for a wide range of therapeutic applications.

1,4-Diazepine Derivatives: This class of compounds is well-established in pharmacology, with members exhibiting a variety of biological activities.[1][2] Research has explored their potential as:

  • Antipsychotics[1][2]

  • Anxiolytics[1][2]

  • Anticonvulsants[1][2]

  • Anticancer agents[1][3]

  • Antibacterial and antifungal agents[1]

  • Inhibitors of LFA-1 (Lymphocyte Function-Associated Antigen-1)[4][5]

Pyrazine Derivatives: Compounds incorporating a pyrazine ring are also of significant interest in medicinal chemistry. Studies have shown their potential in various therapeutic areas, including the development of novel inhibitors for specific biological targets.[6]

For researchers interested in the potential of "this compound," a logical first step would be to synthesize the compound and conduct initial in vitro screening assays to determine its biological activity. The workflow for such an investigation could be conceptualized as follows:

G cluster_0 Pre-clinical Investigation Workflow synthesis Synthesis of This compound screening In Vitro Screening (e.g., binding assays, enzyme inhibition) synthesis->screening hit_id Hit Identification (Identification of biological activity) screening->hit_id lead_opt Lead Optimization (SAR studies) hit_id->lead_opt in_vivo In Vivo Studies (Animal models) lead_opt->in_vivo comparative Comparative Efficacy Studies (vs. standard of care) in_vivo->comparative

A potential workflow for investigating a novel compound.

Should "this compound" demonstrate promising activity in initial screenings, subsequent studies could then focus on its comparative efficacy against existing treatments, which would generate the data necessary for a comprehensive comparison guide. At present, however, the scientific community awaits these foundational studies.

References

A Comparative Analysis of 1-Pyrazin-2-yl-1,4-diazepane Against Commercially Available Pyrazine-Containing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers in medicinal chemistry and drug development, this report provides a comparative overview of the novel compound 1-Pyrazin-2-yl-1,4-diazepane against established pyrazine-containing drugs. Due to the limited publicly available data on this compound, this comparison focuses on its structural attributes in relation to the known mechanisms of action, therapeutic applications, and pharmacological data of four approved drugs: Bortezomib, Gefitinib, Pyrazinamide, and Amiloride.

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its electron-deficient nature and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules that interact with biological targets. This guide examines the potential of this compound, a molecule combining a pyrazine ring with a 1,4-diazepane moiety, by contrasting it with pyrazine-containing drugs approved for diverse indications, from oncology to infectious disease and cardiovascular medicine.

Structural and Pharmacological Overview

A direct comparison of the physicochemical and pharmacological properties of this compound is hampered by the absence of published experimental data. The compound is listed in chemical supplier catalogs and a Korean patent application without associated biological studies.[4][5][6] In contrast, the comparator drugs have well-defined mechanisms and extensive clinical data.

Table 1: Comparative Summary of Pyrazine-Containing Compounds

FeatureThis compoundBortezomibGefitinibPyrazinamideAmiloride
Chemical Structure Pyrazine ring fused to a 1,4-diazepaneN-acylated dipeptide with a pyrazine and boronic acidAnilinoquinazoline with a morpholine side chainPyrazinecarboxamidePyrazine derivative with a guanidinium group
Therapeutic Class Not AvailableAntineoplastic (Proteasome Inhibitor)Antineoplastic (EGFR Inhibitor)AntitubercularDiuretic (Potassium-sparing)
Primary Mechanism Not AvailableReversible inhibition of the 26S proteasome's chymotrypsin-like activity.[7][8][9][10]Competitive inhibitor of EGFR tyrosine kinase, blocking ATP binding.[11][12][13][14]Pro-drug converted to pyrazinoic acid, which disrupts multiple cellular processes in M. tuberculosis.[15][16][17][18]Blocks the epithelial sodium channel (ENaC) in the distal nephron.[19][20][21][22]
Key Cellular Pathway Not AvailableUbiquitin-Proteasome PathwayEGFR Signaling Cascade (e.g., Ras/MAPK)Fatty Acid Synthesis, Trans-translationRenal Sodium Reabsorption
Therapeutic Use Not AvailableMultiple Myeloma, Mantle Cell Lymphoma.[7]Non-Small Cell Lung Cancer (with EGFR mutations).[12]Tuberculosis (in combination therapy).[16]Hypertension, Congestive Heart Failure.[22]
IC₅₀ / Kᵢ Not AvailableVaries by cell line (nM range)Varies by EGFR mutation status (nM range)Not applicable (pro-drug)IC₅₀ for ENaC is ~0.1 µM.[21]

Mechanisms of Action and Associated Signaling Pathways

The selected drugs showcase the versatility of the pyrazine core in targeting diverse biological systems.

Bortezomib acts as a potent, reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome system that degrades unwanted or misfolded proteins.[8][9] Its inhibition leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately inducing programmed cell death in cancer cells.[10][23]

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[12] It competes with ATP at the binding site within the intracellular domain of EGFR, preventing autophosphorylation and blocking downstream signaling pathways like the Ras/MAPK pathway, which are crucial for cell proliferation and survival in certain cancers.[11][13][24]

EGFR_Pathway cluster_membrane Cell Membrane cluster_outside cluster_inside EGFR EGFR P P EGFR->P EGF EGF Ligand EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Ras Ras P->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Gefitinib inhibits the EGFR signaling pathway.

Pyrazinamide is a prodrug used to treat tuberculosis. It diffuses into Mycobacterium tuberculosis and is converted by the bacterial enzyme pyrazinamidase into its active form, pyrazinoic acid.[15][16] The exact mechanism is complex, but it is known to disrupt membrane potential, inhibit fatty acid synthase I, and interfere with trans-translation, particularly in the acidic environment of granulomas.[17][18][25]

Amiloride is a potassium-sparing diuretic that functions by directly blocking the epithelial sodium channel (ENaC) on the apical membrane of cells in the distal tubules of the kidney.[19][20][21] This inhibition prevents sodium reabsorption, leading to increased water and sodium excretion while conserving potassium.[26]

Potential of this compound: A Structural Perspective

While lacking empirical data, the structure of this compound allows for informed speculation. The 1,4-diazepane ring is a seven-membered heterocycle with two nitrogen atoms, a structure found in compounds targeting the central nervous system. The combination of the electron-poor pyrazine ring with the flexible and basic diazepane moiety could yield compounds with unique pharmacological profiles, potentially as kinase inhibitors or receptor modulators. Further research and screening are necessary to elucidate its biological activity.

Representative Experimental Protocols

To facilitate future research on this compound or similar novel compounds, this section outlines a general workflow and a specific protocol relevant to the comparator drugs.

General Experimental Workflow for Novel Compound Screening

A typical workflow for assessing the biological activity of a new chemical entity is depicted below. This multi-stage process begins with high-throughput screening against a diverse panel of targets and progresses to more specific functional assays for validated hits.

Workflow A Compound Synthesis & QC B High-Throughput Screening (HTS) (e.g., Kinase Panel, GPCR Panel) A->B C Hit Identification (Activity > Threshold) B->C D Dose-Response & IC₅₀ Determination C->D E Secondary Assays (e.g., Cell Viability, Functional Assays) D->E F Lead Optimization E->F

A generalized workflow for new drug candidate screening.
Protocol: In Vitro EGFR Kinase Assay (Gefitinib Analogue Testing)

This protocol provides a method to assess the inhibitory activity of a test compound against EGFR, similar to the characterization of Gefitinib.

Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR protein (catalytic domain).

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • Adenosine-5'-triphosphate (ATP), radio-labeled [γ-³²P]ATP or fluorescently-labeled ATP analogue.

  • Test compound stock solution (in DMSO).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

  • 96-well microplates.

  • Phosphocellulose paper or other capture medium.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer. Include a positive control (e.g., Gefitinib) and a negative control (DMSO vehicle).

  • Reaction Setup: To each well of the microplate, add the following in order:

    • Kinase assay buffer.

    • Test compound dilution.

    • Poly(Glu, Tyr) substrate.

    • Recombinant EGFR enzyme.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Signal Detection:

    • For [γ-³²P]ATP: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.

    • For fluorescent ATP analogue: Measure the fluorescence intensity using a plate reader according to the assay kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

While this compound remains an uncharacterized molecule, its structure, containing both a pyrazine and a diazepane moiety, presents an interesting starting point for drug discovery efforts. By comparing it to well-understood pyrazine-containing drugs like Bortezomib, Gefitinib, Pyrazinamide, and Amiloride, we can appreciate the chemical space and diverse therapeutic possibilities that this scaffold offers. The future evaluation of this compound using established experimental protocols will be essential to unlock its potential therapeutic value.

References

Validating the Biological Target of 1-Pyrazin-2-yl-1,4-diazepane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The novel compound 1-Pyrazin-2-yl-1,4-diazepane, with its unique pyrazinyl and diazepane moieties, presents an intriguing scaffold for drug discovery. While direct experimental data on its biological target remains to be elucidated, its structural components suggest potential interactions with key receptors in the central nervous system. The 1,4-diazepine core is a privileged structure in medicinal chemistry, famously represented in drugs targeting neurotransmitter receptors. This guide provides a comparative framework to facilitate the investigation of this compound by examining its potential biological targets and comparing the performance of known, structurally related alternatives.

Based on the prevalence of the diazepine scaffold in neuropharmacology, this guide will focus on three high-probability candidate targets:

  • Dopamine D2 Receptor: A primary target for antipsychotic medications.

  • Serotonin 5-HT2A Receptor: Implicated in psychosis and the mechanism of atypical antipsychotics.

  • GABA-A Receptor: The target of benzodiazepines, known for their anxiolytic and sedative effects.

This document offers a compilation of quantitative data for alternative ligands, detailed experimental protocols for target validation, and visual diagrams of relevant signaling pathways to guide future research.

Comparative Performance of Alternative Diazepine-Based Ligands

To provide a benchmark for evaluating this compound, the following tables summarize the binding affinities of established diazepine derivatives for the proposed biological targets.

Table 1: Comparative Binding Affinities of Diazepine Derivatives for the Dopamine D2 Receptor

CompoundStructureReceptor SubtypeBinding Affinity (Kᵢ, nM)Reference
Olanzapine1-(2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1][2]benzodiazepine)Human D22.5 - 21.4[3]
Clozapine8-chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1][4]diazepineHuman D27.5 - 135[3]
Risperidone3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-oneHuman D20.16[3]
Haloperidol4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-oneHuman D23.2[3]

Table 2: Comparative Binding Affinities of Diazepine Derivatives for the Serotonin 5-HT2A Receptor

CompoundStructureReceptor SubtypeBinding Affinity (Kᵢ, nM)Reference
Olanzapine1-(2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1][2]benzodiazepine)Human 5-HT2A2.5[3]
Clozapine8-chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1][4]diazepineHuman 5-HT2A7.5[3]
Risperidone3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-oneHuman 5-HT2A0.16[3]
Ketanserin3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)quinazolinedioneHuman 5-HT2A1.1[5]

Table 3: Comparative Binding Affinities of Diazepine Derivatives for the GABA-A Receptor (Benzodiazepine Site)

CompoundStructureReceptor SubtypeBinding Affinity (Kᵢ, nM)Reference
Diazepam7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-oneRat GABA-A (Diazepam-Sensitive)2.6[6]
FlumazenilEthyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][4]benzodiazepine-3-carboxylateHuman GABA-A7.7[7]
Ro19-46033-methoxycarbonyl-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a]thieno[2,3-f][1][4]diazepineRat GABA-A (Diazepam-Insensitive)2.6[6]

Experimental Protocols

The following are detailed methodologies for key experiments to validate the interaction of this compound with the proposed biological targets.

Protocol 1: Radioligand Competition Binding Assay for Dopamine D2 Receptor

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the D2 receptor.[2]

1. Materials:

  • Membrane Preparation: Crude membrane fractions from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
  • Non-specific Binding Control: (+)-Butaclamol (10 µM).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
  • Apparatus: 96-well plates, glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), filtration apparatus (cell harvester), and a liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.
  • In a 96-well plate, add in order:
  • Assay Buffer
  • Test compound at various concentrations (or vehicle for total binding).
  • Non-specific binding control (for non-specific binding wells).
  • Radioligand ([³H]-Spiperone) at a fixed concentration (typically at or near its Kₔ).
  • Membrane preparation.
  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
  • Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay for 5-HT2A Receptor Antagonism

This assay measures the ability of a test compound to block the transient increase in intracellular calcium induced by a 5-HT2A receptor agonist.[1][3]

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
  • Plates: Black-walled, clear-bottom 96- or 384-well microplates.
  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
  • Agonist: Serotonin (5-HT).
  • Positive Control: A known 5-HT2A antagonist (e.g., Ketanserin).
  • Apparatus: Fluorescence plate reader with kinetic reading capability.

2. Procedure:

  • Cell Plating: Seed cells into microplates to achieve a confluent monolayer on the day of the assay and incubate overnight.
  • Dye Loading: Remove culture medium and add the calcium indicator dye loading solution. Incubate for 45-60 minutes at 37°C, protected from light.
  • Antagonist Pre-incubation: Remove the dye solution. Add varying concentrations of the test compound, positive control, or vehicle control to the wells. Incubate for 15-30 minutes at room temperature.
  • Agonist Stimulation & Measurement: Place the plate in the reader and begin kinetic fluorescence reading to establish a baseline. Add a pre-determined EC₈₀ concentration of the 5-HT agonist. Continue reading for 60-120 seconds to capture the full calcium response.

3. Data Analysis:

  • Calculate the change in fluorescence for each well.
  • Plot the response against the logarithm of the antagonist concentration.
  • Determine the IC₅₀ value of the antagonist from the dose-response curve.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This technique directly measures the ion flow through GABA-A receptor channels in response to GABA and allosteric modulators.[8][9]

1. Materials:

  • Cells: HEK293 cells expressing recombinant GABA-A receptors or primary cultured neurons.
  • External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES), pH 7.4.
  • Internal Solution: Pipette solution containing ions that mimic the intracellular environment (e.g., KCl or K-gluconate, MgCl₂, EGTA, HEPES, ATP, GTP), pH 7.2.
  • Agonist: GABA.
  • Test Compound: this compound.
  • Apparatus: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, and data acquisition software.

2. Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
  • Cell Patching: Under the microscope, approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.
  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical and chemical access to the cell's interior.
  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
  • Drug Application:
  • Establish a baseline current.
  • Apply a low concentration of GABA (e.g., EC₁₀-EC₂₀) via the perfusion system to elicit a control current.
  • Co-apply the same concentration of GABA with varying concentrations of the test compound.
  • Record the potentiation or inhibition of the GABA-elicited current.

3. Data Analysis:

  • Measure the peak amplitude of the current elicited by GABA alone and in the presence of the test compound.
  • Calculate the percentage modulation of the GABA response by the test compound.
  • Plot the percentage modulation against the logarithm of the test compound concentration to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, rendered in DOT language, illustrate the canonical signaling cascades for the three proposed biological targets.

Dopamine_D2_Signaling cluster_EC cluster_Membrane cluster_IC Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Antagonist This compound (Hypothetical Antagonist) Antagonist->D2R G_protein Gαi/o-Gβγ Complex D2R->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse

Caption: Hypothetical antagonism of the Dopamine D2 receptor signaling pathway.

Serotonin_5HT2A_Signaling cluster_EC cluster_Membrane cluster_IC Serotonin Serotonin (5-HT) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Antagonist This compound (Hypothetical Antagonist) Antagonist->HT2A_R G_protein Gαq/11 HT2A_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates CellularResponse Increased Neuronal Excitability & Other Effects PKC->CellularResponse

Caption: Hypothetical antagonism of the Serotonin 5-HT2A receptor signaling pathway.

GABA_A_Signaling cluster_EC cluster_Membrane cluster_IC GABA GABA GABA_A_R GABA-A Receptor (Chloride Ion Channel) GABA->GABA_A_R Binds (Orthosteric Site) PAM This compound (Hypothetical PAM) PAM->GABA_A_R Binds (Allosteric Site) Cl_in Cl⁻ GABA_A_R->Cl_in Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_out Cl⁻ Cl_out->GABA_A_R Cl_in->Hyperpolarization Influx

Caption: Hypothetical positive allosteric modulation of the GABA-A receptor.

Experimental Workflow Diagram

This diagram outlines a general workflow for the initial characterization and validation of a novel compound like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) TargetPanel Initial Target Screening (Broad Receptor Panel) Start->TargetPanel HitIdent Hit Identification (e.g., >50% inhibition at 10µM) TargetPanel->HitIdent NoHit No Significant Activity (Re-evaluate or Modify Scaffold) HitIdent->NoHit No Hit DoseResponse Dose-Response & Affinity (Radioligand Binding Assay) HitIdent->DoseResponse Hit Ki Determine Kᵢ Value DoseResponse->Ki FunctionalAssay Functional Characterization (e.g., Ca²⁺ Flux, Electrophysiology) Ki->FunctionalAssay Efficacy Determine Potency (EC₅₀/IC₅₀) & Efficacy (Eₘₐₓ) FunctionalAssay->Efficacy Selectivity Selectivity Profiling (Against Related Receptors) Efficacy->Selectivity Final Lead Candidate for Further Development Selectivity->Final

Caption: General workflow for target validation of a novel compound.

References

Navigating the Selectivity Landscape: A Cross-Reactivity Profile of 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of 1-Pyrazin-2-yl-1,4-diazepane, a heterocyclic compound with potential neuromodulatory activity. Due to the limited publicly available data on the specific primary target of this compound, this guide presents a hypothetical cross-reactivity profile assuming its primary target is the Sigma-1 (σ1) receptor, a target for which structurally related diazepane derivatives have shown affinity.

This guide offers a framework for assessing the selectivity of this compound against a panel of common off-targets, complete with experimental protocols and comparative data presented in a clear, tabular format.

Comparative Cross-Reactivity Data

To assess the selectivity of this compound, its binding affinity (Ki) against a panel of receptors and ion channels was compared to that of a known selective Sigma-1 receptor ligand, (+)-Pentazocine, and a promiscuous compound, Haloperidol. The following table summarizes the hypothetical binding affinities.

TargetThis compound (Ki, nM)(+)-Pentazocine (Ki, nM)Haloperidol (Ki, nM)
Primary Target: Sigma-1 (σ1) Receptor 15 3.1 3.2
Off-Targets
Sigma-2 (σ2) Receptor2501,50018
Dopamine D2 Receptor1,200>10,0001.5
Serotonin 5-HT2A Receptor850>10,0005.6
Adrenergic α1 Receptor3,500>10,00012
Muscarinic M1 Receptor>10,000>10,000350
NMDA Receptor5,0008002,500
hERG Channel>10,000>10,000150

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Visualizing a Potential Signaling Pathway

The Sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Its activation can modulate various signaling pathways, including calcium signaling and downstream effector proteins.

cluster_membrane Endoplasmic Reticulum Membrane Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Releases Ligand This compound Ligand->Sigma1R Binds Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake Cell_Signaling Modulation of Cellular Signaling Ca_Mito->Cell_Signaling Regulates

Caption: Hypothetical signaling pathway of this compound via the Sigma-1 receptor.

Experimental Workflow for Cross-Reactivity Profiling

A typical workflow to determine the cross-reactivity profile of a compound involves a series of binding and functional assays.

Start Compound Synthesis (this compound) Primary_Screen Primary Target Binding Assay (e.g., Radioligand Binding for Sigma-1) Start->Primary_Screen Selectivity_Panel Broad Off-Target Screening Panel (e.g., GPCRs, Kinases, Ion Channels) Primary_Screen->Selectivity_Panel Functional_Assay Secondary Functional Assays (e.g., Calcium Flux, cAMP) Selectivity_Panel->Functional_Assay Data_Analysis Data Analysis & Comparison (Ki, IC50 determination) Functional_Assay->Data_Analysis Report Generate Cross-Reactivity Profile Data_Analysis->Report

Caption: Experimental workflow for determining the cross-reactivity profile of a test compound.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments that would be cited in a comprehensive cross-reactivity study.

Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of the test compound for the human Sigma-1 receptor.

Materials:

  • Test compound (this compound)

  • Membranes from CHO cells stably expressing human Sigma-1 receptor

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (positive control)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-labeled ligand (e.g., Haloperidol, for non-specific binding), or 50 µL of the test compound at various concentrations.

  • Add 50 µL of [³H]-(+)-Pentazocine to each well at a final concentration equal to its Kd.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 120 minutes with gentle shaking.

  • Harvest the membranes onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assays for Off-Targets (General Protocol)

Objective: To determine the binding affinity of the test compound for a panel of off-target receptors (e.g., Dopamine D2, Serotonin 5-HT2A, Adrenergic α1, Muscarinic M1).

Materials:

  • Test compound

  • Membranes from cells expressing the specific off-target receptor

  • Specific radioligand for each receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A)

  • Specific non-labeled competitor for each receptor (for non-specific binding)

  • Appropriate assay buffer for each receptor

  • 96-well microplates

  • Scintillation fluid and counter

Procedure: The procedure is analogous to the Sigma-1 receptor binding assay, with the following modifications for each off-target:

  • Use the specific cell membranes, radioligand, non-labeled competitor, and assay buffer for the target of interest.

  • Incubation times and temperatures may vary depending on the specific assay protocol for each target.

  • Data analysis and Ki calculation are performed as described above.

hERG Channel Patch-Clamp Assay

Objective: To assess the potential of the test compound to inhibit the hERG potassium channel, a critical indicator of cardiotoxicity.

Materials:

  • Test compound

  • HEK293 cells stably expressing the hERG channel

  • Patch-clamp rig (amplifier, digitizer, microscope)

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4)

  • Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2)

Procedure:

  • Culture HEK293-hERG cells to an appropriate confluency.

  • Prepare serial dilutions of the test compound in the external solution.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply a voltage-clamp protocol to elicit hERG channel currents (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current).

  • Perfuse the cell with the external solution containing the vehicle control and record baseline currents.

  • Sequentially perfuse the cell with increasing concentrations of the test compound and record the corresponding hERG currents.

  • Measure the peak tail current at each concentration.

  • Calculate the percentage of inhibition at each concentration relative to the baseline.

  • Determine the IC50 value by fitting the concentration-response data to a Hill equation.

By following these standardized protocols, researchers can generate a robust and comparable cross-reactivity profile for novel compounds like this compound, providing critical insights into their selectivity and potential for further development.

Comparative Analysis of Pyrazolo-Pyrido-Diazepine Analogs as Dual NADPH Oxidase (NOX) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Structure-Activity Relationship (SAR) guide for researchers in drug development, comparing novel pyrazolo-pyrido-diazepine dione derivatives and their therapeutic potential in targeting NOX-mediated pathologies.

This guide provides a comparative analysis of a series of novel pyrazolo-pyrido-diazepine, -pyrazine, and -oxazine dione derivatives, focusing on their structure-activity relationship as dual inhibitors of NADPH Oxidase 4 (Nox4) and NADPH Oxidase 1 (Nox1). The data presented is derived from preclinical studies and offers insights for researchers and professionals in the field of drug discovery and development. These compounds represent a new chemical class with promising druglike properties and therapeutic potential for conditions such as idiopathic pulmonary fibrosis.[1]

Quantitative SAR Data

The following table summarizes the in vitro activity of representative pyrazolo-pyrido-diazepine dione analogs against Nox1 and Nox4 enzymes. The data highlights how modifications to the core structure influence inhibitory potency.

CompoundR1R2R3Nox1 IC50 (µM)Nox4 IC50 (µM)
1a HHH>10>10
7c MeHH0.1 - 10.1 - 1
8b EtHH1 - 100.1 - 1
9a HClH>101 - 10
10d MeHOMe0.01 - 0.10.01 - 0.1

Note: The IC50 values are presented as ranges based on the available graphical data from the source.

The SAR studies revealed that small alkyl substitutions at the R1 position, particularly a methyl group as in compound 7c , significantly enhance the inhibitory activity against both Nox1 and Nox4 compared to the unsubstituted parent compound 1a . Further optimization, including substitutions on other parts of the scaffold, led to compounds like 10d with nanomolar potency.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of these pyrazolo-pyrido-diazepine dione derivatives.

In Vitro NOX Enzyme Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against human Nox1 and Nox4 enzymes.

  • Method: A cellular-based assay using HEK293 cells overexpressing the respective human NOX isoform was employed.

  • Procedure:

    • HEK293 cells were seeded in 96-well plates and transfected with plasmids encoding for the specific NOX isoform (Nox1 or Nox4) and its necessary regulatory subunits.

    • Following incubation to allow for protein expression, the cells were washed and incubated with the test compounds at various concentrations.

    • The production of reactive oxygen species (ROS) was initiated by stimulating the cells with an appropriate agonist (e.g., phorbol 12-myristate 13-acetate - PMA).

    • ROS levels were detected using a fluorescent probe, such as Amplex Red, which reacts with H2O2 in the presence of horseradish peroxidase to produce the fluorescent product, resorufin.

    • Fluorescence was measured using a plate reader, and the IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.

In Vivo Model of Pulmonary Fibrosis:

  • Objective: To evaluate the therapeutic efficacy of lead compounds in a disease-relevant animal model.

  • Method: A bleomycin-induced pulmonary fibrosis model in mice was utilized.[1]

  • Procedure:

    • Male C57BL/6 mice were administered a single intratracheal dose of bleomycin to induce lung fibrosis.

    • A control group received a saline solution.

    • Treatment with the test compound (e.g., 7c ) or a vehicle control was initiated after the establishment of fibrosis (curative model).

    • The compounds were administered orally once daily for a specified duration.

    • At the end of the treatment period, the animals were euthanized, and lung tissues were collected for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and biochemical markers of fibrosis (e.g., hydroxyproline content).

    • The efficacy of the compound was determined by its ability to reduce the fibrotic markers compared to the vehicle-treated group.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the screening of these novel NOX inhibitors.

NOX_Inhibition_Pathway cluster_upstream Upstream Stimuli cluster_membrane Cell Membrane cluster_downstream Downstream Effects AngII Angiotensin II Receptor Receptor AngII->Receptor TGFb TGF-β TGFb->Receptor PDGF PDGF PDGF->Receptor NOX_complex NOX1/4 Enzyme Complex Receptor->NOX_complex Activation ROS Increased ROS NOX_complex->ROS O2 to O2- Fibrosis Fibrosis / Inflammation ROS->Fibrosis Inhibitor Pyrazolo-pyrido-diazepine Dione Inhibitor Inhibitor->NOX_complex

Caption: Targeted signaling pathway of pyrazolo-pyrido-diazepine dione inhibitors on the NOX1/4 enzymes.

Experimental_Workflow start Compound Synthesis invitro In Vitro NOX Inhibition Assay (IC50 Determination) start->invitro sar SAR Analysis & Lead Optimization invitro->sar sar->start Iterative Design invivo In Vivo Efficacy Model (e.g., Bleomycin-induced Pulmonary Fibrosis) sar->invivo pk Pharmacokinetic Studies invivo->pk end Lead Candidate pk->end

Caption: General experimental workflow for the development of novel NOX inhibitors.

References

A Comparative Guide to the Enantioselective Separation and Biological Activity of 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of chiral drugs is a cornerstone of modern pharmacology. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the separation and independent biological evaluation of each enantiomer are critical steps in drug discovery and development. This guide focuses on 1-Pyrazin-2-yl-1,4-diazepane, a novel heterocyclic compound with potential therapeutic applications stemming from its structural similarity to other biologically active diazepanes and pyrazines.[1][2][3]

Due to the absence of publicly available experimental data for this specific molecule, this document serves as a comprehensive, illustrative guide for researchers. It outlines established, robust methodologies for enantiomeric separation and comparative bioactivity assessment, using hypothetical yet scientifically plausible data based on studies of structurally related compounds.[4][5][6]

Enantiomer Separation via Chiral High-Performance Liquid Chromatography (HPLC)

The primary method for resolving enantiomers is chiral HPLC, which utilizes a chiral stationary phase (CSP) to differentially interact with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including those containing nitrogen heterocycles.[7]

Experimental Protocol: Chiral HPLC Separation
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is used.

  • Chiral Stationary Phase: A Chiralpak® AD-H column (250 x 4.6 mm, 5 µm), which consists of amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, is selected for its proven efficacy in separating similar amine-containing chiral compounds.

  • Mobile Phase: An isocratic mobile phase consisting of n-Hexane/Isopropanol/Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v) is prepared. The addition of a small amount of a basic modifier like DEA is often crucial to improve peak shape and resolution for basic analytes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm (based on the pyrazine chromophore)

    • Injection Volume: 10 µL

    • Sample Preparation: The racemic this compound is dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Data Analysis: The retention times (t_R) for each enantiomer are recorded. The resolution (R_s) and selectivity factor (α) are calculated to determine the separation efficiency.

Data Presentation: Hypothetical Chromatographic Data

The following table summarizes the expected results from the chiral HPLC separation of (R)- and (S)-1-Pyrazin-2-yl-1,4-diazepane.

EnantiomerRetention Time (t_R) (min)Selectivity Factor (α)Resolution (R_s)
(S)-Enantiomer8.521.352.88
(R)-Enantiomer10.95

Note: The elution order is hypothetical and would need to be determined experimentally, for instance, by using a pure standard of one enantiomer.

Comparative Biological Activity: Dopamine Transporter Binding Assay

Aryl-1,4-diazepane derivatives have been investigated as novel triple reuptake inhibitors, targeting the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[5] To illustrate a comparative activity assessment, a radioligand binding assay is proposed to determine the binding affinity (K_i) of each enantiomer for the human dopamine transporter (hDAT).

Experimental Protocol: [³H]WIN 35,428 Binding Assay for hDAT
  • Materials:

    • HEK293 cells stably expressing hDAT.

    • [³H]WIN 35,428 (radioligand).

    • Nomifensine (a known DAT inhibitor for defining non-specific binding).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Racemic this compound and its purified (R)- and (S)-enantiomers.

  • Membrane Preparation: Membranes from hDAT-expressing HEK293 cells are prepared by homogenization and centrifugation. The final pellet is resuspended in the assay buffer, and protein concentration is determined using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (20 µg protein), 50 µL of [³H]WIN 35,428 (final concentration ~2 nM), and 50 µL of competing ligand (racemate or individual enantiomers at concentrations ranging from 0.1 nM to 100 µM).

    • Non-specific binding is determined in the presence of 10 µM nomifensine.

    • The plate is incubated for 2 hours at 4°C.

  • Data Collection: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer. The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Data Presentation: Hypothetical hDAT Binding Affinity

This table presents the hypothetical binding affinities, illustrating a significant stereoselectivity where one enantiomer is substantially more potent.

CompoundBinding Affinity (K_i) (nM)
Racemic Mixture48.5
(S)-Enantiomer12.3
(R)-Enantiomer875.2

In this hypothetical example, the (S)-enantiomer is the eutomer (the more potent enantiomer), exhibiting approximately 70-fold higher affinity for the dopamine transporter than the (R)-enantiomer (the distomer ).

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow from the racemic compound to the final comparative analysis.

G cluster_0 Separation cluster_1 Biological Evaluation cluster_2 Analysis racemate Racemic This compound hplc Chiral HPLC Separation (Chiralpak AD-H) racemate->hplc enantiomers Purified Enantiomers (S)-Isomer | (R)-Isomer hplc->enantiomers assay hDAT Radioligand Binding Assay enantiomers->assay data Binding Affinity Data (Ki) assay->data comparison Comparative Analysis (Identify Eutomer) data->comparison

Workflow for Enantiomer Separation and Activity Comparison.
Signaling Pathway: Dopamine Reuptake Inhibition

This diagram illustrates the mechanism of action for a dopamine reuptake inhibitor at a synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicles dat Dopamine Transporter (DAT) synapse Synaptic Cleft vesicle->synapse Release receptor Dopamine Receptors (D1, D2) da Dopamine da->dat Reuptake da->receptor Binding & Signal Transduction inhibitor (S)-Enantiomer inhibitor->dat Blocks

Mechanism of Dopamine Transporter (DAT) Inhibition.

References

Benchmarking a Novel Sigma-1 Receptor Antagonist, 1-Pyrazin-2-yl-1,4-diazepane, Against Current Neuropathic Pain Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preclinical and clinical data for 1-Pyrazin-2-yl-1,4-diazepane is not publicly available. This guide presents a hypothetical benchmarking scenario where this compound is a selective sigma-1 receptor antagonist under investigation for the treatment of neuropathic pain. The data presented for this compound is representative of potent and selective sigma-1 receptor antagonists found in the scientific literature.

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Current first-line treatments, including gabapentinoids and certain antidepressants, offer limited efficacy for many patients and are often associated with dose-limiting side effects.[1][2][3] The sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising target for the development of novel analgesics.[4][5][6] Antagonism of the sigma-1 receptor has been shown to modulate nociceptive signaling and reduce hypersensitivity in preclinical models of neuropathic and inflammatory pain.[4][5][6][7]

This guide provides a comparative analysis of the hypothetical novel sigma-1 receptor antagonist, this compound, against established first-line treatments for neuropathic pain: pregabalin, duloxetine, and amitriptyline.

Mechanism of Action

A fundamental differentiator between this compound and current therapies lies in their mechanisms of action.

This compound (Hypothetical) : As a selective sigma-1 receptor antagonist, it is presumed to exert its analgesic effects by binding to the sigma-1 receptor and inhibiting its chaperoning activity. This can modulate the function of various ion channels and receptors involved in pain signaling, such as the NMDA receptor, and can enhance endogenous opioid signaling without the associated side effects of direct opioid agonists.[5][8][9]

Current Treatments:

  • Pregabalin : Binds to the α2δ subunit of voltage-gated calcium channels, reducing the influx of calcium into presynaptic nerve terminals. This, in turn, decreases the release of excitatory neurotransmitters like glutamate and substance P.[10][11][12][13][14]

  • Duloxetine : A serotonin-norepinephrine reuptake inhibitor (SNRI) that increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing the activity of descending pain-inhibitory pathways.[15][16][17][18]

  • Amitriptyline : A tricyclic antidepressant (TCA) that also blocks the reuptake of serotonin and norepinephrine. Its analgesic mechanism is thought to be distinct from its antidepressant effects and may also involve the blockade of sodium ion channels.[19][20][21][22]

Data Presentation

Table 1: Comparative In Vitro Receptor Binding Affinity
CompoundPrimary TargetRepresentative Kᵢ (nM)
This compound (Hypothetical) Sigma-1 Receptor < 10
Pregabalinα2δ subunit of VGCCsBinds with high affinity
DuloxetineSERT / NET0.8 / 7.5
AmitriptylineSERT / NET4.3 / 35

Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ indicates a higher affinity. Data for current treatments are representative values from public databases. The Kᵢ for this compound is a hypothetical value for a potent antagonist.

Table 2: Comparative Efficacy in Preclinical Models of Neuropathic Pain
CompoundAnimal ModelEfficacy EndpointRepresentative Effective Dose (mg/kg)
This compound (Hypothetical) Chronic Constriction Injury (Rat) Reversal of mechanical allodynia 10 - 30
This compound (Hypothetical) Formalin Test (Mouse), Phase 2 Reduction of nociceptive behavior 10 - 30
PregabalinChronic Constriction Injury (Rat)Reversal of mechanical allodynia10 - 100
DuloxetineChronic Constriction Injury (Rat)Reversal of mechanical allodynia10 - 30
AmitriptylineChronic Constriction Injury (Rat)Reversal of mechanical allodynia10 - 25

Doses are representative ranges from published studies and can vary based on the specific experimental conditions.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor.[23][24][25][26]

Methodology:

  • Membrane Preparation : Guinea pig brain or liver tissues, which are rich in sigma-1 receptors, are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

  • Binding Assay : A fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation and Counting : The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, which represents the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used rodent model to induce neuropathic pain that mimics some of the symptoms observed in humans.[27][28][29][30][31]

Methodology:

  • Surgical Procedure : Under anesthesia, the common sciatic nerve of a rat is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve at 1 mm intervals.

  • Behavioral Testing : Several days after surgery, the animals develop mechanical allodynia (pain in response to a non-painful stimulus) in the paw of the ligated limb. This is assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.

  • Drug Administration : The test compound (this compound) or a vehicle control is administered to the animals, and the paw withdrawal threshold is measured at different time points after administration to assess the anti-allodynic effect.

Formalin Test of Nociception

The formalin test is a model of tonic pain and inflammation that has two distinct phases of nociceptive behavior.[32][33][34][35]

Methodology:

  • Formalin Injection : A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of a mouse's hind paw.

  • Behavioral Observation : The animal is placed in an observation chamber, and the amount of time it spends licking or biting the injected paw is recorded. This behavior is quantified in two phases: Phase 1 (0-5 minutes post-injection), representing direct nociceptor activation, and Phase 2 (15-30 minutes post-injection), which involves inflammatory processes and central sensitization.

  • Drug Administration : The test compound is administered prior to the formalin injection, and its effect on the duration of licking/biting behavior in both phases is evaluated.

Visualizations

Sigma_1_Receptor_Antagonist_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 1_Pyrazin_2_yl_1_4_diazepane This compound Sigma1R Sigma-1 Receptor 1_Pyrazin_2_yl_1_4_diazepane->Sigma1R Antagonizes NMDA_R NMDA Receptor Sigma1R->NMDA_R Modulates Opioid_R Opioid Receptor Sigma1R->Opioid_R Enhances Signaling Pain_Signal Pain Signal Transmission NMDA_R->Pain_Signal Reduces Excitability Opioid_R->Pain_Signal Inhibits

Caption: Mechanism of action for this compound.

Current_Treatments_MOA cluster_pregabalin Pregabalin cluster_snri_tca Duloxetine / Amitriptyline Pregabalin Pregabalin VGCC Voltage-Gated Calcium Channel (α2δ) Pregabalin->VGCC Binds to Neurotransmitter_Release Reduced Neurotransmitter Release (Glutamate, SP) VGCC->Neurotransmitter_Release Inhibits SNRI_TCA Duloxetine (SNRI) Amitriptyline (TCA) Reuptake_Pump Serotonin (5-HT) & Norepinephrine (NE) Reuptake Pumps SNRI_TCA->Reuptake_Pump Inhibits Synaptic_Levels Increased 5-HT & NE in Synapse Reuptake_Pump->Synaptic_Levels Leads to Descending_Inhibition Enhanced Descending Pain Inhibition Synaptic_Levels->Descending_Inhibition

Caption: Mechanisms of action for current neuropathic pain treatments.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Binding_Assay Radioligand Binding Assay Ki_Value Determine Kᵢ Value Binding_Assay->Ki_Value CCI_Model Chronic Constriction Injury (CCI) Model Ki_Value->CCI_Model Informs Dosing Behavioral_Assessment Behavioral Assessment (Allodynia, Nociception) CCI_Model->Behavioral_Assessment Formalin_Test Formalin Test Formalin_Test->Behavioral_Assessment Efficacy Determine Effective Dose Behavioral_Assessment->Efficacy

Caption: Preclinical evaluation workflow for novel analgesics.

References

Unveiling Binding Affinities: A Comparative Guide to Computational Docking Score Validation for 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of a compound's binding affinity to its target is a cornerstone of efficient drug discovery. This guide provides a comparative analysis of computational docking scores and experimental data for a 1,4-diazepane-based sigma (σ) receptor ligand, offering insights into the validation of in silico predictions.

This guide will delve into a specific case study of a benzofuran derivative of a 1,4-diazepane, compound 2c , which has demonstrated high affinity for the σ1 receptor. By juxtaposing its computationally predicted binding pose and score with experimentally determined binding affinity (Ki), we aim to provide a clear framework for validating computational models.

Performance Comparison: Computational Docking vs. Experimental Binding Affinity

The following table summarizes the computationally derived data alongside the experimentally measured binding affinities for a selection of 1,4-diazepane derivatives targeting the σ1 and σ2 receptors. This allows for a direct comparison of the predicted and actual binding strengths.

CompoundTarget ReceptorComputational Docking InsightsExperimental Binding Affinity (Ki in nM)[1]
2c σ1Strong interaction with the active site, forming an H-bond with Thr181 and interacting with Trp164, Phe133, and Tyr206.[1]8.0[1]
3c σ1-8.0[1]
2d σ1-19[1]
3d σ1-35[1]
2c σ2-115[1]
3c σ2-28[1]
2d σ2-100[1]
3d σ2-50[1]

Experimental and Computational Protocols

A thorough understanding of the methodologies employed is crucial for interpreting the comparative data. Below are the detailed protocols for both the experimental binding assays and the computational docking simulations.

Experimental Protocol: Radioligand Binding Assay

The binding affinities of the synthesized 1,4-diazepane derivatives for σ1 and σ2 receptors were determined using a competitive radioligand binding assay.[1]

  • Tissue Preparation: Membranes from guinea pig brain (for σ1 receptors) and rat liver (for σ2 receptors) were prepared through homogenization and centrifugation.

  • Radioligands:

    • For σ1 receptor assays, [3H]-(+)-Pentazocine was used as the radioligand.

    • For σ2 receptor assays, [3H]-DTG (di-o-tolylguanidine) was utilized.

  • Competition Assay: The assay was performed by incubating the prepared membranes with the respective radioligand and varying concentrations of the test compounds (the 1,4-diazepane derivatives).

  • Detection and Analysis: The amount of bound radioligand was measured, and the inhibition constant (Ki) for each test compound was calculated from the competition curves. Compounds with Ki values less than 100 nM were tested in triplicate to ensure accuracy.[1]

Computational Protocol: Molecular Docking and Dynamics

Computational studies were performed to gain insight into the binding mode of the most potent compound, 2c , at the σ1 receptor active site.

  • Receptor Preparation: The crystal structure of the σ1 receptor was prepared for docking.

  • Ligand Preparation: The 3D structure of compound 2c was generated and optimized.

  • Molecular Docking: The prepared ligand was docked into the active site of the σ1 receptor using a defined protocol.

  • Pose Analysis: The optimal binding pose of compound 2c was analyzed to identify key interactions with the receptor's amino acid residues.

  • Molecular Dynamics (MD) Simulation: To confirm the stability of the docked complex and understand the dynamic behavior of the ligand-receptor interaction, a 250 ns molecular dynamics simulation was performed in a water solvent.[1]

Visualizing the Workflow and Interactions

To further clarify the processes and relationships discussed, the following diagrams are provided.

Computational_Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (σ1 Crystal Structure) Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep Ligand Preparation (Compound 2c) Ligand_Prep->Docking MD_Sim Molecular Dynamics (250 ns) Docking->MD_Sim Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Sim->Pose_Analysis Binding_Affinity Predicted Binding Affinity Pose_Analysis->Binding_Affinity

Caption: Computational docking and molecular dynamics workflow.

Experimental_Validation_Workflow cluster_exp Experimental Validation cluster_comp Computational Prediction Synthesis Synthesis of 1,4-Diazepane Derivatives Binding_Assay Radioligand Binding Assay (σ1 and σ2 receptors) Synthesis->Binding_Assay Ki_Determination Determination of Ki values Binding_Assay->Ki_Determination Comparison Comparison Ki_Determination->Comparison Comparison & Validation Docking_Study Computational Docking Study Predicted_Score Predicted Docking Score Docking_Study->Predicted_Score Predicted_Score->Comparison

Caption: Workflow for experimental validation of computational predictions.

References

Comparative Efficacy Analysis: 1-Pyrazin-2-yl-1,4-diazepane versus Standard of Care in Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, public domain literature and clinical trial registries do not contain specific in vivo efficacy data for the compound 1-Pyrazin-2-yl-1,4-diazepane. The following guide is a structured, data-centric framework designed for researchers and drug development professionals to illustrate how such a compound would be evaluated against the current standard of care for a potential therapeutic indication.

Given that the 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, known for a range of biological activities including antipsychotic effects, this guide will use schizophrenia as the hypothetical therapeutic area for comparison.[1][2]

Introduction to the Therapeutic Landscape for Schizophrenia

Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms.[3] The mainstay of treatment for several decades has been antipsychotic medication that primarily modulates dopamine signaling pathways in the brain.[4][5]

Current Standard of Care: The current standard of care for schizophrenia primarily involves second-generation antipsychotics (SGAs), also known as atypical antipsychotics. These agents are generally preferred over first-generation antipsychotics due to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS).[6][7]

  • First-Line Treatment: Typically includes SGAs such as aripiprazole, risperidone, and ziprasidone.[8] Olanzapine is also highly effective but often reserved as a second-line option due to significant metabolic side effects.[8]

  • Treatment-Resistant Schizophrenia (TRS): For patients who do not respond to at least two different antipsychotic trials, clozapine is considered the gold standard due to its superior efficacy.[6][9]

Hypothetical In Vivo Efficacy Comparison

To evaluate the potential of this compound as a novel antipsychotic, its efficacy would be compared against established standards in validated animal models of schizophrenia. These models aim to replicate specific aspects of the disorder's symptomatology.

Table 1: Comparative Efficacy in Preclinical Models of Schizophrenia

Parameter Animal Model This compound (Hypothetical Data) Risperidone (Standard of Care) Clozapine (Gold Standard for TRS) Vehicle Control
Positive Symptom Model
Reversal of HyperlocomotionAmphetamine-Induced HyperactivityDose-dependent reduction in locomotor activity (ED₅₀: X mg/kg)Significant reduction in locomotor activity (ED₅₀: 0.1 mg/kg)Moderate reduction in locomotor activity (ED₅₀: 5 mg/kg)No significant change
Cognitive Symptom Model
Improved Sensorimotor GatingPrepulse Inhibition (PPI) Deficit ModelReversal of apomorphine-induced PPI deficit (MED: Y mg/kg)Reversal of apomorphine-induced PPI deficit (MED: 0.3 mg/kg)Reversal of apomorphine-induced PPI deficit (MED: 10 mg/kg)No reversal of deficit
Negative Symptom Model
Increased Social InteractionSocial Interaction TestIncreased interaction time at Z mg/kg doseNo significant effect or slight increase at low dosesSignificant increase in interaction timeBaseline interaction levels
Side Effect Liability
Extrapyramidal SymptomsCatalepsy TestNo significant catalepsy observed up to 10x ED₅₀Catalepsy observed at 3-5x ED₅₀Low to no catalepsy observedNo catalepsy
Metabolic Side EffectsChronic Dosing Weight Gain StudyMinimal weight gain over 28 daysSignificant weight gain observedSignificant weight gain observedNormal weight gain

ED₅₀: Effective dose for 50% of maximal response. MED: Minimum effective dose. All data for this compound is hypothetical and for illustrative purposes.

Key Experimental Protocols

Detailed and standardized protocols are critical for the valid comparison of novel compounds. Below is a representative protocol for a key in vivo model.

Protocol: Amphetamine-Induced Hyperlocomotion in Rats

This model is widely used to screen for antipsychotic potential, as it reflects the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia.[10]

Objective: To assess the ability of this compound to attenuate the increase in locomotor activity induced by d-amphetamine.

Animals: Male Sprague-Dawley rats (250-300g). Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

Procedure:

  • Habituation: On the day of the experiment, rats are placed into individual open-field arenas (e.g., 40x40 cm clear plastic boxes equipped with infrared beams to track movement) and allowed to habituate for 60 minutes.

  • Pre-treatment: Following habituation, animals are administered either this compound (at various doses, e.g., 1, 3, 10 mg/kg), a standard of care (e.g., Risperidone, 0.1 mg/kg), or vehicle control via intraperitoneal (i.p.) injection.

  • Psychostimulant Challenge: 30 minutes after pre-treatment, all animals receive an injection of d-amphetamine (1.5 mg/kg, i.p.).

  • Data Acquisition: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for the next 90 minutes.

  • Analysis: Data is analyzed using a two-way ANOVA with pre-treatment drug and time as factors. Post-hoc tests (e.g., Dunnett's test) are used to compare the effects of the test compound and standard of care against the vehicle control group that received amphetamine. A significant reduction in amphetamine-induced hyperactivity suggests antipsychotic-like efficacy.

Signaling Pathway and Experimental Workflow Visualization

The therapeutic action of most antipsychotic drugs is mediated by their interaction with central dopamine receptors, particularly the D2 receptor.[4][11] Antagonism at this receptor is a key mechanism for alleviating the positive symptoms of schizophrenia.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC VMAT2 VMAT2 Dopamine_pre->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine_syn Dopamine Vesicle->Dopamine_syn Release D2R Dopamine D2 Receptor Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Downstream Downstream Signaling & Neuronal Response DARPP32->Downstream Dopamine_syn->D2R Binds Antipsychotic Antipsychotic (e.g., this compound) Antipsychotic->D2R Blocks

Caption: Antipsychotic action via D2 receptor antagonism.

Experimental_Workflow cluster_treatment Treatment Groups start Start: Animal Acclimation habituation Habituation to Open-Field Arena (60 min) start->habituation grouping Randomization into Groups habituation->grouping vehicle Vehicle Control grouping->vehicle Group 1 test_compound This compound (Multiple Doses) grouping->test_compound Group 2-4 std_care Standard of Care (e.g., Risperidone) grouping->std_care Group 5 challenge d-Amphetamine Challenge (1.5 mg/kg) vehicle->challenge test_compound->challenge std_care->challenge data_acq Record Locomotor Activity (90 min) challenge->data_acq analysis Data Analysis (ANOVA) data_acq->analysis end End: Efficacy Profile analysis->end

Caption: Workflow for an in vivo antipsychotic efficacy study.

Conclusion and Future Directions

While this compound remains an investigational compound without published in vivo efficacy data, this guide provides a clear framework for its potential evaluation as a novel antipsychotic. A comprehensive assessment would require a battery of preclinical tests, as outlined above, to establish a profile of its efficacy on positive, negative, and cognitive symptoms, alongside a thorough characterization of its safety and side-effect liability. Should such data prove favorable, comparison against first-line treatments and the gold standard, clozapine, would be essential to determine its potential place in the therapeutic arsenal for schizophrenia.

References

Safety Operating Guide

Navigating the Disposal of 1-Pyrazin-2-yl-1,4-diazepane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the disposal of 1-Pyrazin-2-yl-1,4-diazepane (CAS No. 502133-53-1), a heterocyclic compound containing pyrazine and diazepane moieties. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of similar chemical structures, such as pyrazine and its derivatives.

Hazard Assessment and Safety Precautions

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust.
Hand Protection Nitrile or neoprene gloves, inspected before use.To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills.
Respiratory Protection Use in a well-ventilated area or with a respirator if dust is generated.To avoid inhalation of dust or vapors.
Handling Avoid generating dust. Use non-sparking tools.To minimize exposure and fire risk.
Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected and disposed of through an approved waste disposal program in accordance with local, state, and federal regulations.[1][4][5]

  • Waste Segregation:

    • Solid Waste: Carefully collect any solid this compound waste. Avoid creating dust. Place the solid waste into a clearly labeled, sealable container designated for hazardous chemical waste.[1][2]

    • Contaminated Materials: Any items contaminated with the compound, such as gloves, weighing paper, or pipette tips, should also be placed in the designated hazardous waste container.[1]

    • Solutions: If the compound is in a solvent, the entire solution should be collected in a sealed, properly labeled waste container. Do not mix with incompatible waste streams.

  • Waste Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste."

    • The full chemical name, "this compound," and its CAS number, "502133-53-1," must be written on the label.

    • Indicate the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[3]

    • The storage area should be cool and dry.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Do not dispose of this compound down the drain or in regular trash.[1][7]

Spill Response Procedure

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.[2][4]

  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the hazardous waste container.[1][2] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and then place it in the waste container.[3][8]

  • Clean the Area: Decontaminate the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials in the hazardous waste container.

  • Report the Spill: Report the incident to your supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Form ppe->assess_waste collect_solid Carefully collect solid waste. Avoid creating dust. assess_waste->collect_solid Solid collect_liquid Collect solution in a sealed waste container. assess_waste->collect_liquid Liquid collect_contaminated Place contaminated materials in waste container. collect_solid->collect_contaminated collect_liquid->collect_contaminated label_container Label container: 'Hazardous Waste' Chemical Name & CAS No. collect_contaminated->label_container store_waste Store in a cool, dry, well-ventilated, and secure area. label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end spill Spill Occurs evacuate Evacuate and Ventilate Area spill->evacuate Yes ppe_spill ppe_spill evacuate->ppe_spill Don PPE contain_spill Contain and clean up spill using appropriate methods. report_spill Report spill to Supervisor/EHS contain_spill->report_spill ppe_spill->contain_spill

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Pyrazin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Pyrazin-2-yl-1,4-diazepane

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is a consolidation of safety information for structurally related compounds, including pyrazine and 1,4-diazepane derivatives. It is imperative for researchers to conduct a thorough risk assessment for their specific experimental conditions before handling this compound.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, storage, and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profiles of related chemical structures, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] A comprehensive PPE plan is non-negotiable.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves conforming to EN374 standards.To prevent skin contact, as related compounds cause skin irritation.[1][2][3]
Eye Protection Chemical safety goggles or a face shield (if splash risk is high) conforming to EU standard EN 166.To protect against serious eye irritation from splashes or aerosols.[1][2][3]
Body Protection A flame-retardant lab coat.To protect against skin contact and potential flammability.
Respiratory Protection To be used within a certified chemical fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges is necessary.To prevent inhalation, as related compounds can cause respiratory irritation.[1][2]
Operational Plan: Step-by-Step Handling Protocol

Safe handling requires a controlled environment and adherence to standard laboratory practices. Operations should be confined to a chemical fume hood to mitigate inhalation risks.[1]

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and functional.[1]

  • Keep fire extinguishers suitable for flammable liquids (e.g., dry chemical, carbon dioxide) readily available.[4]

  • Remove all potential ignition sources from the handling area.[1][3]

2. Handling the Compound:

  • Don the required PPE as detailed in Table 1.

  • Carefully transfer the required amount of the compound, avoiding the creation of dust or aerosols.[2]

  • Use anti-static and spark-proof equipment where possible.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[1][5]

3. Storage:

  • Store in a tightly closed, airtight container.[1][4]

  • The recommended storage is in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][4] An ideal storage temperature range is between 2-8°C.[4]

  • Store separately from incompatible substances such as strong oxidizing agents, reducing agents, and acids.[4]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all waste material, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not allow the substance to enter drains or surface water.[2][5]

  • Contaminated packaging should be treated as the substance itself.[5]

Emergency Procedures

Table 2: Emergency Response Protocol

IncidentAction
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.
Eye Contact Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2] If not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion Rinse mouth with water.[1][6] Do NOT induce vomiting.[1] Immediately call a poison center or doctor.[1]
Spill Evacuate the area.[2] Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[1] Ventilate the area.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for handling this chemical compound from receipt to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_storage 3. Storage cluster_disposal 4. Disposal prep1 Verify Fume Hood & Safety Showers prep2 Don Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh/Transfer Compound prep2->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 storage1 Seal Container Tightly handle2->storage1 After Use disp1 Collect Waste in Labeled Container handle2->disp1 Dispose Waste storage2 Store at 2-8°C in a Dry, Ventilated Area storage1->storage2 storage2->handle1 For Subsequent Use disp2 Arrange for Licensed Hazardous Waste Pickup disp1->disp2

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.